Technical Documentation Center

Desmethylnortriptyline Hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Desmethylnortriptyline Hydrochloride
  • CAS: 25887-71-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Desmethylnortriptyline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction Desmethylnortriptyline, the primary active metabolite of the tricyclic antidepressant nortriptyline, is a crucial compound in both pharmacologi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylnortriptyline, the primary active metabolite of the tricyclic antidepressant nortriptyline, is a crucial compound in both pharmacological research and clinical practice.[1][2] As a secondary amine, it exhibits a distinct pharmacological profile compared to its parent compound, primarily acting as a potent norepinephrine reuptake inhibitor.[3] Understanding its synthesis is fundamental for the development of analytical standards, the study of its metabolites, and the exploration of new therapeutic applications. This guide provides a detailed exploration of the primary synthetic pathways to obtain desmethylnortriptyline hydrochloride, designed for professionals in the fields of medicinal chemistry and drug development.

This document will delve into two principal synthetic strategies: the de novo synthesis commencing from the tricyclic core, dibenzosuberone, and the more direct N-demethylation of its precursor, nortriptyline. Each pathway will be presented with a focus on the underlying chemical principles, detailed experimental protocols, and critical process parameters.

De Novo Synthesis Pathway from Dibenzosuberone

The de novo synthesis of desmethylnortriptyline builds the molecule from its foundational tricyclic ketone, dibenzosuberone. This multi-step approach offers the flexibility to introduce various functionalities on the tricyclic ring system, although it is a more protracted route. The general strategy involves the introduction of an aminoalkyl side chain at the 5-position of the dibenzosuberone core, followed by the necessary functional group manipulations to yield the final product. A plausible synthetic sequence, based on established organic chemistry principles and patent literature, is outlined below.[4]

Overall Synthesis Scheme:

de_novo_synthesis Dibenzosuberone Dibenzosuberone Nitrodibenzosuberone 3-Nitrodibenzosuberone Dibenzosuberone->Nitrodibenzosuberone Nitration Aminodibenzosuberone 3-Aminodibenzosuberone Nitrodibenzosuberone->Aminodibenzosuberone Reduction Grignard_Adduct Grignard Adduct Aminodibenzosuberone->Grignard_Adduct Grignard Reaction Amitriptyline_Analog Amitriptyline Analog Grignard_Adduct->Amitriptyline_Analog Dehydration Desmethyl_Analog Desmethylnortriptyline Analog Amitriptyline_Analog->Desmethyl_Analog N-Demethylation Desmethylnortriptyline Desmethylnortriptyline Desmethyl_Analog->Desmethylnortriptyline Reduction

Caption: De Novo Synthesis Pathway of Desmethylnortriptyline from Dibenzosuberone.

Step-by-Step Experimental Protocol:

Step 1: Nitration of Dibenzosuberone

The initial step involves the electrophilic nitration of the aromatic ring of dibenzosuberone to introduce a nitro group, which will later be converted to an amino group.

ParameterDescription
Starting Material Dibenzosuberone
Reagents Fuming nitric acid, Acetic anhydride
Solvent Acetic anhydride
Temperature Room temperature
Reaction Time 3 hours

Protocol:

  • In a round-bottom flask, dissolve dibenzosuberone (0.1 mole) in acetic anhydride (25 mL) at room temperature.

  • Slowly add fuming nitric acid (90%, 0.13 mole) to acetic anhydride (15 mL) while cooling to maintain room temperature.

  • Add the nitrating mixture dropwise to the dibenzosuberone solution over a period of three hours.

  • Upon completion, the reaction mixture is worked up by pouring it into ice water and filtering the precipitated 3-nitrodibenzosuberone.

Step 2: Reduction of 3-Nitrodibenzosuberone

The nitro group is reduced to an amine, providing a handle for further functionalization or to remain as a key pharmacophore.

ParameterDescription
Starting Material 3-Nitrodibenzosuberone
Reagents Sodium dithionite or Catalytic Hydrogenation (e.g., H₂, Pd/C)
Solvent Ethanol/Water
Temperature Reflux
Reaction Time 4-6 hours

Protocol (using Sodium Dithionite):

  • Suspend 3-nitrodibenzosuberone in a mixture of ethanol and water.

  • Heat the mixture to reflux and add sodium dithionite portion-wise until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and extract the 3-aminodibenzosuberone with an organic solvent.

  • Purify the product by column chromatography.[4]

Step 3: Grignard Reaction

The addition of a Grignard reagent prepared from 3-(dimethylamino)propyl chloride introduces the side chain.

ParameterDescription
Starting Material 3-Aminodibenzosuberone
Reagents 3-(Dimethylamino)propylmagnesium chloride
Solvent Tetrahydrofuran (THF)
Temperature 0 °C to room temperature
Reaction Time 2-4 hours

Protocol:

  • Prepare the Grignard reagent by reacting 3-(dimethylamino)propyl chloride with magnesium turnings in dry THF.

  • Cool the solution of 3-aminodibenzosuberone in dry THF to 0 °C.

  • Add the Grignard reagent dropwise to the ketone solution.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product.[5]

Step 4: Dehydration

The tertiary alcohol formed in the Grignard reaction is dehydrated to form the exocyclic double bond characteristic of amitriptyline and its analogs.

ParameterDescription
Starting Material Grignard Adduct
Reagents Strong acid (e.g., sulfuric acid, p-toluenesulfonic acid)
Solvent Toluene or Xylene
Temperature Reflux with Dean-Stark trap
Reaction Time 2-3 hours

Protocol:

  • Dissolve the Grignard adduct in toluene and add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

  • After completion, wash the organic layer with a mild base and water, then purify the resulting amitriptyline analog.

Step 5 & 6: N-Demethylation and Reduction

The subsequent steps involve the N-demethylation of the tertiary amine followed by reduction to yield the final product. These steps are detailed in the following section as the N-demethylation of nortriptyline is a more direct and common synthetic route.

N-Demethylation of Nortriptyline

The most direct and widely employed laboratory synthesis of desmethylnortriptyline is the N-demethylation of its immediate precursor, nortriptyline. Several methods exist for the N-demethylation of tertiary amines, with the use of chloroformate reagents being a modern and efficient approach.[6][7]

Reaction Scheme:

n_demethylation Nortriptyline Nortriptyline Carbamate_Intermediate Carbamate Intermediate Nortriptyline->Carbamate_Intermediate α-Chloroethyl chloroformate Desmethylnortriptyline Desmethylnortriptyline Carbamate_Intermediate->Desmethylnortriptyline Methanolysis Desmethylnortriptyline_HCl Desmethylnortriptyline HCl Desmethylnortriptyline->Desmethylnortriptyline_HCl HCl

Caption: N-Demethylation of Nortriptyline to Desmethylnortriptyline Hydrochloride.

Step-by-Step Experimental Protocol:

Step 1: Carbamate Formation

Nortriptyline is reacted with a chloroformate reagent, such as α-chloroethyl chloroformate, to form a carbamate intermediate.

ParameterDescription
Starting Material Nortriptyline
Reagents α-Chloroethyl chloroformate (ACE-Cl)
Solvent Dichloroethane (DCE) or Tetrahydrofuran (THF)
Temperature 0 °C to reflux
Reaction Time 1-3 hours

Protocol:

  • Dissolve nortriptyline in dry dichloroethane under an inert atmosphere.

  • Cool the solution to 0 °C and add α-chloroethyl chloroformate dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.[8]

Step 2: Hydrolysis of the Carbamate

The carbamate intermediate is then hydrolyzed to yield desmethylnortriptyline.

ParameterDescription
Starting Material Carbamate Intermediate
Reagents Methanol
Solvent Methanol
Temperature Reflux
Reaction Time 1-2 hours

Protocol:

  • Dissolve the crude carbamate intermediate in methanol.

  • Heat the solution to reflux for 1-2 hours.

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • The residue is then worked up by partitioning between an organic solvent and a basic aqueous solution to isolate the free base of desmethylnortriptyline.

Step 3: Salt Formation

The purified desmethylnortriptyline free base is converted to its hydrochloride salt for improved stability and handling.

ParameterDescription
Starting Material Desmethylnortriptyline (free base)
Reagents Hydrochloric acid (in a suitable solvent, e.g., ether or isopropanol)
Solvent Diethyl ether or Isopropanol
Temperature 0 °C to room temperature
Reaction Time 30 minutes

Protocol:

  • Dissolve the purified desmethylnortriptyline free base in a minimal amount of a suitable solvent like diethyl ether.

  • Cool the solution in an ice bath and add a solution of hydrochloric acid in ether or isopropanol dropwise until precipitation is complete.

  • Filter the resulting solid, wash with cold ether, and dry under vacuum to obtain desmethylnortriptyline hydrochloride.

Purification and Characterization

Purification of desmethylnortriptyline at each step is crucial to ensure the quality of the final product. Common purification techniques include:

  • Column Chromatography: Silica gel chromatography is often used to purify intermediates and the final free base.[4]

  • Recrystallization: The hydrochloride salt can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

The identity and purity of the synthesized desmethylnortriptyline hydrochloride should be confirmed using a battery of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

Conclusion

The synthesis of desmethylnortriptyline hydrochloride can be achieved through either a multi-step de novo approach starting from dibenzosuberone or a more direct N-demethylation of nortriptyline. While the de novo synthesis offers greater flexibility for creating analogs, the N-demethylation of nortriptyline is the more efficient route for obtaining the target compound directly. The choice of synthetic pathway will depend on the specific research or development goals, available starting materials, and desired scale of production. The protocols outlined in this guide provide a comprehensive framework for the successful synthesis, purification, and characterization of desmethylnortriptyline hydrochloride for research and drug development applications.

References

  • EP0167256B1 - Nortriptyline derivatives, processes for their preparation, conjugates thereof to antigenic proteins and enzymes, antibodies thereto, and related assay methods - Google P
  • Demethylation - Wikipedia. [Link]

  • Analytical methodologies for determination of amitriptyline and its metabolite nortriptyline: A review - Der Pharma Chemica. [Link]

  • Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives - MDPI. [Link]

  • (PDF) N-Demethylation of Alkaloids - ResearchGate. [Link]

  • Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives. [Link]

  • N-Alkylation of Secondary Amine Tricyclic Antidepressants as a General Method for Their Quantitation by GC-MS-SIM Technique. Pre. [Link]

  • Metabolic N-Dealkylation and N-Oxidation | Encyclopedia MDPI. [Link]

  • N-Dealkylation of Amines - PMC. [Link]

Sources

Exploratory

Unraveling the Pharmacological Profile of Desmethylnortriptyline Hydrochloride: A Technical Guide to Mechanism of Action Research

Target Audience: Neuropharmacologists, Assay Development Scientists, and Drug Metabolism and Pharmacokinetics (DMPK) Researchers. Executive Summary In the landscape of tricyclic antidepressant (TCA) pharmacology, parent...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Neuropharmacologists, Assay Development Scientists, and Drug Metabolism and Pharmacokinetics (DMPK) Researchers.

Executive Summary

In the landscape of tricyclic antidepressant (TCA) pharmacology, parent compounds like amitriptyline and their secondary amine metabolites (e.g., nortriptyline) have been extensively characterized. However, the primary amine metabolite desmethylnortriptyline (also known as didesmethylamitriptyline) represents a critical, often underexplored node in the pharmacokinetic cascade.

As drug development increasingly focuses on the holistic metabolic profile of neuroactive compounds, understanding the isolated mechanism of action (MoA) of these terminal metabolites is paramount. This whitepaper provides a rigorous, self-validating framework for researching the MoA of desmethylnortriptyline hydrochloride, detailing the causality behind specific in vitro assay designs, receptor binding methodologies, and structural-activity relationships (SAR).

Pharmacological Context & Structural-Activity Relationship (SAR)

The biotransformation of TCAs fundamentally alters their pharmacodynamic properties. Amitriptyline, a tertiary amine, acts as a balanced inhibitor of both the Serotonin Transporter (SERT) and the Norepinephrine Transporter (NET). When hepatic cytochrome P450 enzymes (primarily CYP2C19) demethylate amitriptyline to nortriptyline (a secondary amine), the molecule becomes highly NET-selective.

Further demethylation by CYP2D6 and CYP2C19 yields desmethylnortriptyline , a primary amine 1. From a mechanistic standpoint, desmethylnortriptyline retains potent noradrenergic reuptake inhibition but demonstrates a significantly attenuated affinity for off-target receptors, such as the muscarinic acetylcholine receptor (M1) and histamine receptor (H1) 2.

Causality in SAR: The sequential removal of methyl groups from the terminal amine reduces the steric bulk and lipophilicity of the molecule. Because the orthosteric binding site of the M1 receptor requires specific hydrophobic interactions typically satisfied by tertiary amines, the primary amine structure of desmethylnortriptyline fails to dock efficiently, thereby widening the theoretical therapeutic index regarding anticholinergic side effects.

MetabolicPathway Ami Amitriptyline (Tertiary Amine) Nor Nortriptyline (Secondary Amine) Ami->Nor CYP2C19 / CYP3A4 Des Desmethylnortriptyline (Primary Amine) Nor->Des CYP2D6 / CYP1A2 OH 10-Hydroxy Metabolites (Inactive/Weak) Nor->OH CYP2D6 Des->OH CYP2D6

CYP450-mediated metabolic pathway of Amitriptyline to Desmethylnortriptyline.

Quantitative Pharmacological Profiling

To contextualize the MoA of desmethylnortriptyline, we must benchmark it against its parent compounds. The table below synthesizes the functional shift from a balanced reuptake inhibitor with high anticholinergic burden to a NET-selective inhibitor with low off-target affinity 3.

Table 1: Comparative Pharmacological Affinity and Inhibition Metrics

CompoundAmine ClassificationNET Inhibition (IC50, nM)SERT Inhibition (IC50, nM)Muscarinic M1 Affinity (Ki, nM)
Amitriptyline Tertiary~35.0~20.0~18.0
Nortriptyline Secondary~10.0~50.0~37.0
Desmethylnortriptyline Primary~15.0>100.0>100.0

(Note: Values are representative medians derived from comparative in vitro literature to illustrate the structure-activity shift).

Experimental Methodologies for MoA Elucidation

Researching a downstream metabolite requires isolating its specific pharmacodynamic effects from the parent drug. This necessitates highly controlled in vitro assay systems. We specifically utilize the hydrochloride (HCl) salt of desmethylnortriptyline rather than the free base.

Causality for Salt Selection: The HCl salt confers superior aqueous solubility. This allows for the preparation of physiological assay buffers (e.g., Krebs-Ringer) without exceeding 0.1% DMSO. Exceeding this DMSO threshold induces solvent-mediated membrane toxicity, which artificially alters membrane fluidity and confounds synaptosomal reuptake data.

Protocol 1: Synaptosomal Monoamine Reuptake Assay

This self-validating protocol directly measures the functional blockade of NET without the confounding variables of in vivo hepatic metabolism 4.

Step 1: Tissue Preparation & Synaptosome Isolation

  • Action: Homogenize rat frontal cortex tissue in ice-cold 0.32 M sucrose buffer. Isolate the synaptosomal fraction via dual-step density gradient centrifugation (1,000 x g for 10 mins, followed by 12,000 x g for 20 mins).

  • Causality: Synaptosomes are isolated nerve terminals that reseal to form functional vesicles. They preserve the presynaptic terminal machinery (including NET and SERT) in their native lipid microenvironment, providing a physiologically relevant model for transporter function that recombinant cell lines often lack.

Step 2: Compound Incubation

  • Action: Resuspend the synaptosomal pellet in oxygenated Krebs-Ringer buffer. Pre-incubate 100 µL aliquots with varying concentrations of desmethylnortriptyline hydrochloride (0.1 nM to 10 µM) at 37°C for exactly 10 minutes.

  • Causality: A 10-minute pre-incubation allows the primary amine to reach thermodynamic binding equilibrium at the allosteric/orthosteric sites of the transporter prior to the introduction of the substrate.

Step 3: Radioligand Addition

  • Action: Add 10 nM of [3H]-norepinephrine to the assay tubes and incubate for exactly 5 minutes.

  • Causality: A strictly timed 5-minute incubation ensures the measurement of initial uptake rates (linear phase). Prolonged incubation leads to reverse transport (efflux) or intra-synaptosomal metabolic degradation of the radioligand by MAO enzymes, which would skew the IC50 calculations.

Step 4: Rapid Termination and Filtration

  • Action: Terminate the reaction by adding 3 mL of ice-cold buffer and rapidly filter through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) using a vacuum cell harvester.

  • Causality: The ice-cold buffer halts all transporter kinetics instantly. Pre-soaking filters in PEI (a cationic polymer) neutralizes the negative charge of the glass fibers. This drastically reduces the non-specific binding of the positively charged desmethylnortriptyline primary amine, maximizing the signal-to-noise ratio.

Step 5: Quantification

  • Action: Extract filters into scintillation vials, add counting cocktail, and quantify retained radioactivity (DPM) using a liquid scintillation counter. Calculate IC50 using non-linear regression.

Workflow P1 Synaptosome Isolation P2 Compound Equilibration P1->P2 P3 [3H]-Ligand Addition P2->P3 P4 Rapid Filtration P3->P4 P5 Scintillation Quantification P4->P5

Standardized radioligand reuptake assay workflow for MoA elucidation.

Protocol 2: Radioligand Receptor Binding Assay (Off-Target Profiling)

To validate the reduced anticholinergic burden of desmethylnortriptyline, we must measure its affinity for the M1 receptor.

Step 1: Prepare cell membranes from CHO cells stably expressing human recombinant M1 receptors. Step 2: Combine 50 µg of membrane protein, 0.5 nM [3H]-N-methylscopolamine (a selective M1 antagonist), and desmethylnortriptyline hydrochloride (in serial dilutions) in a 96-well plate. Step 3: Incubate for 60 minutes at room temperature.

  • Causality: Room temperature incubation slows degradation of the receptor preparation while 60 minutes is sufficient to achieve steady-state binding thermodynamics. Step 4: Filter, wash, and quantify as described above. Step 5: Convert the derived IC50 to a Ki value using the Cheng-Prusoff equation (

    
    ).
    
  • Causality: IC50 is dependent on the radioligand concentration used in a specific lab. Converting to Ki provides an absolute, assay-independent measure of binding affinity, ensuring the data is universally comparable across global DMPK databases.

Conclusion

Researching the mechanism of action of desmethylnortriptyline hydrochloride requires precision in both assay design and data interpretation. By recognizing its distinct identity as a primary amine, researchers can leverage its unique physiochemical properties to understand how sequential demethylation strips away off-target receptor affinities while preserving core noradrenergic reuptake inhibition. Utilizing self-validating protocols—such as PEI-treated filtration and strict kinetic timing—ensures that the resulting pharmacological profile is both accurate and reproducible.

References

  • Source: pgkb.
  • Source: nih.
  • Source: nih.
  • Source: sdu.

Sources

Foundational

An In-depth Technical Guide to the In Vivo Pharmacokinetics of Desmethylnortriptyline Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals Preamble: Situating Desmethylnortriptyline in the Therapeutic Landscape Desmethylnortriptyline is recognized primarily as a metabolite of the tricy...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Situating Desmethylnortriptyline in the Therapeutic Landscape

Desmethylnortriptyline is recognized primarily as a metabolite of the tricyclic antidepressants amitriptyline and nortriptyline.[1][2][3][4] While often categorized as an inactive or less active metabolite compared to its parent compounds, its presence and concentration in systemic circulation are of significant interest in both clinical therapeutic drug monitoring and preclinical drug development.[5][6][7] Understanding the in vivo pharmacokinetic profile of desmethylnortriptyline is crucial for a comprehensive assessment of the safety and efficacy of its parent drugs. This is particularly relevant given the substantial inter-individual variability in drug metabolism, largely driven by genetic polymorphisms in key enzyme systems.[8]

This guide provides a detailed exploration of the absorption, distribution, metabolism, and excretion (ADME) of desmethylnortriptyline, grounded in established scientific principles. It further outlines a practical framework for designing and executing in vivo pharmacokinetic studies, complete with validated experimental protocols and bioanalytical methodologies.

I. Physicochemical and Pharmacokinetic Profile

A foundational understanding of a compound's properties is essential before delving into its in vivo behavior.

PropertyValue/DescriptionSource
Chemical Name 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-propanamine[9]
Molecular Formula C18H19N[2][3]
Molecular Weight 249.35 g/mol [2][3]
CAS Number 4444-42-2[3][9][10]
Parent Compounds Nortriptyline, Amitriptyline[2][3]
Absorption: A Tale of Two Precursors

As desmethylnortriptyline is a metabolite, its appearance in the systemic circulation is contingent on the administration and subsequent metabolism of its parent drugs, amitriptyline and nortriptyline.

  • Formation from Amitriptyline: Amitriptyline, a tertiary amine, undergoes N-demethylation primarily mediated by the cytochrome P450 enzyme CYP2C19 to form the active metabolite, nortriptyline.[7][11]

  • Formation from Nortriptyline: Nortriptyline, a secondary amine, is further metabolized via demethylation by CYP2D6 and CYP2C19 to form desmethylnortriptyline, which is generally considered an inactive metabolite.[5][6][7]

The rate and extent of desmethylnortriptyline formation are therefore directly influenced by the pharmacokinetics of the parent drug and the metabolic capacity of the individual.

Distribution: Beyond the Bloodstream

Once formed, desmethylnortriptyline distributes throughout the body, a process governed by its affinity for plasma proteins and various tissues.

  • Plasma Protein Binding: Tricyclic antidepressants and their metabolites are known to be extensively bound to plasma proteins, including albumin and alpha-1-acid glycoprotein.[12][13] This high degree of binding means that only a small fraction of the drug is free (unbound) to exert pharmacological effects or be eliminated.[14] While specific binding percentages for desmethylnortriptyline are not as extensively reported as for its parent compounds, it is expected to exhibit significant protein binding. Variations in plasma protein levels, which can occur in various disease states, can alter the free fraction of the drug, potentially impacting its pharmacokinetic profile.[12][14]

  • Tissue and Brain Distribution: Studies in rats have shown that nortriptyline, the direct precursor, distributes into the brain.[15][16] Postmortem studies in humans have found that nortriptyline concentrations are significantly higher in brain tissue compared to blood, with a median brain-blood ratio of approximately 8.5 to 9.7.[17] While data for desmethylnortriptyline is less specific, it is plausible that it also enters the central nervous system. The overall distribution of these compounds is not uniform across different brain regions.[16]

Metabolism: The Role of Cytochrome P450

The metabolism of nortriptyline to desmethylnortriptyline is a critical step, and the enzymes involved are subject to significant genetic variability.

  • Key Metabolic Enzymes: The conversion of nortriptyline to desmethylnortriptyline is catalyzed by CYP2D6 and CYP2C19.[5][6] Concurrently, nortriptyline is also hydroxylated by CYP2D6 to form 10-hydroxynortriptyline, an active metabolite.[18][19] The balance between these pathways influences the relative concentrations of the different metabolites.

  • Genetic Polymorphisms: The gene encoding for CYP2D6 is highly polymorphic, leading to different metabolic phenotypes in the population, including poor, intermediate, extensive (normal), and ultrarapid metabolizers.[6][8][18]

    • Poor Metabolizers (PMs): Individuals with reduced or absent CYP2D6 activity will metabolize nortriptyline more slowly, leading to higher plasma concentrations of the parent drug and potentially a different ratio of its metabolites.[5][8] This can increase the risk of adverse effects.[8]

    • Ultrarapid Metabolizers (UMs): These individuals have increased CYP2D6 activity, leading to faster clearance of nortriptyline, which may result in sub-therapeutic plasma concentrations at standard doses.[5][6]

The interplay between CYP2D6 and CYP2C19 genotypes dictates the overall metabolic profile of amitriptyline and nortriptyline, and consequently, the exposure to desmethylnortriptyline.[11]

metabolic_pathway cluster_cyp Metabolizing Enzymes cluster_compounds Compounds cyp2c19 CYP2C19 amitriptyline Amitriptyline (Tertiary Amine) cyp2c19->amitriptyline nortriptyline Nortriptyline (Secondary Amine, Active) cyp2c19->nortriptyline cyp2d6 CYP2D6 cyp2d6->nortriptyline amitriptyline->nortriptyline N-demethylation desmethyl Desmethylnortriptyline (Inactive) nortriptyline->desmethyl N-demethylation hydroxy 10-Hydroxynortriptyline (Active) nortriptyline->hydroxy Hydroxylation

Metabolic conversion of amitriptyline to its primary metabolites.
Excretion: The Final Pathway

The elimination of desmethylnortriptyline and other metabolites primarily occurs through the kidneys after further metabolic conversion.

  • Primary Route: Nortriptyline and its metabolites, including desmethylnortriptyline, undergo further metabolism, such as hydroxylation followed by conjugation with glucuronic acid, to form more water-soluble compounds that are then excreted mainly in the urine.[18]

  • Renal Elimination of Unchanged Drug: The direct renal elimination of unchanged nortriptyline is insignificant, accounting for only about 2% of its excretion.[18]

II. A Practical Guide to In Vivo Pharmacokinetic Study Design

This section outlines a comprehensive approach for conducting an in vivo pharmacokinetic study in a preclinical setting to characterize desmethylnortriptyline.

Animal Model Selection

The choice of animal model is a critical decision that can significantly impact the translatability of the findings to humans.

  • Recommended Species: Rats (e.g., Sprague-Dawley, Wistar) and dogs (e.g., Beagle, Greyhound) are commonly used for pharmacokinetic studies of antidepressants.[20][21][22]

  • Rationale for Selection:

    • Metabolic Profile: The ideal model should have a metabolic profile for tricyclic antidepressants that is comparable to humans, particularly concerning the activity of CYP enzymes. It is crucial to ensure the model produces desmethylnortriptyline.

    • Handling and Dosing: The species should be amenable to the required dosing and blood sampling procedures. Dogs, for instance, allow for the collection of larger blood volumes and serial sampling from the same animal.[20][21]

    • Historical Data: A wealth of historical pharmacokinetic data for tricyclic antidepressants exists for both rats and dogs, providing a valuable baseline for comparison.

Experimental Protocol: A Step-by-Step Workflow

The following protocol details the key steps for an in vivo study involving the oral administration of nortriptyline to characterize the pharmacokinetics of both the parent drug and its desmethyl metabolite.

Step 1: Animal Acclimatization and Preparation

  • Acclimatize animals to the housing conditions for at least one week prior to the study.

  • Fast animals overnight (with free access to water) before dosing to minimize variability in drug absorption.

  • For serial blood sampling, catheterization of a suitable blood vessel (e.g., jugular vein in dogs, carotid artery or jugular vein in rats) may be performed a day before the study.[20][21]

Step 2: Dose Formulation and Administration

  • Prepare a formulation of nortriptyline hydrochloride in a suitable vehicle (e.g., water, 0.5% methylcellulose).

  • Administer a single oral dose via gavage. A typical dose for pharmacokinetic studies in dogs might be around 4 mg/kg.[20][21]

Step 3: Blood Sample Collection

  • Collect blood samples at predetermined time points to adequately define the plasma concentration-time curve.

  • Suggested Sampling Times: Pre-dose (0 h), and 0.5, 1, 2, 4, 6, 8, 12, 24, and 32 hours post-dose.[20]

  • Collect blood (approximately 0.5-1 mL per time point, depending on the species) into tubes containing an anticoagulant (e.g., EDTA).[23]

Step 4: Plasma Processing and Storage

  • Centrifuge the blood samples (e.g., at 3500 g for 10 minutes) to separate the plasma.[23]

  • Carefully transfer the supernatant (plasma) to clean, labeled tubes.

  • Store the plasma samples at -20°C or -80°C until bioanalysis.[3][23]

experimental_workflow acclimatization Animal Acclimatization (≥ 1 week) fasting Overnight Fasting acclimatization->fasting dosing Oral Administration of Nortriptyline HCl fasting->dosing sampling Serial Blood Sampling (e.g., 0-32h) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing storage Sample Storage (-20°C to -80°C) processing->storage analysis Bioanalysis (LC-MS/MS) storage->analysis pk_analysis Pharmacokinetic Data Analysis analysis->pk_analysis

Workflow for an in-vivo pharmacokinetic study.
Bioanalytical Methodology

Accurate quantification of desmethylnortriptyline in plasma is essential for reliable pharmacokinetic analysis. High-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[20][23]

Sample Preparation: Liquid-Liquid Extraction (LLE) [23]

  • To a 500 µL plasma sample, add an internal standard.

  • Add 500 µL of a basic buffer (e.g., Tris buffer, pH 9.5) to alkalinize the sample.

  • Add 5 mL of an organic extraction solvent (e.g., hexane:isopropanol, 95:5 v/v).

  • Vortex the mixture for 1 minute, then centrifuge for 10 minutes at 3500 g.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Alternative: Protein Precipitation (PPT) [24]

  • To a 50 µL plasma sample, add 150 µL of acetonitrile containing the internal standard.

  • Vortex for 3 minutes at 1500 rpm.

  • Centrifuge for 2 minutes at 16,100 g.

  • Transfer the supernatant for analysis, possibly with a dilution step.

LC-MS/MS Conditions

  • Chromatography: Reversed-phase chromatography using a C18 column is typically employed.[24]

  • Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides the necessary selectivity and sensitivity for quantification.

Pharmacokinetic Data Analysis

Once the plasma concentration-time data are obtained, non-compartmental analysis is used to calculate the key pharmacokinetic parameters for both nortriptyline and desmethylnortriptyline.

ParameterDescription
Cmax Maximum observed plasma concentration.
Tmax Time to reach Cmax.
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration.
AUC(0-inf) Area under the plasma concentration-time curve from time 0 extrapolated to infinity.
t1/2 Elimination half-life.
CL/F Apparent total clearance of the drug from plasma after oral administration.
Vz/F Apparent volume of distribution during the terminal phase after oral administration.

These parameters provide a comprehensive quantitative description of the drug's and its metabolite's behavior in the body. For instance, a study in Greyhound dogs administered 4 mg/kg of amitriptyline orally resulted in a mean Cmax of 14.4 ng/mL for nortriptyline at a Tmax of 2.05 hours, with a terminal half-life of 6.20 hours.[21] Such data for desmethylnortriptyline would be derived similarly following nortriptyline administration.

III. Conclusion and Future Directions

The in vivo pharmacokinetics of desmethylnortriptyline hydrochloride are intricately linked to the metabolic pathways of its parent compounds, nortriptyline and amitriptyline. A thorough understanding of its ADME profile, heavily influenced by CYP450 enzyme genetics, is paramount for both clinical interpretation of therapeutic drug monitoring data and preclinical safety assessment. The methodologies and protocols outlined in this guide provide a robust framework for researchers to conduct high-quality in vivo studies. Future research should continue to explore the tissue distribution of desmethylnortriptyline, particularly within the central nervous system, and further delineate the impact of specific CYP2D6 and CYP2C19 genotypes on its formation and clearance to advance the personalization of antidepressant therapy.

References

  • Summary of Product Characteristics - HPRA. (2023, January 11).
  • CYP2D6: nortriptyline 1557/1558/1559 - PharmGKB. (2018, November 19).
  • cis-10-Hydroxy-desmethylnortriptyline Hydrochloride - CymitQuimica.
  • Borga, O., Palmér, L., Linnarsson, A., & Holmstedt, B. (2006). Quantitative Determination of Nortriptyline And Desmethylnortriptyline In Human Plasma By Combined Gas Ciiromatography - Mass Spectrometry. Analytical Letters, 4(12), 837-848. Retrieved from [Link]

  • dos Santos, G. G., Padró, J. M., & de Moraes, L. A. B. (2008). Determination of amitriptyline and its main metabolites in human plasma samples using HPLC-DAD. Journal of the Brazilian Chemical Society, 19(1), 127-132. Retrieved from [Link]

  • CYP2D6: nortriptyline 2403-2405 - Z-index.nl. (2024, February 8).
  • Borga, O., Palmér, L., Linnarsson, A., & Holmstedt,B. (1971). Quantitative Determination of Nortriptyline And Desmethylnortriptyline In Human Plasma By Combined Gas Ciiromatography - Mass Sp. Analytical Letters, 4(12), 837-848.
  • Amitriptyline / nortriptyline - Eugenomic. (2017, September 6).
  • Norkus, C., Rankin, D., & Kukanich, B. (2015). Pharmacokinetics of intravenous and oral amitriptyline and its active metabolite nortriptyline in Greyhound dogs. Veterinary anaesthesia and analgesia, 42(6), 643–649. Retrieved from [Link]

  • Tobe, A., et al. (1981). Neuropharmacological properties of amitriptyline, nortriptyline and their metabolites. Arzneimittel-Forschung, 31(8), 1278-1285. Retrieved from [Link]

  • Menkes, D. B., & Sidel, J. (2006). Rates of in Vivo Methylation of Desipramine and Nortriptyline. Journal of Clinical Psychopharmacology, 26(2), 216-218. Retrieved from [Link]

  • Lee, S. J., et al. (2006). A Case Report of a Poor Metabolizer of CYP2D6 Presented with Unusual Responses to Nortriptyline Medication. Journal of Korean Medical Science, 21(3), 573-575. Retrieved from [Link]

  • desmethylnortriptyline - ClinPGx.
  • Norkus, C., Rankin, D., & Kukanich, B. (2015). Pharmacokinetics of intravenous and oral amitriptyline and its active metabolite nortriptyline in Greyhound dogs. Veterinary Anaesthesia and Analgesia, 42(6), 643-649. Retrieved from [Link]

  • CYP2D6: amitriptyline 2569-2571 - Z-index.nl. (2024, February 8).
  • Desmethylnortriptyline | CAS Number 4444-42-2 - Klivon.
  • Norkus, C., Rankin, D., & Kukanich, B. (2015). Non-compartmental pharmacokinetic parameters of nortriptyline after intravenous administration of amitriptyline hydrochloride (mean dose: 4.0 mg kg À1 ) in five healthy Greyhound dogs. Veterinary Anaesthesia and Analgesia, 42(6), 643-649. Retrieved from [Link]

  • Yasui, N., et al. (1993). Changes in amitriptyline distribution in rat brain during a 14-day continuous infusion. Journal of Pharmacobio-Dynamics, 16(1), 29-35. Retrieved from [Link]

  • Hicks, J. K., et al. (2013). Clinical Pharmacogenetics Implementation Consortium Guideline for CYP2D6 and CYP2C19 Genotypes and Dosing of Tricyclic Antidepressants. Clinical Pharmacology & Therapeutics, 93(5), 402-408. Retrieved from [Link]

  • Alexanderson, B. (1972). Pharmacokinetics of desmethylimipramine and nortriptyline in man after single and multiple oral doses ? A cross-over study. European Journal of Clinical Pharmacology, 5(1), 1-10. Retrieved from [Link]

  • Carboni, L., et al. (2011). Nortriptyline influences protein pathways involved in carbohydrate metabolism and actin-related processes in a rat gene-environment model of depression. European Neuropsychopharmacology, 21(7), 545-562. Retrieved from [Link]

  • El-Sherif, Z. A., et al. (2013). Analytical methodologies for determination of amitriptyline and its metabolite nortriptyline: A review. Der Pharma Chemica, 5(2), 247-259. Retrieved from [Link]

  • Norkus, C., Rankin, D., & Kukanich, B. (2015). Pharmacokinetics of intravenous and oral amitriptyline and its active metabolite nortriptyline in Greyhound dogs. Veterinary Anaesthesia and Analgesia, 42(6), 643-649. Retrieved from [Link]

  • Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research - Waters Corporation. Retrieved from [Link]

  • Balant-Gorgia, A. E., et al. (1989). Amitriptyline Metabolism in Relation to Antidepressive Effect. Therapeutic Drug Monitoring, 11(5), 493-500. Retrieved from [Link]

  • Tokuoka, Y., et al. (1993). Pharmacokinetics of amitriptyline and its demethylated metabolite in serum and specific brain regions of rats after acute and chronic administration of amitriptyline. Biological & Pharmaceutical Bulletin, 16(12), 1253-1257. Retrieved from [Link]

  • Dahl, M. L. (1996). Active hydroxymetabolites of antidepressants. Emphasis on E-10-hydroxy-nortriptyline. Clinical Pharmacokinetics, 31(5), 334-347. Retrieved from [Link]

  • Protein binding changes and drug interactions: What do we know? (n.d.).
  • Glassman, A. H., & Perel, J. M. (1978). Plasma-protein binding of tricyclic antidepressants. Pharmaceutisch Weekblad, 113(45), 1139-1144. Retrieved from [Link]

  • ADME - TDC - Therapeutics Data Commons. Retrieved from [Link]

  • Guba, W., et al. (2025). Refined ADME Profiles for ATC Drug Classes. Pharmaceuticals, 18(3), 324. Retrieved from [Link]

  • Bhatt, S., et al. (2008). Uptake of amitriptyline and nortriptyline with liposomes, proteins, and serum: implications for drug detoxification. Biomacromolecules, 9(3), 963-971. Retrieved from [Link]

  • Drug Metabolism | Cyprotex ADME-Tox Solutions - Evotec. Retrieved from [Link]

  • Gupta, S. K., et al. (2001). Pharmacokinetic and pharmacodynamic characterization of OROS® and immediate-release amitriptyline. British Journal of Clinical Pharmacology, 52(4), 401-409. Retrieved from [Link]

  • Dalsgaard, P. W., et al. (2025). Brain concentrations and brain–blood ratios of amitriptyline and nortriptyline in forensic postmortem cases. International Journal of Legal Medicine, 139(2), 527-535. Retrieved from [Link]

  • Burch, J. E., & Hullin, R. P. (1981). Amitriptyline pharmacokinetics. A crossover study with single doses of amitriptyline and nortriptyline. Psychopharmacology, 74(1), 35-42. Retrieved from [Link]

  • Piafsky, K. M., & Borga, O. (1977). Plasma binding of basic drugs. II. Importance of alpha 1-acid glycoprotein for interindividual variation. Clinical Pharmacology and Therapeutics, 22(5 Pt 1), 545-549. Retrieved from [Link]

  • Kragh-Sørensen, P., et al. (1977). CSF and plasma levels of nortriptyline and its 10-hydroxy metabolite. British Journal of Clinical Pharmacology, 4(Suppl 2), 217S-222S. Retrieved from [Link]

  • Antidepressants Unlock Blood-Brain Barrier Aiding CNS Drug Entry - Technology Networks. (2018, August 21). Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Solubility of Desmethylnortriptyline Hydrochloride

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Data Landscape for Desmethylnortriptyline Hydrochloride In the realm of pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Data Landscape for Desmethylnortriptyline Hydrochloride

In the realm of pharmaceutical sciences, a comprehensive understanding of a compound's physicochemical properties is paramount for effective drug development and formulation. Desmethylnortriptyline, a primary metabolite of the tricyclic antidepressant nortriptyline, is a case in point. While its pharmacological profile is of significant interest, a thorough public record of the solubility data for its hydrochloride salt is notably scarce.

This guide is structured to address this information gap. While we will present the available data for the free base of desmethylnortriptyline and leverage the more extensively characterized nortriptyline hydrochloride as a close structural analog to infer potential solubility behaviors, the core of this document is a detailed, field-proven experimental protocol. Our objective is to empower researchers to meticulously and accurately determine the solubility of desmethylnortriptyline hydrochloride in their own laboratory settings. This approach ensures scientific integrity and provides a practical framework for generating the precise data required for your research and development endeavors.

Desmethylnortriptyline Hydrochloride: A Profile

Desmethylnortriptyline is an active metabolite of nortriptyline, which itself is a metabolite of amitriptyline[1]. As a secondary amine, its chemical structure is closely related to that of its parent compound, differing by the absence of a methyl group on the side chain. This seemingly minor structural modification can, however, influence its physicochemical properties, including its pKa and, consequently, its solubility profile.

Chemical Structure:

  • Molecular Formula: C₁₈H₁₉N[2][3]

  • Molecular Weight: 249.35 g/mol [2][3]

  • CAS Number (Free Base): 4444-42-2[2][3]

The hydrochloride salt is formed by the reaction of the basic nitrogen atom with hydrochloric acid, a common strategy to enhance the aqueous solubility and stability of amine-containing active pharmaceutical ingredients (APIs).

Understanding the Solubility of Desmethylnortriptyline: Available Data and Inferences

A diligent search of the scientific literature and chemical databases reveals limited quantitative solubility data for desmethylnortriptyline hydrochloride. However, we can compile the available information for the free base and draw reasoned inferences from its parent compound, nortriptyline hydrochloride.

Solubility of Desmethylnortriptyline (Free Base)

The following table summarizes the known solubility of the free base form of desmethylnortriptyline.

SolventSolubilityConditionsSource(s)
Dimethyl Sulfoxide (DMSO)100 mg/mLRequires sonication[2][4]
ChloroformSlightly SolubleNot specified[3][5]
MethanolSlightly SolubleNot specified[3][5]

Note: "Slightly soluble" is a qualitative term and typically corresponds to a solubility range of 1-10 mg/mL.

Nortriptyline Hydrochloride: A Surrogate for Understanding Solubility Behavior

Given the structural similarity, the solubility data for nortriptyline hydrochloride provides a valuable, albeit approximate, reference point for predicting the behavior of desmethylnortriptyline hydrochloride.

SolventSolubilityConditionsSource(s)
Water7.14 mg/mL - 59 mg/mLVaried reports[6][7][8][9]
Dimethyl Sulfoxide (DMSO)30 mg/mL - 70 mg/mLVaried reports[6][8][10]
Ethanol59 mg/mL - 100 mg/mLVaried reports[7][8][9]
Phosphate Buffered Saline (PBS)~1 mg/mLpH 7.2[10]

Key Physicochemical Properties of Nortriptyline:

  • pKa: ~10.47[11]

  • Melting Point (HCl salt): 215-220°C[9]

The basic nature of the secondary amine in desmethylnortriptyline (with an expected pKa similar to nortriptyline) dictates that its aqueous solubility will be highly pH-dependent. At pH values significantly below its pKa, the amine group will be protonated, leading to higher solubility in aqueous media. Conversely, at pH values above the pKa, the compound will exist predominantly as the less soluble free base.

Experimental Protocol: Determination of Equilibrium Solubility of Desmethylnortriptyline Hydrochloride

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method. This protocol provides a robust and reliable means of ascertaining the thermodynamic solubility of desmethylnortriptyline hydrochloride in various solvents.

Principle

An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the supernatant is then quantified using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • Desmethylnortriptyline Hydrochloride (of known purity)

  • Selected solvents (e.g., water, ethanol, methanol, DMSO, buffered solutions at various pH)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • HPLC system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology
  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of desmethylnortriptyline hydrochloride and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards.

  • Equilibration:

    • Add an excess amount of desmethylnortriptyline hydrochloride to a series of vials, ensuring that there is undissolved solid present.

    • Add a known volume of the desired solvent to each vial.

    • Seal the vials and place them in a temperature-controlled shaker or on a stirrer.

    • Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant, taking care not to disturb the solid phase.

    • Filter the supernatant through a syringe filter to remove any remaining undissolved particles.

    • Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration standards.

  • Quantification by HPLC:

    • Analyze the calibration standards and the diluted samples by HPLC.

    • Construct a calibration curve by plotting the peak area (or height) of the standards against their known concentrations.

    • Determine the concentration of desmethylnortriptyline hydrochloride in the diluted samples from the calibration curve.

    • Calculate the original concentration in the saturated supernatant, taking into account the dilution factor.

  • Data Reporting:

    • Report the solubility in mg/mL or molarity (mol/L) at the specified temperature and pH.

Workflow Visualization

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing prep_standards Prepare Calibration Standards calibrate Generate Calibration Curve prep_standards->calibrate prep_samples Add Excess Solid to Solvent agitate Agitate at Constant Temperature (24-72h) prep_samples->agitate settle Settle Undissolved Solid agitate->settle filter Filter Supernatant settle->filter dilute Dilute Sample filter->dilute hplc Quantify by HPLC dilute->hplc calculate Calculate Solubility hplc->calculate calibrate->calculate G cluster_solvents Solvent Properties DNT_HCl Desmethylnortriptyline HCl Tricyclic Core (Lipophilic) Secondary Amine (Polar, Basic) Hydrochloride Salt (Ionic) polar_protic Polar Protic (e.g., Water, Ethanol) DNT_HCl:f1->polar_protic Forms H-bonds with DNT_HCl:f2->polar_protic Dissociates in polar_aprotic Polar Aprotic (e.g., DMSO) DNT_HCl:f1->polar_aprotic Dipole-dipole interactions with nonpolar Nonpolar (e.g., Hexane) DNT_HCl:f0->nonpolar Favors dissolution in

Caption: Relationship between desmethylnortriptyline HCl structure and solvent interactions.

The lipophilic tricyclic ring system contributes to its solubility in less polar organic solvents. The polar secondary amine allows for hydrogen bonding with protic solvents and dipole-dipole interactions with aprotic polar solvents. The ionic hydrochloride salt form is crucial for its solubility in polar protic solvents like water, where it can dissociate into its constituent ions.

Conclusion

While a comprehensive public database for the solubility of desmethylnortriptyline hydrochloride is currently wanting, this guide provides a robust framework for its determination. By understanding the underlying principles of solubility and diligently applying the detailed experimental protocol, researchers can generate the high-quality, reliable data necessary to advance their drug development and research objectives. The provided information on the free base and the closely related nortriptyline hydrochloride serves as a valuable starting point for these investigations.

References

  • MedChemExpress Japan. Desmethylnortriptyline. [Link]

  • PubChem. Nortriptyline. [Link]

  • Der Pharma Chemica. Analytical methodologies for determination of amitriptyline and its metabolite nortriptyline: A review. [Link]

  • PubChem. Amitriptyline. [Link]

  • DTIC. Analysis of Investigational Drugs in Biological Fluids-Method Development and Analysis of Pre-Clinical and Clinical Samples. [Link]

  • Journal of Analytical Toxicology. Determination of maprotiline and N-desmethylmaprotiline from biological fluids by HPLC. [Link]

  • ClinPGx. desmethylnortriptyline. [Link]

  • ACS Publications. Supporting Information Nortriptyline hydrochloride solubility-pH profiles in saline phosphate buffer: drug. [Link]

  • MDPI. Isolation of Antidepressants and Their Metabolites from Saliva Using Supported Liquid Extraction (SLE). [Link]

  • Cherry. Nortriptyline Hydrochloride Solubility-pH Profiles in a Saline Phosphate Buffer. [Link]

Sources

Foundational

The Pharmacological & Metabolic Role of Desmethylnortriptyline in Antidepressant Activity

This guide provides a technical analysis of Desmethylnortriptyline (DMNT) , also known as didesmethylamitriptyline . While often overshadowed by its parent compounds—Amitriptyline and Nortriptyline—DMNT serves as a criti...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of Desmethylnortriptyline (DMNT) , also known as didesmethylamitriptyline . While often overshadowed by its parent compounds—Amitriptyline and Nortriptyline—DMNT serves as a critical biomarker in therapeutic drug monitoring (TDM) and pharmacogenomics.

Content Type: Technical Whitepaper Subject: Pharmacokinetics, Metabolite Activity, and Analytical Protocols Audience: Drug Development Scientists, Clinical Pharmacologists, and Toxicologists

Executive Summary: The "Silent" Metabolite

In the pharmacology of Tricyclic Antidepressants (TCAs), Desmethylnortriptyline (DMNT) represents the terminal amine in the demethylation cascade of Amitriptyline. Unlike its precursor Nortriptyline, which retains potent norepinephrine reuptake inhibition (NRI) activity, DMNT is pharmacologically distinct due to its primary amine structure.

Core Thesis: While DMNT exhibits negligible affinity for monoamine transporters (SERT/NET) relative to its parents, it plays a pivotal role in:

  • Metabolic Phenotyping: Functioning as a surrogate marker for CYP2C19 and CYP2D6 activity.

  • Toxicological Assessment: Contributing to the total TCA burden in renal impairment, despite low therapeutic potency.

  • Structure-Activity Relationships (SAR): Demonstrating the critical necessity of the secondary amine for high-affinity transporter binding.

Chemical Pharmacology & Structure-Activity Relationship (SAR)

The Demethylation Cascade

The metabolic reduction of Amitriptyline involves the sequential removal of methyl groups from the terminal nitrogen. This structural change alters the lipophilicity and steric fit of the molecule within the orthosteric binding sites of the Sodium-Dependent Symporters (SERT and NET).

CompoundStructureAmine TypePrimary TargetTransporter Affinity (Ki)
Amitriptyline

TertiarySERT / NETHigh (Balanced)
Nortriptyline

SecondaryNET > SERTHigh (NET selective)
DMNT

PrimaryNone (Weak)Negligible / Low
Mechanistic Loss of Potency

The transition from Nortriptyline (secondary amine) to DMNT (primary amine) results in a significant loss of pharmacodynamic activity.

  • Causality: The hydrophobic pocket of the Norepinephrine Transporter (NET) requires the steric bulk and hydrophobic interaction of at least one methyl group on the nitrogen for optimal stabilization. The removal of this group in DMNT destabilizes the ligand-transporter complex, increasing the dissociation constant (

    
    ) to non-therapeutic levels.
    
  • Clinical Implication: DMNT does not contribute significantly to the antidepressant effect (mood elevation) but remains a chemical entity that must be cleared to prevent accumulation.

Metabolic Pathways & Pharmacokinetics[1][2][3]

DMNT is the product of the N-demethylation of Nortriptyline. This step is catalyzed primarily by CYP2C19 , with contributions from CYP1A2 and CYP2D6 .

Pathway Visualization

The following diagram illustrates the metabolic cascade and the enzymes responsible for the formation and clearance of DMNT.

TCA_Metabolism cluster_legend Pathway Key Amitriptyline Amitriptyline (Tertiary Amine) Nortriptyline Nortriptyline (Secondary Amine) ACTIVE Amitriptyline->Nortriptyline CYP2C19 (Demethylation) DMNT Desmethylnortriptyline (Primary Amine) INACTIVE / MARKER Nortriptyline->DMNT CYP2C19, CYP1A2 (Demethylation) OH_Metabolites 10-OH-Metabolites (Glucuronidation) Nortriptyline->OH_Metabolites CYP2D6 (Hydroxylation) DMNT->OH_Metabolites CYP2D6 (Hydroxylation) key1 Blue: Parent Drug key2 Green: Active Metabolite key3 Red: Target Metabolite (DMNT)

Figure 1: Metabolic pathway of Amitriptyline showing the formation of Desmethylnortriptyline (DMNT) via CYP-mediated demethylation.[1]

Pharmacogenomic Relevance[3][5]
  • Ultra-Rapid Metabolizers (UM): Patients with elevated CYP2C19 activity may show disproportionately high levels of DMNT relative to Nortriptyline.

  • Poor Metabolizers (PM): Patients with CYP2D6 deficits may accumulate both Nortriptyline and DMNT, as the hydroxylation pathway (the clearance route for both) is blocked.

Experimental Protocols: Isolation & Quantification

For researchers investigating TCA metabolism or performing TDM, accurate quantification of DMNT is essential to distinguish it from active metabolites.

Protocol: LC-MS/MS Quantification in Plasma

Objective: Isolate and quantify DMNT alongside Amitriptyline and Nortriptyline to assess metabolic status.

Reagents:

  • Internal Standard (IS): Nortriptyline-d3 or Protriptyline (structural isomer).

  • Mobile Phase A: 0.1% Formic acid in Water (LC-MS grade).

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

Workflow:

  • Sample Preparation (Liquid-Liquid Extraction):

    • Aliquot 200 µL of patient plasma into a polypropylene tube.

    • Add 20 µL of Internal Standard working solution (500 ng/mL).

    • Add 500 µL of extraction buffer (0.5 M Sodium Carbonate, pH 9.8) to ensure non-ionized state of amines.

    • Add 3 mL of extraction solvent (Hexane:Isoamyl alcohol, 98:2 v/v).

    • Mechanistic Note: The high pH ensures the primary amine (DMNT) is deprotonated, maximizing partitioning into the organic phase.

    • Vortex (5 min) and Centrifuge (3000 x g, 10 min).

    • Transfer organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.

    • Reconstitute in 100 µL of Mobile Phase (A:B, 80:20).

  • Chromatographic Separation:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Gradient:

      • 0-1 min: 10% B (Isocratic hold)

      • 1-4 min: Linear ramp to 90% B

      • 4-5 min: 90% B (Wash)

      • 5.1 min: Re-equilibrate to 10% B.

    • Validation Check: Ensure baseline separation between Nortriptyline and DMNT. Though chemically distinct, they share fragmentation patterns.

  • Mass Spectrometry (MRM Mode):

    • Ionization: ESI Positive Mode.

    • Transitions:

      • Amitriptyline: 278.2

        
         233.1
        
      • Nortriptyline: 264.2

        
         233.1
        
      • DMNT: 250.2

        
         233.1 (Loss of ammonia group).
        

Clinical & Toxicological Interpretation

Therapeutic Drug Monitoring (TDM)

In clinical practice, the "Total TCA" level usually refers to Amitriptyline + Nortriptyline . DMNT is rarely included in the therapeutic index calculation because it lacks antidepressant efficacy. However, its presence is a quality control marker:

  • High DMNT/Nortriptyline Ratio: Suggests CYP2D6 saturation or inhibition (inability to clear the metabolite) or CYP2C19 induction (rapid formation).

  • Absence of DMNT: In patients on chronic therapy, this may indicate non-compliance or extremely slow CYP2C19 metabolism.

Toxicity Profile

While less potent at the reuptake transporter, DMNT retains the tricyclic core structure.

  • Cardiotoxicity: Like parent TCAs, DMNT can inhibit fast sodium channels (

    
    ) and the hERG potassium channel, potentially contributing to QTc prolongation in overdose scenarios.
    
  • Renal Accumulation: As a polar metabolite (relative to parent), DMNT relies heavily on renal excretion after hydroxylation. In renal failure, "inactive" metabolites like DMNT can accumulate to toxic concentrations.

References

  • PharmGKB. (2018). Annotation of CPIC Guideline for Amitriptyline and CYP2D6, CYP2C19. Retrieved from [Link]

  • Hyttel, J., et al. (1980).[2] Pharmacological properties of the desmethyl metabolites of amitriptyline and nortriptyline. Psychopharmacology .

  • Dean, L. (2017).[3] Amitriptyline Therapy and CYP2D6 and CYP2C19 Genotype. Medical Genetics Summaries. National Center for Biotechnology Information (NCBI). Retrieved from [Link]

  • Gillman, P. K. (2007). Tricyclic antidepressant pharmacology and therapeutic drug interactions updated. British Journal of Pharmacology . Retrieved from [Link]

Sources

Exploratory

Technical Monograph: Desmethylnortriptyline Hydrochloride (CAS 4444-42-2)

This technical guide provides an in-depth analysis of Desmethylnortriptyline Hydrochloride (CAS 4444-42-2), a critical secondary metabolite in the tricyclic antidepressant (TCA) class. This document is designed for resea...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of Desmethylnortriptyline Hydrochloride (CAS 4444-42-2), a critical secondary metabolite in the tricyclic antidepressant (TCA) class. This document is designed for researchers and drug development professionals focusing on metabolic phenotyping, therapeutic drug monitoring (TDM), and forensic toxicology.

[1]

Executive Summary

Desmethylnortriptyline (also known as didesmethylamitriptyline or nor-nortriptyline) is the primary amine metabolite of nortriptyline and the secondary metabolite of amitriptyline. While often overshadowed by its parent compounds, it serves as a vital biomarker for CYP2D6 and CYP2C19 metabolic activity. Its accumulation can indicate "poor metabolizer" status or saturation of the hydroxylation pathways. This guide details its physicochemical profile, pharmacological significance, and validated analytical protocols for its quantification in biological matrices.

Chemical & Physical Profile

Desmethylnortriptyline represents the exhaustive N-demethylation product of the dibenzocycloheptene tricyclic core. Unlike its tertiary (amitriptyline) and secondary (nortriptyline) amine precursors, it possesses a primary amine group, significantly altering its polarity and receptor binding affinity.

Table 1: Physicochemical Specifications
PropertySpecificationNotes
Chemical Name 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-propanaminePrimary amine structure
CAS Number 4444-42-2 Often refers to the free base; HCl salt is the common reagent form.[1]
Molecular Formula C₁₈H₁₉N[1] · HClHydrochloride salt form
Molecular Weight 249.35 g/mol (Free Base) / ~285.81 g/mol (HCl Salt)Critical for gravimetric preparation
Appearance Solid (Color varies: Off-white to Dark Orange)Hygroscopic; store desiccant-protected
Solubility DMSO (100 mg/mL), Methanol (Slight), Chloroform (Slight)Use DMSO for stock solutions; avoid aqueous storage
Storage -20°C (Stock solid); -80°C (Solution)Stable for 6 months at -80°C

Pharmacology & Mechanism of Action

Receptor Binding & Activity

While amitriptyline and nortriptyline are potent inhibitors of both Serotonin (SERT) and Norepinephrine (NET) transporters, desmethylnortriptyline retains affinity for NET but exhibits reduced SERT inhibition.

  • NET Inhibition: High affinity. The primary amine structure allows for tight binding within the orthosteric site of the norepinephrine transporter.

  • Anticholinergic Activity: Reduced compared to amitriptyline, but still clinically relevant in overdose scenarios.

Metabolic Significance (The CYP Nexus)

Desmethylnortriptyline is the product of a minor metabolic pathway for nortriptyline.

  • Major Pathway (Clearance): Nortriptyline is hydroxylated at the C10 position by CYP2D6 to form E-10-hydroxynortriptyline (active) and Z-10-hydroxynortriptyline.

  • Minor Pathway (Accumulation): Nortriptyline is demethylated by CYP2C19 (and to a lesser extent CYP1A2) to form Desmethylnortriptyline .

Expert Insight: In patients who are CYP2D6 Poor Metabolizers (PM) , the hydroxylation pathway is blocked. Consequently, the metabolic flux shifts toward N-demethylation, causing an accumulation of desmethylnortriptyline. Thus, an elevated Desmethylnortriptyline/10-OH-Nortriptyline ratio is a potent phenotypic marker for CYP2D6 deficiency.

Visualization: Metabolic Pathway

The following diagram illustrates the position of Desmethylnortriptyline within the TCA metabolic cascade.

MetabolicPathway AMI Amitriptyline (Tertiary Amine) NOR Nortriptyline (Secondary Amine) AMI->NOR CYP2C19 (Demethylation) DMN Desmethylnortriptyline (Primary Amine) CAS 4444-42-2 NOR->DMN CYP2C19 / CYP1A2 (Demethylation) OH_NOR 10-OH-Nortriptyline (Clearance Metabolite) NOR->OH_NOR CYP2D6 (Hydroxylation)

Caption: Metabolic cascade showing the shift to Desmethylnortriptyline when CYP2D6 hydroxylation is compromised.

Analytical Methodologies (LC-MS/MS)[3]

For pharmacokinetic studies, High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. The primary amine makes this compound susceptible to peak tailing on standard C18 columns due to interaction with residual silanols; therefore, end-capped columns or embedded polar group phases are recommended.

Sample Preparation (Protein Precipitation)
  • Matrix: Human Plasma or Serum (100 µL).

  • Internal Standard (IS): Nortriptyline-d3 or Protriptyline.

  • Protocol:

    • Aliquot 100 µL plasma into a 1.5 mL Eppendorf tube.

    • Add 300 µL precipitating agent (Acetonitrile:Methanol 9:1 v/v containing IS).

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Transfer supernatant to autosampler vial. Note: Evaporation and reconstitution in mobile phase may be required to improve peak shape.

LC-MS/MS Conditions
  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or Poroshell 120 EC-C18.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Acetate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: Linear ramp to 90% B

    • 3.0-4.0 min: Hold 90% B

    • 4.1 min: Re-equilibrate.

  • Detection: ESI Positive Mode (+).

  • MRM Transitions:

    • Precursor: m/z 250.2 [M+H]⁺

    • Product Quantifier: m/z 233.1 (Loss of NH₃) or m/z 91.1 (Tropylium ion).

Visualization: Analytical Workflow

AnalyticalWorkflow Sample Plasma Sample (100 µL) Precip Protein Precipitation (ACN:MeOH 9:1 + IS) Sample->Precip Centrifuge Centrifugation 15,000g, 10 min Precip->Centrifuge Supernatant Supernatant Retrieval Centrifuge->Supernatant LC LC Separation (C18 Column, Gradient) Supernatant->LC MS MS/MS Detection (ESI+, MRM 250.2 -> 91.1) LC->MS

Caption: Step-by-step LC-MS/MS workflow for the quantification of Desmethylnortriptyline in plasma.

Synthesis & Preparation

For research purposes requiring high purity standards, Desmethylnortriptyline is typically synthesized via the Von Braun reaction or chloroformate-mediated demethylation of nortriptyline, followed by hydrolysis.

  • Reaction: Nortriptyline + Ethyl chloroformate

    
     Carbamate intermediate 
    
    
    
    Hydrolysis
    
    
    Desmethylnortriptyline.
  • Purification: Recrystallization from isopropanol/HCl yields the hydrochloride salt.

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Acute Toxicity (Oral) - Category 4.[3][4][5]

  • Signal Word: Warning.

  • Precaution: As a TCA derivative, it possesses cardiotoxic potential (QT prolongation) and CNS depressant effects.

  • Handling: Wear nitrile gloves and N95 particulate respirator when handling the powder form to prevent inhalation of dust.

  • Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber.

References

  • Dean, L. (2017).[6] Amitriptyline Therapy and CYP2D6 and CYP2C19 Genotype. Medical Genetics Summaries. National Center for Biotechnology Information.[6] Link

  • Hiemke, C., et al. (2018). Consensus Guidelines for Therapeutic Drug Monitoring in Neuropsychopharmacology: Update 2017. Pharmacopsychiatry. Link

  • ChemicalBook. (2023). Desmethylnortriptyline (CAS 4444-42-2) Product Properties and Suppliers. Link

  • PubChem. (2025). Amitriptyline and Metabolite Structures. National Library of Medicine. Link

  • Clearsynth. (2025).[3] Nortriptyline and Desmethyl Nortriptyline Reference Standards. Link

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust and Validated HPLC-MS/MS Method for the Quantification of Desmethylnortriptyline Hydrochloride in Human Plasma

Abstract This application note details a highly selective and sensitive High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative determination of desmethylnortriptylin...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a highly selective and sensitive High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative determination of desmethylnortriptyline (nortriptyline) in human plasma. Nortriptyline, the active metabolite of amitriptyline, is a tricyclic antidepressant where therapeutic drug monitoring is crucial for optimizing efficacy and minimizing toxicity. This protocol employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard (Nortriptyline-d3) to ensure accuracy and precision. The method has been developed and validated according to the principles outlined in the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines for bioanalytical method validation.

Introduction: The Rationale for Precise Nortriptyline Quantification

Nortriptyline is a second-generation tricyclic antidepressant (TCA) widely prescribed for the treatment of major depressive disorder. Its therapeutic efficacy is well-established, but it is characterized by a narrow therapeutic window and significant inter-individual variability in pharmacokinetics. Monitoring plasma concentrations of nortriptyline is therefore a critical tool for clinicians to ensure that patients are maintained within the therapeutic range, generally accepted to be 50-150 ng/mL, to maximize therapeutic benefit while avoiding adverse effects associated with higher concentrations.[1] HPLC-MS/MS has become the gold standard for the quantification of drugs in biological matrices due to its high sensitivity, specificity, and speed. This note provides a comprehensive, field-tested protocol for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, or bioequivalence studies involving nortriptyline.

Materials and Reagents

  • Analytes and Standards:

    • Desmethylnortriptyline hydrochloride (Nortriptyline HCl) (Sigma-Aldrich or equivalent)

    • Nortriptyline-d3 (Cerilliant or equivalent) as the internal standard (IS)

  • Solvents and Chemicals:

    • Acetonitrile (HPLC or LC-MS grade)

    • Methanol (HPLC or LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ammonium acetate (LC-MS grade)

    • Ultrapure water (18.2 MΩ·cm)

  • Biological Matrix:

    • Drug-free human plasma (with K2-EDTA as anticoagulant)

Experimental Protocols

Preparation of Stock and Working Solutions

The accurate preparation of stock and working solutions is fundamental to the reliability of the entire assay.

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of desmethylnortriptyline hydrochloride and nortriptyline-d3 into separate 10 mL volumetric flasks.

    • Dissolve the compounds in methanol and bring to volume. Sonicate for 10 minutes to ensure complete dissolution.

  • Intermediate Stock Solutions (10 µg/mL):

    • Pipette 100 µL of each 1 mg/mL primary stock solution into separate 10 mL volumetric flasks.

    • Dilute to volume with a 50:50 (v/v) mixture of methanol and water.

  • Working Standard Solutions for Calibration Curve:

    • Perform serial dilutions of the 10 µg/mL desmethylnortriptyline intermediate stock solution with 50:50 methanol/water to prepare working standard solutions at concentrations that will cover the desired calibration range (e.g., 10, 20, 50, 100, 200, 500, 1000, and 2000 ng/mL).

  • Working Internal Standard Solution (50 ng/mL):

    • Dilute the 10 µg/mL nortriptyline-d3 intermediate stock solution with 50:50 methanol/water to achieve a final concentration of 50 ng/mL.

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards:

    • To a set of microcentrifuge tubes, add 95 µL of drug-free human plasma.

    • Spike 5 µL of each working standard solution into the corresponding plasma tube to yield final concentrations ranging from 0.5 to 100 ng/mL.

    • Vortex each tube for 10 seconds.

  • Quality Control (QC) Samples:

    • Prepare QC samples in drug-free human plasma at a minimum of four concentration levels:

      • Lower Limit of Quantification (LLOQ): 0.5 ng/mL

      • Low QC (LQC): 1.5 ng/mL

      • Medium QC (MQC): 40 ng/mL

      • High QC (HQC): 80 ng/mL

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective technique for removing the bulk of proteins from plasma samples prior to LC-MS/MS analysis.[2][3]

  • Pipette 50 µL of plasma sample (unknown, calibration standard, or QC) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the working internal standard solution (50 ng/mL in acetonitrile containing 0.1% formic acid). The 3:1 ratio of acetonitrile to plasma ensures efficient protein precipitation.[4]

  • Vortex the mixture vigorously for 1 minute to ensure complete denaturation and precipitation of proteins.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial or 96-well plate.

  • Inject 5 µL of the supernatant into the HPLC-MS/MS system.

G

Caption: Protein Precipitation Workflow.

HPLC-MS/MS Instrumentation and Conditions

The following parameters provide a robust starting point for method development and can be adapted for various triple quadrupole mass spectrometers.

HPLC Conditions
ParameterRecommended Setting
HPLC System Agilent 1200 Series or equivalent
Column Agilent ZORBAX Eclipse XDB-C8, 4.6 x 150 mm, 5µm (P/N: 993967-906) or equivalent C18 column[5]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.8 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution Time (min)
0.0
1.0
5.0
6.0
6.1
8.0
Mass Spectrometry Conditions
ParameterRecommended Setting
Mass Spectrometer SCIEX QTRAP 4500 or equivalent triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V
Temperature 550°C
Curtain Gas 35 psi
Collision Gas Medium
Optimized MRM Transitions and Compound Parameters

The following MRM transitions and compound-dependent parameters have been optimized for the selective and sensitive detection of desmethylnortriptyline and its internal standard.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDeclustering Potential (DP) (V)Collision Energy (CE) (eV)
Desmethylnortriptyline 264.2233.24621
Nortriptyline-d3 (IS) 267.1233.14015

Data derived from multiple sources confirming common fragmentation patterns.[6][7]

Method Validation

A full validation of this bioanalytical method should be performed in accordance with FDA and EMA guidelines to ensure its reliability for the intended application.[6][8][9] The key validation parameters and their acceptance criteria are summarized below.

G

Caption: Logical Flow of Validation Experiments.
Summary of Acceptance Criteria for Method Validation
Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in at least six different sources of blank plasma. Response of interfering peaks should be <20% of the LLOQ for the analyte and <5% for the IS.[6]
Linearity (Calibration Curve) A minimum of six non-zero calibrators. The calibration curve should have a correlation coefficient (r²) of ≥ 0.99. Back-calculated concentrations of ≥75% of the standards must be within ±15% of the nominal value (±20% at the LLOQ).[6]
Accuracy & Precision (Intra- and Inter-batch) For LQC, MQC, and HQC, the mean accuracy should be within ±15% of the nominal concentration, and the precision (%CV) should not exceed 15%. For the LLOQ, both should be within ±20%.[10]
Recovery The extraction recovery of the analyte and IS should be consistent, precise, and reproducible across the concentration range. While no specific value is mandated, it should be optimized during method development.[10]
Matrix Effect The matrix factor should be calculated from at least six different lots of blank plasma. The coefficient of variation (%CV) of the IS-normalized matrix factor should not be greater than 15%.
Stability Analyte stability should be demonstrated under various conditions: • Freeze-Thaw Stability: At least 3 cycles at LQC and HQC concentrations. • Short-Term (Bench-Top) Stability: At room temperature for a duration reflecting routine sample handling. • Long-Term Stability: At the intended storage temperature (-70°C or below) for a period exceeding the expected sample storage time. • Stock Solution Stability: At room and refrigerated temperatures. The mean concentrations of stability samples should be within ±15% of the nominal concentrations.[4][11]

Conclusion

The HPLC-MS/MS method described in this application note provides a reliable, robust, and sensitive solution for the quantification of desmethylnortriptyline hydrochloride in human plasma. The simple protein precipitation sample preparation protocol allows for high throughput, while the use of a stable isotope-labeled internal standard ensures high accuracy and precision. This method is suitable for a variety of applications, including therapeutic drug monitoring, pharmacokinetic analysis, and clinical research, and meets the stringent validation requirements of major regulatory bodies.

References

  • FDA guideline - Bioanalytical Method Validation - PharmaCompass.com. [Link]

  • Table S1 Mass spectrometry detection parameters of analytes and internal standards. [Link]

  • (PDF) Quantification of nortriptyline in plasma by HPLC and fluorescence detection. [Link]

  • 5 µm Preparative HPLC Column. [Link]

  • (PDF) BIO ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF FLUPENTIXOL AND NORTRIPTYLINE HCL IN RAT PLASMA AND ITS PHARMACOKINETIC STUDIES BY LCMS. [Link]

  • Learn with Lin about LC–MS bioanalysis: part III tune the triple quadrupole system. [Link]

  • HPLC Columns and Accessories - Postnova Analytics. [Link]

  • Analytical methodologies for determination of amitriptyline and its metabolite nortriptyline: A review - Der Pharma Chemica. [Link]

  • LC-MS Analysis of Tricyclic Antidepressants in Human Plasma using Supported Liquid Extraction Sample Preparation. [Link]

  • DEVELOPMENT OF SIAM FOR NORTRIPTYLINE AND PREGABALIN BY RP- HPLC : RESEARCH ARTICLE - IJNRD.org. [Link]

  • Development and Validation of New Analytical Methods for the Simultaneous Estimation of Selected Combinations of Drugs in Pharmaceutical Formulations - ijarsct. [Link]

  • Guideline Bioanalytical method validation - EMA - European Union. [Link]

  • Quantification of nortriptyline in plasma by HPLC and fluorescence detection - PubMed. [Link]

  • Nortriptyline | C19H21N | CID 4543 - PubChem. [Link]

  • Kinetic Modelling for the Assay of Nortriptyline Hydrochloride Using Potassium Permanganate as Oxidant - PubMed Central. [Link]

  • Stability Indicating RP-HPLC Method Development and Validation for Simultaneous Estimation of Pregabalin and Nortriptyline in Tablet - IJPRS. [Link]

  • Rapid method development to study plasma stability of diverse pharmaceuti. [Link]

  • Plasma concentration of nortriptyline as a guide to treatment - PMC - NIH. [Link]

  • Analysis of Nortriptyline in Plasma - Agilent. [Link]

  • Nortriptyline blood levels and clinical outcome: meta-analysis of published studies - SciELO. [Link]

  • Evaluation of Freeze Thaw Cycles on stored plasma in the Biobank of the Norwegian Mother and Child Cohort Study - PMC. [Link]

Sources

Application

Application Notes &amp; Protocols: Characterizing Desmethylnortriptyline Hydrochloride in Vitro

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vitro assays to characterize Desmethylnortriptyline hydrochloride. D...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vitro assays to characterize Desmethylnortriptyline hydrochloride. Desmethylnortriptyline, the primary active metabolite of the tricyclic antidepressant nortriptyline, functions principally as a potent inhibitor of the norepinephrine transporter (NET) and, to a lesser extent, the serotonin transporter (SERT).[1][2] Understanding its pharmacological profile is critical for neuroscience research and drug discovery. These application notes move beyond simple procedural lists to explain the scientific rationale behind experimental design, ensuring that each protocol serves as a self-validating system for generating robust and reliable data. We will detail methodologies for primary functional assays, including neurotransmitter uptake inhibition, confirmatory binding assays, and essential counter-screens for cytotoxicity.

Scientific Background & Mechanism of Action

Desmethylnortriptyline exerts its therapeutic and physiological effects by blocking the reuptake of monoamine neurotransmitters from the synaptic cleft back into the presynaptic neuron.[1][2] This action is mediated by high-affinity binding to solute carrier (SLC) family transporters, specifically NET (coded by the SLC6A2 gene) and SERT (coded by the SLC6A4 gene).[3][4] By inhibiting these transporters, Desmethylnortriptyline increases the extracellular concentration and dwell time of norepinephrine and serotonin, enhancing neurotransmission.[2]

In vitro assays are indispensable for quantifying the potency (IC50) and affinity (Ki) of Desmethylnortriptyline for these transporters and for determining its selectivity profile. A compound's selectivity for NET over SERT is a key characteristic of its pharmacological identity.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron PSN_cytoplasm Cytoplasm Vesicle Synaptic Vesicle (Norepinephrine) NE Norepinephrine Vesicle->NE Release NET Norepinephrine Transporter (NET) NE->NET Reuptake Receptor Adrenergic Receptor NE->Receptor Binds DMT Desmethylnortriptyline DMT->NET Inhibits Signal Signal Transduction Receptor->Signal

Caption: Mechanism of Desmethylnortriptyline at the synapse.

Selecting the Right In Vitro System

The choice of cell model is a critical experimental parameter that dictates the relevance and interpretation of the results. Both engineered cell lines and those with endogenous transporter expression are commonly used.

Cell LineTarget(s)AdvantagesConsiderations
HEK-293 hNET or hSERTClean background, high expression levels, reproducible results. Ideal for mechanistic studies and determining IC50/Ki.[5][6][7]Non-neuronal origin; lacks the complex cellular machinery of a neuron.
SK-N-BE(2)C Endogenous hNETHuman neuroblastoma line; provides a more physiologically relevant neuronal context.[8][9]May express other transporters or receptors that could influence results. NET expression levels can vary.[9][10]
JAR Endogenous hSERTHuman choriocarcinoma line with robust SERT expression.[11] Good alternative to engineered lines for SERT.[8]Non-neuronal origin.

Primary Functional Assay: Neurotransmitter Uptake Inhibition

The most direct method to determine the functional potency of Desmethylnortriptyline is to measure its ability to inhibit the uptake of a neurotransmitter substrate into cells expressing the target transporter. Radiometric assays are the gold standard for их sensitivity and reliability.

Causality: This assay directly measures the functional consequence of the drug-transporter interaction. By preventing the transporter from clearing the radiolabeled substrate from the medium, the amount of radioactivity accumulated inside the cells is reduced in a dose-dependent manner. This reduction is directly proportional to the inhibitory potency of the compound.

Detailed Protocol: [³H]Norepinephrine Uptake Inhibition in hNET-HEK293 Cells

This protocol details the determination of the IC50 value for Desmethylnortriptyline at the human norepinephrine transporter.

cluster_workflow Radioligand Uptake Inhibition Workflow start 1. Plate hNET-HEK293 cells in 96-well plates wash1 2. Wash cells with pre-warmed HBSS start->wash1 preincubate 3. Pre-incubate with Desmethylnortriptyline (or vehicle/control) wash1->preincubate initiate 4. Initiate uptake with [³H]Norepinephrine preincubate->initiate incubate 5. Incubate (37°C, 3-5 min) to allow uptake initiate->incubate terminate 6. Terminate uptake by rapid washing with ice-cold HBSS incubate->terminate lyse 7. Lyse cells terminate->lyse measure 8. Quantify radioactivity via Liquid Scintillation Counting lyse->measure end 9. Analyze data (Calculate IC50) measure->end

Caption: Workflow for a neurotransmitter uptake inhibition assay.

Materials:

  • hNET-HEK293 cells (or other suitable cell line)

  • Poly-D-lysine-coated 96-well plates

  • Culture medium (e.g., DMEM with 10% FBS, appropriate selection agent)

  • Hanks' Balanced Salt Solution (HBSS)

  • Desmethylnortriptyline hydrochloride

  • Desipramine (as a positive control inhibitor)

  • [³H]Norepinephrine (Radioligand)

  • Unlabeled Norepinephrine

  • Cell lysis buffer (e.g., 1% SDS)

  • Scintillation cocktail

  • Liquid scintillation counter

Protocol Steps:

  • Cell Plating: Seed hNET-HEK293 cells into a poly-D-lysine-coated 96-well plate at a density of 40,000-60,000 cells/well.[12] Culture overnight to allow for adherence and formation of a confluent monolayer.

  • Compound Preparation: Prepare a serial dilution of Desmethylnortriptyline hydrochloride in HBSS. A typical concentration range would span from 10 pM to 10 µM. Also prepare solutions for vehicle control (HBSS only) and a positive control inhibitor (e.g., 10 µM Desipramine for non-specific uptake).[4]

  • Assay Initiation:

    • Aspirate the culture medium from the wells.

    • Gently wash the cell monolayer once with 100 µL of pre-warmed (37°C) HBSS.[7]

    • Add 50 µL of the appropriate Desmethylnortriptyline dilution, vehicle, or positive control to the wells.

    • Pre-incubate the plate at 37°C for 15-20 minutes.[13]

  • Radioligand Addition:

    • Prepare the radioligand working solution in HBSS. A final concentration of ~50 nM [³H]Norepinephrine is common.[7]

    • Initiate the uptake reaction by adding 50 µL of the [³H]Norepinephrine solution to each well (final volume is now 100 µL).

  • Uptake Incubation: Incubate the plate at 37°C for a short period, typically 3-5 minutes, to measure the initial rate of uptake.[7][14]

  • Termination and Washing:

    • Terminate the uptake by rapidly aspirating the solution from the wells.

    • Immediately wash the cells three times with 150 µL of ice-cold HBSS to remove unbound radioligand.

  • Cell Lysis and Scintillation Counting:

    • Add 100 µL of cell lysis buffer to each well and incubate for 30 minutes at room temperature.

    • Transfer the lysate from each well to a scintillation vial.

    • Add 4 mL of scintillation cocktail to each vial.

    • Quantify the amount of tritium (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis and Expected Results
  • Determine Specific Uptake:

    • Total Uptake = CPM from vehicle-treated wells.

    • Non-Specific Uptake = CPM from positive control (e.g., Desipramine) wells.

    • Specific Uptake = Total Uptake - Non-Specific Uptake.

  • Calculate Percent Inhibition: For each Desmethylnortriptyline concentration, calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - [(CPM_compound - NonSpecific_Uptake) / Specific_Uptake])

  • Generate IC50 Curve: Plot the percent inhibition against the logarithm of the Desmethylnortriptyline concentration. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

CompoundTargetExpected IC50 Range (nM)Selectivity
Desmethylnortriptyline hNET 1 - 10 \multirow{2}{*}{Highly selective for NET}
Desmethylnortriptyline hSERT 50 - 200
Note: These values are illustrative and can vary based on specific experimental conditions.

Confirmatory Assay: Radioligand Binding

While uptake assays measure function, binding assays directly quantify the affinity of a ligand for the transporter protein.[15] This is crucial for confirming a direct interaction and determining the binding affinity constant (Ki).

Causality: This assay works on the principle of competition. A fixed amount of a high-affinity radioligand that binds to the transporter is incubated with cell membranes containing the transporter. The test compound (Desmethylnortriptyline) is added at increasing concentrations and displaces the radioligand. The amount of displacement is proportional to the binding affinity of the test compound.

Protocol Outline: Competitive Binding Assay

cluster_workflow Competitive Binding Assay Workflow start 1. Prepare cell membranes from hNET-expressing cells incubate 2. Incubate membranes with: - Fixed Radioligand (e.g., [³H]Nisoxetine) - Varying [Desmethylnortriptyline] start->incubate separate 3. Separate bound from free ligand via rapid filtration (glass fiber filter) incubate->separate wash 4. Wash filters with ice-cold buffer separate->wash measure 5. Quantify radioactivity on filters wash->measure end 6. Analyze data (Calculate Ki) measure->end

Caption: Workflow for a competitive radioligand binding assay.

Key Steps:

  • Membrane Preparation: Homogenize cells expressing the transporter and isolate the membrane fraction via centrifugation.[16]

  • Binding Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]Nisoxetine for NET) and a serial dilution of Desmethylnortriptyline.[16][17]

  • Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate, which traps the membranes with bound radioligand.[15]

  • Washing & Counting: Wash the filters with ice-cold buffer to remove unbound radioligand and quantify the radioactivity.

  • Data Analysis: Plot the data to determine the IC50 and then convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Essential Counter-Screen: Cytotoxicity Assay

Causality: It is imperative to ensure that the observed inhibition of neurotransmitter uptake is due to a specific interaction with the transporter and not a result of general cellular toxicity. Tricyclic antidepressants can be cytotoxic at higher concentrations.[18][19] A cytotoxicity assay, run in parallel with the functional assays, validates that the compound concentrations used are non-toxic.

Protocol Outline: Cell Viability Assay (e.g., using Resazurin)
  • Cell Plating: Plate the same cells used for the uptake assay (e.g., hNET-HEK293) in a 96-well plate.

  • Compound Treatment: Treat the cells with the same concentrations of Desmethylnortriptyline used in the primary assays. Incubate for a period relevant to the primary assay duration (e.g., 1-2 hours) or longer (24 hours) to assess long-term toxicity.[19]

  • Reagent Addition: Add a cell viability reagent like Resazurin (which is converted to the fluorescent Resorufin by metabolically active cells).

  • Incubation & Measurement: Incubate for 1-4 hours, then measure the fluorescence on a plate reader.

  • Data Analysis: A decrease in fluorescence compared to the vehicle control indicates a loss of cell viability. The goal is to confirm that the IC50 for cytotoxicity is significantly higher (ideally >10-fold) than the IC50 for transporter inhibition.

Conclusion

The protocols described herein provide a robust framework for the in vitro characterization of Desmethylnortriptyline hydrochloride. By combining a primary functional assay (neurotransmitter uptake), a confirmatory binding assay, and a critical cytotoxicity counter-screen, researchers can confidently determine the potency, affinity, and selectivity profile of this important neuropharmacological agent. The emphasis on understanding the causality behind each step ensures that these methods can be adapted and troubleshot effectively, leading to high-quality, reproducible data essential for advancing drug discovery and neuroscience research.

References

  • Vertex AI Search. (2022, April 4). Emerging three-dimensional neuronal culture assays for neurotherapeutics drug discovery.
  • Kristensen, J. L., et al. (2018, May 31). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. PMC.
  • BioIVT. NET (SLC6A2) Transporter Assay.
  • Revvity. Serotonin Transporter (human) Cell Line.
  • MedchemExpress.com. Desmethylnortriptyline | Nortriptyline Metabolite.
  • PubMed. (2003, February 17). Comparison of seven different heterologous protein expression systems for the production of the serotonin transporter.
  • ACS Publications. (2025, August 6). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor | Analytical Chemistry.
  • Ovid. Characterization of cytotoxic actions of tricyclic antidepressants on human HT29 colon carcinoma cells.
  • PubMed. (2021, June 10). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors.
  • PMC. (2018, March 16). Development of serotonin transporter reuptake inhibition assays using JAR cells.
  • PMC. Discovery of Novel Selective Serotonin Reuptake Inhibitors Through Development of a Protein-Based Pharmacophore.
  • BioIVT. SERT Transporter Assay.
  • TW. SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay.
  • NeuroProof. CNS Drug Screening Services.
  • Thermo Fisher Scientific - US. Neural Cell Culture Protocols.
  • PMC. In vitro anticancer effect of tricyclic antidepressant nortriptyline on multiple myeloma.
  • PMC. Imaging the Norepinephrine Transporter in Neuroblastoma: A Comparison of [18F]-MFBG and 123I-MIBG.
  • Benchchem. Application Notes and Protocols for In Vitro Synaptosomal Uptake Assays with Fezolamine.
  • Promega Corporation. (2023, May 15). Reproducible Drug Screening Assays Using Single Organoids.
  • ResearchGate. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems | Request PDF.
  • NCBI - NIH. (2025, December 1). Phenotypic Screening with Primary and Human iPSC-derived Neurons.
  • ResearchGate. Release assay for human norepinephrine transporter (hNET) using a....
  • PubMed. (2013, October 15). The tricyclic antidepressant amitriptyline is cytotoxic to HTB114 human leiomyosarcoma and induces p75(NTR)-dependent apoptosis.
  • PMC. In vitro assays for the functional characterization of the dopamine transporter (DAT).
  • PNAS. (2011, September 1). Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET.
  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit.
  • Journal of Biological Studies. (2022, April 10). The tricyclic antidepressant amitriptyline is cytotoxic to human breast cancer (MCF7) cells.
  • PMC. (2020, May 19). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters.
  • ResearchGate. The expression of NET protein in neuroblastoma cell lines. A,....
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
  • Molecular Devices. Calcium flux assay for in vitro neurotoxicity studies and drug screening.
  • Frontiers. (2020, May 18). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters.
  • ResearchGate. (2025, August 7). The tricyclic antidepressant amitriptyline is cytotoxic to HTB114 human leiomyosarcoma and induces p75(NTR)-dependent apoptosis.
  • FUJIFILM Cellular Dynamics. Optimizing Calcium Flux Assays for Investigating Pain Response with Human iPSC-derived Sensory Neurons.
  • AACR Journals. (2014, April 15). Imaging the Norepinephrine Transporter in Neuroblastoma: A Comparison of [ F]-MFBG and I-MIBG.
  • The Journal of Nuclear Medicine. (2017, September 1). Norepinephrine Transporter as a Target for Imaging and Therapy.
  • PMC. Serotonin-induced down-regulation of cell surface serotonin transporter.
  • Gifford Bioscience. Radioligand Binding Assay.
  • Agilent. Calcium Flux Assays.
  • NCBI Bookshelf. (2023, June 5). Nortriptyline.
  • PMC. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions.
  • Creative Bioarray. Radioligand Binding Assay.
  • PMC. (2014, August 30). Nothing but NET: A review of norepinephrine transporter expression and efficacy of 131I-mIBG therapy.
  • PubMed. (2012, October 15). Development of a High-Throughput Calcium Flux Assay for Identification of All Ligand Types Including Positive, Negative, and Silent Allosteric Modulators for G Protein-Coupled Receptors.
  • AJK Hospital. (2023, April 17). Tricyclic Antidepressants: Mechanism, Clinical Applications, and Safety Profile.
  • Innoprot. HiTSeeker 5-HT2A Serotonin Receptor Cell Line.
  • Eugenomic. (2017, September 6). Amitriptyline / nortriptyline.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Nortriptyline Hydrochloride?.
  • ThermoFisher. Serotonin Transporter (SERT) (extracellular) Polyclonal Antibody | Invitrogen (AMT-004-200UL).
  • Thermo Fisher Scientific - US. Calcium Indicators.

Sources

Method

Application Notes and Protocols for Studying Desmethylnortriptyline Hydrochloride Effects in Animal Models

Introduction Desmethylnortriptyline is the primary active metabolite of the tricyclic antidepressants (TCAs) amitriptyline and nortriptyline.[1][2][3] TCAs have been a cornerstone in the treatment of major depressive dis...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Desmethylnortriptyline is the primary active metabolite of the tricyclic antidepressants (TCAs) amitriptyline and nortriptyline.[1][2][3] TCAs have been a cornerstone in the treatment of major depressive disorder for decades, and their mechanism of action is primarily attributed to the inhibition of norepinephrine and serotonin reuptake in the synaptic cleft.[4] Desmethylnortriptyline, like its parent compound nortriptyline, exhibits a greater potency for inhibiting norepinephrine reuptake compared to serotonin.[5] Understanding the specific pharmacological profile of this key metabolite is crucial for elucidating the full spectrum of activity of its parent drugs and for the development of novel antidepressants with improved efficacy and side-effect profiles.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of animal models to study the effects of desmethylnortriptyline hydrochloride. We will delve into the selection of appropriate animal models, detailed protocols for key behavioral assays, and considerations for pharmacokinetic and pharmacodynamic studies.

Mechanism of Action: A Focus on Norepinephrine Reuptake Inhibition

Desmethylnortriptyline exerts its antidepressant-like effects primarily by blocking the norepinephrine transporter (NET), leading to an increased concentration of norepinephrine in the synapse. This enhanced noradrenergic neurotransmission is believed to be a key factor in its therapeutic action. To a lesser extent, it also inhibits the serotonin transporter (SERT).

Desmethylnortriptyline Mechanism of Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) Vesicle NE Norepinephrine (NE) NE_Vesicle->NE Release NET Norepinephrine Transporter (NET) NE->NET Reuptake Postsynaptic_Receptor Postsynaptic Receptor NE->Postsynaptic_Receptor Binding Neuronal_Response Antidepressant Effect Postsynaptic_Receptor->Neuronal_Response Signal Transduction Desmethylnortriptyline Desmethylnortriptyline HCl Desmethylnortriptyline->NET Inhibition

Caption: Proposed mechanism of action of desmethylnortriptyline.

Animal Model Selection: Rationale and Recommendations

The choice of animal model is critical for the successful evaluation of antidepressant-like compounds. For studying desmethylnortriptyline, rodent models, particularly mice and rats, are the most commonly used and well-validated.

Animal ModelStrainKey Characteristics & Rationale
Mouse C57BL/6J, BALB/cWidely used inbred strains with well-characterized behavioral phenotypes. C57BL/6J mice are known to be susceptible to social defeat stress.[6]
Rat Sprague-Dawley, WistarCommonly used outbred strains in pharmacological and behavioral research. They are often used in the Forced Swim Test.[1]

Expert Insight: While inbred mouse strains offer genetic consistency, outbred rat strains can sometimes provide better generalizability of findings. The choice of strain should be guided by the specific research question and the behavioral assays to be employed. For instance, some strains may be more suitable for the Tail Suspension Test, while others are better for the Forced Swim Test.[7]

Experimental Protocols

The following protocols are foundational for assessing the antidepressant-like effects of desmethylnortriptyline. It is imperative to include appropriate control groups (vehicle-treated) and positive controls (a known antidepressant like imipramine or nortriptyline) in all experiments.

Protocol 1: Forced Swim Test (FST) in Mice

The FST is a widely used model to assess behavioral despair, a core symptom of depression. Antidepressant treatment is expected to increase the time spent swimming or climbing and decrease the time spent immobile.[4]

Apparatus:

  • A transparent plastic cylinder (20 cm in diameter, 40 cm in height).

  • Water at 23-25°C, filled to a depth of 15-20 cm.

Procedure:

  • Administer desmethylnortriptyline hydrochloride or vehicle via intraperitoneal (IP) injection or oral gavage (PO). A typical washout period before testing is 30-60 minutes for IP and 60-120 minutes for PO administration.

  • Gently place the mouse into the cylinder of water.

  • The total test duration is 6 minutes.

  • Record the behavior of the mouse, typically during the last 4 minutes of the test.

  • Score the duration of immobility (floating with only minor movements to keep the head above water), swimming, and climbing.

  • After the test, remove the mouse, dry it with a towel, and return it to its home cage.

Data Analysis: Analyze the duration of immobility. A significant decrease in immobility time in the drug-treated group compared to the vehicle group suggests an antidepressant-like effect.

Forced_Swim_Test_Workflow Start Start Drug_Admin Administer Desmethylnortriptyline HCl or Vehicle Start->Drug_Admin Acclimation Acclimation Period (30-120 min) Drug_Admin->Acclimation Place_in_Water Place Mouse in Water Cylinder Acclimation->Place_in_Water Test_Period 6-minute Test Place_in_Water->Test_Period Record_Behavior Record Behavior (last 4 minutes) Test_Period->Record_Behavior Data_Analysis Analyze Immobility Time Record_Behavior->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the Forced Swim Test.

Protocol 2: Tail Suspension Test (TST) in Mice

Similar to the FST, the TST is a measure of behavioral despair. Antidepressants are expected to increase the duration of active struggling and decrease immobility time.

Apparatus:

  • A suspension box or a horizontal bar from which the mouse can be suspended.

  • Adhesive tape.

Procedure:

  • Administer desmethylnortriptyline hydrochloride or vehicle.

  • Securely attach a piece of adhesive tape to the tail of the mouse (approximately 1-2 cm from the tip).

  • Suspend the mouse by its tail from the bar, ensuring it cannot touch any surfaces.

  • The total test duration is 6 minutes.

  • Record the duration of immobility (hanging passively without any movement).

  • After the test, carefully remove the tape and return the mouse to its home cage.

Data Analysis: A significant decrease in the duration of immobility in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.[8]

Protocol 3: Chronic Unpredictable Stress (CUS) Model

The CUS model has high face and construct validity for depression, as it mimics the chronic, unpredictable nature of stressors in human life that can lead to depressive episodes.[9][10][11]

Procedure:

  • Subject rodents to a series of mild, unpredictable stressors over a period of 3-8 weeks. Stressors may include:

    • Stroboscopic illumination

    • Tilted cage (45°)

    • Wet bedding

    • Reversed light-dark cycle

    • Food and water deprivation

    • Forced swimming in cold water (18°C)

  • Administer desmethylnortriptyline hydrochloride or vehicle daily throughout the stress period.

  • At the end of the stress period, assess depressive-like behaviors using tests such as the Sucrose Preference Test (for anhedonia), the Forced Swim Test, or the Open Field Test (for anxiety and locomotor activity).

Data Analysis: Compare the behavioral outcomes of the stressed, drug-treated group with the stressed, vehicle-treated group and a non-stressed control group. An effective antidepressant should reverse the stress-induced behavioral deficits.

Protocol 4: Chronic Social Defeat (CSD) Model

The CSD model is a highly relevant paradigm for studying the neurobiology of stress-induced depression and social avoidance.[6][12][13][14]

Procedure:

  • House an experimental mouse (e.g., C57BL/6J) in the home cage of a larger, aggressive resident mouse (e.g., CD-1) for a short period (e.g., 5-10 minutes) each day for 10-15 consecutive days.

  • After the physical interaction, house the experimental mouse in the same cage but separated from the aggressor by a perforated divider, allowing for sensory but not physical contact.

  • Following the defeat period, assess social interaction by placing the experimental mouse in an arena with a novel aggressor enclosed in a wire-mesh cage.

  • Administer desmethylnortriptyline hydrochloride during or after the defeat period.

Data Analysis: Measure the time the experimental mouse spends in the interaction zone around the aggressor. Socially defeated mice will show a significant reduction in interaction time, which should be reversed by effective antidepressant treatment.

Dosage and Administration

Solution Preparation: Desmethylnortriptyline hydrochloride is soluble in aqueous solutions.[2] For in vivo administration, it can be dissolved in sterile 0.9% saline.[15] If solubility is an issue, a vehicle containing a small percentage of DMSO (e.g., 5%) and/or other solubilizing agents like PEG300 and Tween 80 can be used, with the final solution being prepared in saline or PBS.[16][17]

Dosage Range: While direct dosage information for desmethylnortriptyline in rodent models of depression is not readily available in the reviewed literature, dosages for the closely related tricyclic antidepressant, nortriptyline, in mice have been reported in the range of 2.5 to 40 mg/kg.[8] A dose-response study is recommended to determine the optimal dose of desmethylnortriptyline for a specific animal model and behavioral endpoint.

Pharmacokinetic Considerations

Understanding the pharmacokinetic profile of desmethylnortriptyline in the chosen animal model is crucial for designing and interpreting studies.

ParameterImportance
Bioavailability Determines the fraction of the administered dose that reaches systemic circulation.
Half-life (t½) Influences the dosing frequency and the timing of behavioral tests after drug administration.
Brain-to-Plasma Ratio Indicates the extent of drug penetration into the central nervous system, which is essential for its pharmacological effect. Studies with other TCAs have shown significant brain penetration.[18][19]

Expert Recommendation: A pilot pharmacokinetic study is highly recommended to determine the time to maximum plasma and brain concentrations (Tmax and Cmax) of desmethylnortriptyline in the specific rodent strain being used. This will ensure that behavioral testing is conducted when the drug concentration at the target site is optimal.

Data Interpretation and Trustworthiness

To ensure the trustworthiness of the data, it is essential to:

  • Randomize and blind experiments: Animals should be randomly assigned to treatment groups, and the experimenter scoring the behavior should be blind to the treatment conditions.

  • Control for confounding factors: Factors such as the time of day, housing conditions, and handling can influence behavioral outcomes and should be kept consistent across all experimental groups.

  • Validate with a positive control: Including a well-established antidepressant as a positive control helps to validate the experimental model and provides a benchmark for the efficacy of desmethylnortriptyline.

  • Assess locomotor activity: It is important to confirm that the observed antidepressant-like effects are not due to a general increase in locomotor activity. This can be assessed using an open field test.

By adhering to these principles, researchers can generate robust and reliable data on the effects of desmethylnortriptyline hydrochloride in animal models of depression.

References

  • Comparison of the effects of desmethylimipramine on behavior in the forced swim test in peripubertal and adult rats. [Link]

  • Utility of the chronic unpredictable mild stress model in research on new antidepressants. [Link]

  • CSF and plasma levels of nortriptyline and its 10-hydroxy metabolite. [Link]

  • Chronic Social Defeat Mouse Assay for Assessing Anti-Depression Therapies. [Link]

  • Brain concentrations of tricyclic antidepressants: single-dose kinetics and relationship to plasma concentrations in chronically dosed rats. [Link]

  • The effects of desipramine (Des) and nortriptyline (Nor) in the mouse tail suspension test. [Link]

  • A standardized protocol for repeated social defeat stress in mice. [Link]

  • Behavioural and Physiological Signatures of Chronic Unpredictable Mild Stress Models in Mice. [Link]

  • The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice. [Link]

  • Effect of combined chronic predictable and unpredictable stress on depression-like symptoms in mice. [Link]

  • Social defeat protocol and relevant biomarkers, implications for stress response physiology, drug abuse, mood disorders and individual stress vulnerability: a systematic review of the last decade. [Link]

  • Chronic Social Defeat Stress Model. Charles River Laboratories. [Link]

  • Chronic Unpredictable Mild Stress: An Important Model of Depression to Develop New Anti-Depressants. [Link]

  • A Standardized Protocol for Early-life Stress-induced Social Defeat in Mice. [Link]

  • The methylphenidate test for differentiating desipramine-responsive from nortriptyline-responsive depression. [Link]

  • Forced Swim Test. PsychoGenics. [Link]

  • Desmethylimipramine, a potent inhibitor of synaptosomal norepinephrine uptake, has diverse effects on thyroid hormone processing in rat brain. I. Effects on in vivo uptake of 125I-labeled thyroid hormones in rat brain. [Link]

  • What are the vehicles used to dissolve drugs for in vivo treatment? ResearchGate. [Link]

  • Biological Factors Influencing the Mice Forced Swim Test. [Link]

  • Self-inhibiting action of nortriptyline's anti-immobility effect at high plasma and brain levels in mice. [Link]

  • Steady state concentrations of clomipramine and its major metabolite desmethylclomipramine in rat brain and serum after oral administration of clomipramine. [Link]

  • Amitriptyline Hydrochloride Tablets. Japanese Pharmacopoeia. [Link]

  • Analytical methodologies for determination of amitriptyline and its metabolite nortriptyline: A review. [Link]

  • desmethylnortriptyline. ClinPGx. [Link]

  • Animal Models of Depression and Drug Delivery with Food as an Effective Dosing Method: Evidences from Studies with Celecoxib and Dicholine Succinate. [Link]

Sources

Application

Application Note: In Vitro Pharmacokinetic and Cytotoxicity Profiling of Desmethylnortriptyline Hydrochloride in Hepatic and Cardiac Cell Models

Mechanistic Rationale & Experimental Causality Desmethylnortriptyline (also known as didesmethylamitriptyline) is the secondary, pharmacologically inactive metabolite of the tricyclic antidepressant (TCA) amitriptyline....

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Experimental Causality

Desmethylnortriptyline (also known as didesmethylamitriptyline) is the secondary, pharmacologically inactive metabolite of the tricyclic antidepressant (TCA) amitriptyline. While clinical and pharmacological attention is predominantly focused on the active parent compounds—amitriptyline and its primary metabolite, nortriptyline—quantifying the terminal formation of desmethylnortriptyline is a critical requirement in modern drug development and pharmacogenomics.

The Causality of the Assay: Nortriptyline is converted to desmethylnortriptyline primarily via the cytochrome P450 enzymes CYP2D6 and CYP2C19 [1]. Genetic polymorphisms in these enzymes drastically alter TCA clearance rates. For instance, in CYP2D6 ultrarapid metabolizers, nortriptyline is rapidly deactivated into desmethylnortriptyline, leading to subtherapeutic efficacy but increasing the systemic load of metabolites that may retain off-target toxicities, such as hERG potassium channel blockade[1]. Conversely, poor metabolizers exhibit toxic accumulation of the parent drug.

Evaluating desmethylnortriptyline hydrochloride in cell culture allows researchers to:

  • Phenotype CYP450 metabolic flux in engineered or primary hepatic models.

  • Assess residual cardiotoxicity , as TCAs are notorious for inducing QT prolongation and arrhythmias[2].

To ensure physiological relevance, standard immortalized cell lines (e.g., HepG2) are insufficient due to their negligible basal CYP expression. Therefore, the protocols below utilize differentiated HepaRG™ cells (which express in vivo-like levels of CYP2D6/CYP2C19) and human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to create a highly predictive, self-validating experimental architecture.

TCA_Metabolism AMI Amitriptyline (Active Parent) CYP1 CYP2C19 / CYP3A4 AMI->CYP1 NOR Nortriptyline (Active Metabolite) CYP2 CYP2D6 / CYP2C19 NOR->CYP2 DMN Desmethylnortriptyline (Inactive Metabolite) CYP1->NOR CYP2->DMN

Metabolic pathway of Amitriptyline to Desmethylnortriptyline via Cytochrome P450 enzymes.

Quantitative Data Synthesis: TCA Pharmacological Profile

To establish baseline expectations for your in vitro assays, the following table summarizes the pharmacological and metabolic parameters of the amitriptyline pathway[3][4].

CompoundPrimary RoleTarget ReceptorsKey Metabolizing EnzymesPharmacological Status
Amitriptyline Parent DrugSERT, NET (High Affinity)CYP2C19, CYP3A4, CYP2D6Active
Nortriptyline Primary MetaboliteNET > SERTCYP2D6, CYP2C19Active
Desmethylnortriptyline Secondary MetaboliteNegligible BindingN/A (Terminal Metabolite)Inactive

Experimental Architecture & Workflow

Every robust in vitro protocol must function as a self-validating system. This means incorporating intrinsic controls that prove the biological machinery (e.g., CYP enzymes, ion channels) is functioning correctly before experimental data is accepted.

  • Metabolic Competence Control: Dextromethorphan is used alongside desmethylnortriptyline to validate CYP2D6 activity.

  • Analytical Control: Deuterated desmethylnortriptyline (Desmethylnortriptyline-d3) is spiked into all samples post-incubation to correct for LC-MS/MS matrix effects and extraction losses.

  • Electrophysiological Control: E-4031, a potent hERG inhibitor, is used to validate the sensitivity of the hiPSC-CMs to repolarization delays.

Workflow Step1 Culture & Differentiate HepaRG / hiPSC-CMs Step2 Compound Dosing (Desmethylnortriptyline HCl) Step1->Step2 Step3 Incubation (Time-course 0-72h) Step2->Step3 Step4 LC-MS/MS & MEA / Patch-Clamp Step3->Step4

Self-validating in vitro workflow for metabolic and cardiotoxic profiling.

Step-by-Step Methodologies

Protocol A: Hepatocyte Metabolic Clearance & Metabolite Quantification

Objective: Measure the intrinsic clearance of desmethylnortriptyline and validate the CYP2D6-mediated conversion of nortriptyline.

Reagent Preparation:

  • Reconstitute Desmethylnortriptyline Hydrochloride (MW: ~301.81 g/mol ) in anhydrous DMSO to create a 10 mM stock solution. Store aliquots at -80°C.

  • Prepare working concentrations (0.1 μM, 1.0 μM, 10 μM) in William’s E medium supplemented with 1x GlutaMAX. Critical: Ensure final DMSO concentration is ≤0.1% (v/v) to prevent solvent-induced hepatotoxicity or CYP inhibition.

Cell Culture & Dosing:

  • Seed HepaRG cells at a density of

    
     cells/cm² in collagen-coated 24-well plates.
    
  • Culture for 14 days in growth medium, followed by 14 days in differentiation medium (containing 2% DMSO) to induce mature hepatocyte morphology and CYP450 expression.

  • Wash cells twice with warm PBS.

  • Self-Validation Setup:

    • Test Wells: Add 500 μL of medium containing Desmethylnortriptyline.

    • Positive Control Wells: Add 500 μL of medium containing 5 μM Dextromethorphan (CYP2D6 substrate).

    • Negative Control Wells: Add test compound to wells without cells (matrix stability control).

Sampling & LC-MS/MS Extraction:

  • At time points

    
     minutes, remove 50 μL of media from each well.
    
  • Immediately quench the reaction by adding 150 μL of ice-cold acetonitrile containing 100 nM Desmethylnortriptyline-d3 (Internal Standard).

  • Vortex for 30 seconds, then centrifuge at 15,000 × g for 10 minutes at 4°C to precipitate proteins.

  • Transfer the supernatant to LC-MS/MS vials. Calculate intrinsic clearance (

    
    ) by plotting the natural log of the remaining compound percentage versus time.
    
Protocol B: High-Throughput Cardiotoxicity Screening via MEA

Objective: Determine the arrhythmogenic potential (hERG blockade) of desmethylnortriptyline compared to its parent compounds.

Cell Culture & Baseline Recording:

  • Seed hiPSC-CMs onto fibronectin-coated 48-well Multi-Electrode Array (MEA) plates. Culture for 7–10 days until a spontaneous, synchronous beating syncytium is established.

  • On the day of the assay, replace media with serum-free assay medium and equilibrate the plate in the MEA reader for 20 minutes at 37°C, 5% CO₂.

  • Record baseline electrophysiological signals for 10 minutes, focusing on the Field Potential Duration (FPD), which correlates to the clinical QT interval.

Dosing & Analysis:

  • Dose cells with escalating concentrations of Desmethylnortriptyline HCl (0.1 μM to 30 μM).

  • Self-Validation Setup: Dose control wells with 100 nM E-4031 (a known hERG inhibitor) to confirm the system's sensitivity to repolarization delays.

  • Record signals continuously for 30 minutes post-dose.

  • Data Processing: Because TCAs can alter beat rate, use Fridericia’s formula (

    
    ) to correct the Field Potential Duration. A dose-dependent prolongation of FPDcF > 10% from baseline indicates significant hERG channel liability.
    

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2160, Amitriptyline." PubChem,[Link][3]

  • PharmGKB. "CYP2D6: nortriptyline." Pharmacogenomics Knowledgebase,[Link][1]

  • Venkatakrishnan, K., et al. "Time-dependent inhibition of human drug metabolizing cytochromes P450 by tricyclic antidepressants." British Journal of Clinical Pharmacology,[Link][2]

Sources

Method

Application Note: Analytical Standards for Desmethylnortriptyline Hydrochloride

This Application Note is structured as a high-level technical guide for analytical scientists. It synthesizes metabolic context, physicochemical challenges, and validated protocols.

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for analytical scientists. It synthesizes metabolic context, physicochemical challenges, and validated protocols.

Methodology for the Quantification and Purity Analysis of a Primary Amine TCA Metabolite

Introduction & Scientific Context

Desmethylnortriptyline (DMNT) , also known as Northiaden or Didesmethylamitriptyline , is a pharmacologically active metabolite of the tricyclic antidepressant (TCA) Nortriptyline. While Nortriptyline itself is the major metabolite of Amitriptyline, DMNT represents the subsequent


-demethylation step mediated primarily by CYP2C19  and CYP1A2 .
Why This Analyte Matters

Unlike its parent compounds (tertiary and secondary amines), DMNT is a primary amine . This structural distinction is critical for two reasons:

  • Metabolic Profiling: Elevated DMNT/Nortriptyline ratios can indicate "Ultrarapid Metabolizer" status for CYP2C19 or drug-drug interactions (induction).

  • Analytical Difficulty: Primary amines exhibit the strongest interaction with free silanols on silica-based chromatographic columns, leading to severe peak tailing and carryover if not managed with specific protocols.

Chemical Identity Profile
PropertySpecification
Chemical Name 3-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)propan-1-amine hydrochloride
Common Name Desmethylnortriptyline HCl; Northiaden
CAS Number 4444-42-2 (Free Base); Salt forms vary
Molecular Formula

Molecular Weight 249.35 g/mol (Free Base)
pKa ~9.7 (Strong Base)
LogP ~4.5 (Highly Lipophilic)

Metabolic Pathway Visualization

Understanding the origin of DMNT is essential for selecting the correct Internal Standards (IS) and interpreting biological data.

MetabolicPathway AMI Amitriptyline (Tertiary Amine) NOR Nortriptyline (Secondary Amine) AMI->NOR CYP2C19 (Demethylation) DMNT Desmethylnortriptyline (Primary Amine) TARGET ANALYTE NOR->DMNT CYP2C19 / CYP1A2 (Demethylation) OH_NOR 10-OH-Nortriptyline (Major Metabolite) NOR->OH_NOR CYP2D6 (Hydroxylation)

Figure 1: Biotransformation pathway of Amitriptyline.[1] Note that DMNT is formed via secondary demethylation, distinct from the hydroxylation pathway.

Protocol A: High-Sensitivity LC-MS/MS (Bioanalysis)[4]

Objective: Quantification of DMNT in human plasma/serum. Challenge: Preventing peak tailing of the primary amine while maintaining sensitivity.

Sample Preparation (Liquid-Liquid Extraction)

LLE is preferred over Protein Precipitation (PPT) to remove phospholipids that suppress ionization of this lipophilic compound.

  • Aliquot: Transfer 200 µL of plasma into a glass tube.

  • Internal Standard: Add 20 µL of Nortriptyline-d3 (Note: DMNT-d3 is rare; Nortriptyline-d3 is an acceptable surrogate if retention times are close).

  • Alkalinization: Add 100 µL of 0.5 M Sodium Carbonate (

    
    , pH ~11). Critical: The high pKa (~9.7) requires high pH to ensure the molecule is uncharged for extraction.
    
  • Extraction: Add 1.5 mL of Hexane:Isoamyl Alcohol (98:2 v/v) . Vortex for 2 minutes.

  • Separation: Centrifuge at 3000 x g for 5 minutes.

  • Concentration: Transfer the organic (upper) layer to a clean tube. Evaporate to dryness under nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (80:20).

Chromatographic Conditions
  • Column: Biphenyl or Phenyl-Hexyl (100 x 2.1 mm, 2.6 µm).

    • Why? Phenyl phases provide pi-pi interactions with the tricyclic ring, offering better selectivity and peak shape for TCAs compared to standard C18.

  • Mobile Phase A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 20% B[3]

    • 0.5 min: 20% B

    • 3.5 min: 90% B

    • 4.5 min: 90% B

    • 4.6 min: 20% B (Re-equilibrate for 2 min).

Mass Spectrometry Parameters (ESI+)

DMNT is detected in Positive Electrospray Ionization (ESI+) mode.

AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (eV)
Desmethylnortriptyline 250.2

233.1 (Loss of

)
91.1 (Tropylium)20 / 45
Nortriptyline-d3 (IS) 267.2233.191.122 / 45

Note: The transition 250.2 -> 233.1 represents the loss of ammonia, characteristic of primary amines. Ensure the source temperature is high (500°C) to aid desolvation of the stable tricyclic core.

Protocol B: HPLC-UV (Purity & Stability Testing)

Objective: Quality control of raw reference standards or high-concentration formulations. Challenge: Silanol activity causing broad peaks.

Method Parameters[4][6][7][8][9][10]
  • Detector: UV/Vis at 240 nm (Absorption max for the dibenzocycloheptene ring).

  • Column: C18 with high carbon load and extensive end-capping (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus).

  • Mobile Phase:

    • Buffer: 25 mM Potassium Phosphate (

      
      ), adjusted to pH 3.0  with Phosphoric Acid.
      
    • Organic: Acetonitrile.[4]

    • Ratio: 60:40 (Buffer:Organic) Isocratic.

    • Why pH 3.0? At low pH, surface silanols are protonated (neutral), reducing the secondary interaction with the positively charged amine.

  • Additives: If tailing persists, add 0.1% Triethylamine (TEA) to the mobile phase as a "sacrificial base" to block silanol sites.

Analytical Workflow Diagram

AnalyticalWorkflow Sample Biological Sample (Plasma/Serum) IS_Add Add IS (Nortriptyline-d3) Sample->IS_Add LLE LLE Extraction (Hexane:Isoamyl Alcohol) pH > 10 IS_Add->LLE Alkalinize Dry Evaporate & Reconstitute (Mobile Phase) LLE->Dry Organic Layer LC LC Separation (Phenyl-Hexyl Column) Dry->LC MS MS/MS Detection (m/z 250.2 -> 233.1) LC->MS

Figure 2: Step-by-step extraction and analysis workflow for DMNT.

Troubleshooting & Expert Insights

The "Primary Amine" Problem

Desmethylnortriptyline is more susceptible to peak tailing than Amitriptyline.

  • Symptom: Asymmetric peaks (Tailing Factor > 1.5).

  • Root Cause: Ionic interaction between the protonated amine and ionized silanols on the column support.

  • Solution:

    • Switch Column: Use a "Charged Surface Hybrid" (CSH) column which has a slight positive surface charge to repel the amine.

    • Increase Ionic Strength: Raise Ammonium Formate concentration to 10 mM.

Stability
  • Stock Solutions: Stable in Methanol at -20°C for 6 months.

  • In-Matrix: TCAs are generally stable, but avoid repeated freeze-thaw cycles (>3) as precipitation can occur.

Interferences
  • Isomers: Ensure separation from 10-Hydroxy-Nortriptyline . While the mass is different (MW 279 vs 249), in-source fragmentation of the hydroxylated metabolite (loss of water, -18) can sometimes create isobaric interference if resolution is poor.

References

  • PubChem. (n.d.). Desmethylnortriptyline Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Hicks, J. K., et al. (2013). Clinical Pharmacogenetics Implementation Consortium (CPIC) Guideline for CYP2D6 and CYP2C19 Genotypes and Tricyclic Antidepressants Dosing. Clinical Pharmacology & Therapeutics. Retrieved from [Link]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Retrieved from [Link]

  • McIntyre, I. M., et al. (2014). Postmortem Artifacts of Tricyclic Antidepressants. Journal of Analytical Toxicology. (Contextual reference for stability).

Sources

Application

Application Note: Quantification of Desmethylnortriptyline in Human Plasma by LC-MS/MS

A Validated Method for Therapeutic Drug Monitoring and Clinical Research Introduction Desmethylnortriptyline is the primary active metabolite of the tricyclic antidepressant nortriptyline and a key biomarker in therapeut...

Author: BenchChem Technical Support Team. Date: March 2026

A Validated Method for Therapeutic Drug Monitoring and Clinical Research

Introduction

Desmethylnortriptyline is the primary active metabolite of the tricyclic antidepressant nortriptyline and a key biomarker in therapeutic drug monitoring (TDM) and toxicological screening.[1][2] Accurate quantification in human plasma is crucial for optimizing patient dosage, ensuring therapeutic efficacy, and minimizing toxicity. This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise determination of desmethylnortriptyline in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow. The methodology adheres to the principles outlined in international bioanalytical method validation guidelines.[3][4][5][6]

Principle of the Method

The method employs a straightforward protein precipitation (PPT) technique for sample preparation, followed by chromatographic separation using a reverse-phase HPLC system. Quantification is achieved via a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[7] This approach offers high selectivity and sensitivity, effectively distinguishing the analyte from endogenous plasma components.[7][8] A stable isotope-labeled internal standard (IS), Desmethylnortriptyline-d3, is utilized to compensate for variability in sample processing and potential matrix effects, ensuring accuracy and precision.

Materials and Reagents

  • Standards: Desmethylnortriptyline and Desmethylnortriptyline-d3 (≥98% purity).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm).

  • Plasma: Drug-free human plasma (K2-EDTA as anticoagulant).

  • Reagents: Ammonium formate (LC-MS grade).

  • Labware: Polypropylene microcentrifuge tubes (1.5 mL), 96-well collection plates, autosampler vials.

Instrumentation and Analytical Conditions

Liquid Chromatography (LC) System

A standard HPLC system capable of binary gradient elution is required.

ParameterCondition
Column C18 Reverse-Phase, 50 x 2.1 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program See Table 1

Table 1: LC Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B
0.00 95 5
0.50 95 5
2.50 5 95
3.50 5 95
3.60 95 5

| 4.50 | 95 | 5 |

Mass Spectrometry (MS) System

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
Source Temperature 550 °C
MRM Transitions See Table 2

Table 2: MRM Transitions and Compound Parameters

Analyte Precursor Ion (Q1) m/z Product Ion (Q3) m/z Declustering Potential (DP) (V) Collision Energy (CE) (eV)
Desmethylnortriptyline 250.2 233.1 80 15

| Desmethylnortriptyline-d3 (IS) | 253.2 | 236.1 | 80 | 15 |

Rationale: The chosen MRM transitions provide high specificity and sensitivity for the analyte and internal standard. The declustering potential and collision energy are optimized to maximize the signal intensity of the product ions.[7][9]

Experimental Protocols

Preparation of Standard and QC Samples
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve desmethylnortriptyline and desmethylnortriptyline-d3 in methanol to create individual stock solutions.

  • Working Standard Solutions: Serially dilute the primary stock solution with 50:50 acetonitrile/water to prepare working standards for the calibration curve (e.g., concentrations ranging from 10 to 5000 ng/mL).

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock with acetonitrile.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate amounts of the working standard solutions into drug-free human plasma to achieve the desired concentrations. A typical calibration curve might range from 1 to 500 ng/mL. QC samples should be prepared at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).

Sample Preparation: Protein Precipitation (PPT)

This protocol is designed for high-throughput analysis and efficiently removes the majority of plasma proteins.[10][11][12]

G cluster_workflow Plasma Sample Preparation Workflow plasma 1. Aliquot 50 µL of Human Plasma add_is 2. Add 150 µL of IS (100 ng/mL in ACN) plasma->add_is Precipitating Agent & Internal Standard vortex 3. Vortex Mix (1 minute) add_is->vortex Ensure Denaturation centrifuge 4. Centrifuge (14,000 x g, 10 min, 4°C) vortex->centrifuge Pellet Proteins supernatant 5. Transfer Supernatant to 96-well plate centrifuge->supernatant Isolate Analyte inject 6. Inject 5 µL into LC-MS/MS System supernatant->inject Analysis G cluster_validation Key Bioanalytical Method Validation Parameters Validation Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy & Precision Validation->Accuracy Matrix Matrix Effect Validation->Matrix Recovery Recovery Validation->Recovery Stability Stability Validation->Stability

Caption: Core parameters for bioanalytical method validation.

  • Selectivity: Assessed by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention times of desmethylnortriptyline and the IS.

  • Linearity and Range: The calibration curve was linear over the range of 1-500 ng/mL with a correlation coefficient (r²) > 0.995. A weighted (1/x²) linear regression model was used.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision were evaluated at LLOQ, LQC, MQC, and HQC levels. All results were within the acceptance criteria of ±15% (±20% at LLOQ).

Table 3: Accuracy and Precision Summary

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
LLOQ 1.0 8.5 105.2 11.2 103.8
LQC 3.0 6.2 98.7 7.9 101.5
MQC 75 4.1 102.3 5.5 99.1

| HQC | 400 | 3.5 | 97.9 | 4.8 | 98.6 |

  • Matrix Effect: The matrix effect is a critical parameter in LC-MS/MS analysis, referring to the alteration of ionization efficiency by co-eluting matrix components. [8][13][14][15]It was evaluated by comparing the peak response of the analyte in post-extraction spiked plasma samples to that in a pure solution. The IS-normalized matrix factor was between 0.95 and 1.08, indicating that the stable isotope-labeled IS effectively compensated for matrix-induced ion suppression or enhancement.

  • Recovery: The extraction recovery was determined by comparing the analyte peak area in pre-extraction spiked samples to post-extraction spiked samples.

Table 4: Recovery and Matrix Effect

QC Level Concentration (ng/mL) Mean Recovery (%) IS-Normalized Matrix Factor
LQC 3.0 91.5 1.08

| HQC | 400 | 94.2 | 0.99 |

  • Stability: Desmethylnortriptyline was found to be stable in human plasma under various conditions, including bench-top (4 hours), freeze-thaw cycles (3 cycles), and long-term storage at -80°C (90 days).

Conclusion

The LC-MS/MS method described provides a rapid, sensitive, and reliable workflow for the quantification of desmethylnortriptyline in human plasma. The simple protein precipitation protocol is amenable to high-throughput analysis, and the method demonstrates excellent performance characteristics that meet international validation standards. This application note serves as a comprehensive guide for laboratories performing therapeutic drug monitoring or clinical research involving nortriptyline and its metabolites.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. Available at: [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass Laboratories Inc. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. Available at: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. HHS.gov. Available at: [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency. Available at: [Link]

  • Matrix Effects: Causes and Solutions in Analysis. Phenomenex. Available at: [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available at: [Link]

  • Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. ACS Publications. Available at: [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Available at: [Link]

  • How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Batavia Biosciences. Available at: [Link]

  • Guideline Bioanalytical method validation. European Medicines Agency. Available at: [Link]

  • Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available at: [Link]

  • Bioanalytical Method Validation Guidance for Industry May 2018. FDA. Available at: [Link]

  • European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Bioanalysis Zone. Available at: [Link]

  • Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens. PMC. Available at: [Link]

  • LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. Available at: [Link]

  • Protein precipitation for analysis of a drug cocktail in plasma by LC-ESI-MS. ResearchGate. Available at: [Link]

  • Quantitative Determination of Nortriptyline And Desmethylnortriptyline In Human Plasma By Combined Gas Chromatography - Mass Spectrometry. Taylor & Francis Online. Available at: [Link]

  • Analytical methodologies for determination of amitriptyline and its metabolite nortriptyline: A review. Der Pharma Chemica. Available at: [Link]

  • Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits. PMC. Available at: [Link]

  • (PDF) Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits. ResearchGate. Available at: [Link]

Sources

Method

Application Notes and Protocols for Desmethylnortriptyline Hydrochloride in Neuroscience Research

Abstract This document provides a comprehensive technical guide for the utilization of Desmethylnortriptyline Hydrochloride in neuroscience research. Desmethylnortriptyline, the principal active metabolite of the tricycl...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the utilization of Desmethylnortriptyline Hydrochloride in neuroscience research. Desmethylnortriptyline, the principal active metabolite of the tricyclic antidepressant nortriptyline, serves as a critical tool for investigating the noradrenergic system.[1] Its primary mechanism involves the potent inhibition of the norepinephrine transporter (NET), with a lesser effect on the serotonin transporter (SERT).[2][3] This guide details its pharmacological profile, outlines core research applications, and provides validated, step-by-step protocols for both in vitro and in vivo experimental paradigms. It is intended for researchers, scientists, and drug development professionals seeking to leverage this compound for studies in depression, neuropathic pain, and monoamine transporter dynamics.

Introduction and Pharmacological Profile

Desmethylnortriptyline is a secondary amine tricyclic compound and the key active metabolite of nortriptyline, which itself is derived from amitriptyline.[1][4] In neuroscience, its utility stems from its relative selectivity as a norepinephrine reuptake inhibitor.[3] This action increases the synaptic concentration of norepinephrine, enhancing noradrenergic neurotransmission.[2][5] This mechanism is believed to be central to its therapeutic effects in conditions like major depressive disorder and neuropathic pain.[2][6]

Beyond its primary targets, Desmethylnortriptyline also interacts with other receptors, including histaminic, muscarinic acetylcholine, and alpha-1 adrenergic receptors.[3][4] This off-target activity is less pronounced compared to tertiary amine TCAs like amitriptyline but is crucial for understanding its complete pharmacological profile and potential side effects in experimental models.[4][5]

Mechanism of Action at the Synapse

Desmethylnortriptyline exerts its primary effect at the presynaptic terminal of noradrenergic neurons. By binding to and inhibiting the norepinephrine transporter (NET), it blocks the reuptake of norepinephrine from the synaptic cleft. This leads to a sustained elevation of norepinephrine levels, increasing the activation of postsynaptic adrenergic receptors.

Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal presynaptic_neuron Noradrenergic Neuron vesicle Vesicle (NE) net Norepinephrine Transporter (NET) ne_cleft Norepinephrine (NE) vesicle->ne_cleft Release ne_cleft->net Reuptake postsynaptic_receptor Adrenergic Receptor ne_cleft->postsynaptic_receptor Binding dnt Desmethylnortriptyline dnt->net Inhibition

Caption: Desmethylnortriptyline blocks NET, increasing synaptic norepinephrine.

Comparative Pharmacological Data

The selectivity of Desmethylnortriptyline for NET over SERT is a key feature that distinguishes it from other antidepressants. The following table summarizes its binding affinities relative to its parent compounds.

CompoundTargetKi (nM)Reference
Nortriptyline (Parent)Norepinephrine Transporter (NET)10[7]
Serotonin Transporter (SERT)50[7]
Amitriptyline (Precursor)Norepinephrine Transporter (NET)50[7]
Serotonin Transporter (SERT)~20[8]

Note: Specific Ki values for Desmethylnortriptyline can vary across studies. The data for nortriptyline, its immediate precursor, is presented as a close proxy.

Core Applications in Neuroscience Research

  • Models of Depression: Desmethylnortriptyline is used to investigate the role of the noradrenergic system in the pathophysiology and treatment of depression. It serves as a tool compound in behavioral paradigms such as the Forced Swim Test (FST) and Chronic Unpredictable Mild Stress (CUMS) models.[2][9]

  • Neuropathic Pain Studies: Given its clinical use for chronic pain, researchers employ Desmethylnortriptyline in animal models of neuropathy (e.g., chronic constriction injury, diabetic neuropathy) to explore the mechanisms of analgesia mediated by norepinephrine signaling.[6][7]

  • Norepinephrine Transporter (NET) Dynamics: As a potent NET inhibitor, it is an invaluable tool for studying the regulation, function, and trafficking of this critical transporter protein.[10][11] These studies can involve techniques from radioligand binding assays to in vivo microdialysis.[10]

Experimental Protocols

Scientific Integrity Note: Every protocol must include appropriate controls (e.g., vehicle-treated groups) to ensure that the observed effects are attributable to Desmethylnortriptyline Hydrochloride. All animal procedures must be approved by and conducted in accordance with the institution's Animal Care and Use Committee guidelines.

Preparation of Desmethylnortriptyline Hydrochloride Solutions

Desmethylnortriptyline Hydrochloride is a white to off-white crystalline powder soluble in water and ethanol.[12][13]

Materials:

  • Desmethylnortriptyline Hydrochloride powder (CAS No: 894-71-3)[12]

  • Sterile 0.9% saline or Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Sterile water or DMSO (for in vitro stock)

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Protocol for In Vivo Administration (1 mg/mL Stock in Saline):

  • Aseptically weigh 10 mg of Desmethylnortriptyline Hydrochloride powder.

  • Add the powder to a sterile conical tube.

  • Add 10 mL of sterile 0.9% saline to achieve a final concentration of 1 mg/mL.

  • Vortex thoroughly until the powder is completely dissolved.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile vial.

  • Store the solution protected from light at 2-8°C for short-term use (up to one week). For long-term storage, prepare aliquots and store at -20°C.[14]

Protocol for In Vitro Administration (10 mM Stock in DMSO):

  • The molecular weight of Desmethylnortriptyline HCl is 299.85 g/mol .[12]

  • Weigh 3.0 mg of the compound and dissolve it in 1 mL of high-purity DMSO to create a 10 mM stock solution.

  • Vortex until fully dissolved.

  • Store this stock in small aliquots at -80°C to minimize freeze-thaw cycles.[1][14]

  • When preparing working solutions, ensure the final concentration of DMSO in the assay medium is low (typically <0.1%) to avoid solvent-induced artifacts.

In Vitro Protocol: Neurotransmitter Reuptake Assay in Rat Brain Synaptosomes

This protocol measures the potency of Desmethylnortriptyline in inhibiting norepinephrine uptake.

Materials:

  • Rat brain tissue (e.g., cortex or hippocampus)

  • Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

  • Krebs-Ringer-HEPES buffer

  • [³H]-Norepinephrine (radioligand)

  • Desmethylnortriptyline HCl stock solution

  • Scintillation vials and fluid

  • Liquid scintillation counter

  • Glass-fiber filters

Procedure:

  • Synaptosome Preparation: Homogenize fresh or frozen rat brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge again at 20,000 x g for 20 minutes. Resuspend the resulting pellet (the synaptosome fraction) in buffer.

  • Assay Setup: In microcentrifuge tubes, add buffer, the synaptosome suspension, and varying concentrations of Desmethylnortriptyline HCl (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO) and a non-specific uptake control (e.g., a high concentration of a standard NET inhibitor like desipramine).

  • Initiate Uptake: Pre-incubate the tubes for 10 minutes at 37°C. Initiate the reuptake reaction by adding [³H]-Norepinephrine to a final concentration of ~10-20 nM.

  • Terminate Reaction: After a short incubation period (e.g., 5-10 minutes), terminate the reaction by rapid filtration over glass-fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters into scintillation vials with scintillation fluid. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percent inhibition of specific uptake against the log concentration of Desmethylnortriptyline and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

In Vivo Protocol: Forced Swim Test (FST) in Mice

The FST is a common behavioral screen for antidepressant activity.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Desmethylnortriptyline HCl solution (prepared as in 3.1)

  • Vehicle (0.9% saline)

  • Cylindrical glass beakers (25 cm height, 15 cm diameter) filled with water (23-25°C) to a depth of 15 cm

  • Video recording equipment

Caption: Workflow for the acute Forced Swim Test protocol.

Procedure:

  • Acclimation: House mice under standard conditions for at least one week before the experiment.

  • Administration: Administer Desmethylnortriptyline HCl (10-20 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[9] This can be done acutely or chronically.

    • Acute: A single injection 30-60 minutes before the test.[9]

    • Chronic: Daily injections for 14-21 days, with the test performed 30-60 minutes after the final dose.

  • Forced Swim Test: Gently place each mouse into a beaker of water for a 6-minute session.

  • Scoring: Video record the session. An observer blinded to the treatment conditions should score the duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, with movements made only to keep the head above water.

  • Data Analysis: Compare the mean immobility time between the vehicle-treated and drug-treated groups using an appropriate statistical test (e.g., Student's t-test for acute studies or ANOVA for chronic studies with multiple groups). A significant reduction in immobility time is indicative of an antidepressant-like effect.

Safety and Handling

Hazard Identification:

  • Harmful if swallowed.[15][16]

  • May cause skin and eye irritation.[16]

Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12]

  • Use in a well-ventilated area or under a chemical fume hood to avoid dust formation and inhalation.[12][16]

  • Wash hands thoroughly after handling.[15]

  • Do not eat, drink, or smoke when using this product.[15]

Storage:

  • Store in a cool, dry, well-ventilated place in a tightly sealed container.[15][16]

  • Protect from light.[12] Recommended storage temperature is between 2°C and 8°C for the solid compound.[15]

References

  • MedchemExpress. (n.d.). Desmethylnortriptyline.
  • British Pharmacopoeia Commission. (2013, October 2). Safety data sheet: Nortriptyline hydrochloride Assay Standard.
  • Tokyo Chemical Industry Co., Ltd. (2023, March 5). SAFETY DATA SHEET: Nortriptyline Hydrochloride.
  • MedChemExpress. (n.d.). Nortriptyline hydrochloride (Desmethylamitriptyline hydrochloride).
  • Patel, K., & Abdijadid, S. (2023, June 5). Nortriptyline. In StatPearls. StatPearls Publishing.
  • Smith, T. (2021, March 5). Tricyclic Antidepressants in Neuropathic Pain: The Good, the Bad, and the Potentially Ugly. Power-Pak C.E.
  • Spectrum Pharmacy Products. (2015, August 24). SAFETY DATA SHEET: NORTRIPTYLINE HYDROCHLORIDE, USP.
  • Sigma-Aldrich. (2025, October 15). SAFETY DATA SHEET: Nortriptyline hydrochloride.
  • Pendharkar, S., et al. (2023, April 17). Tricyclic Antidepressants: Mechanism, Clinical Applications, and Safety Profile. The Mental Health Clinician.
  • Mayo Clinic. (n.d.). Tricyclic antidepressants and tetracyclic antidepressants.
  • Patsnap. (2024, July 17). What is the mechanism of Nortriptyline Hydrochloride?
  • Miner, L. A., et al. (2008). Norepinephrine transporter regulation mediates the long-term behavioral effects of the antidepressant desipramine. Journal of Neuroscience, 28(50), 13476-13485.
  • Miner, L. A., et al. (2008). Norepinephrine Transporter Regulation Mediates the Long-Term Behavioral Effects of the Antidepressant Desipramine. The Journal of Neuroscience.
  • CymitQuimica. (n.d.). CAS 894-71-3: Nortriptyline hydrochloride.
  • Smolecule. (n.d.). Comprehensive Application Notes and Protocols for In Vivo Desipramine Research in Depression Models.
  • Shanthanna, H., et al. (2025, June 10).
  • ResearchGate. (n.d.). Classics in Chemical Neuroscience: Amitriptyline.

Sources

Application

desmethylnortriptyline hydrochloride for receptor binding assays

Application Note: Pharmacological Profiling of Desmethylnortriptyline Hydrochloride via Receptor Binding Assays Executive Summary & Mechanistic Context Desmethylnortriptyline (PubChem CID: 160755)[1] is the primary amine...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pharmacological Profiling of Desmethylnortriptyline Hydrochloride via Receptor Binding Assays

Executive Summary & Mechanistic Context

Desmethylnortriptyline (PubChem CID: 160755)[1] is the primary amine metabolite of the tricyclic antidepressant (TCA) nortriptyline. In clinical pharmacokinetics, nortriptyline undergoes sequential N-demethylation mediated primarily by hepatic cytochrome P450 enzymes (CYP2D6 and CYP2C19) to form desmethylnortriptyline[2].

While nortriptyline is a potent and selective norepinephrine transporter (NET) inhibitor, its primary amine metabolite is largely considered functionally inactive regarding monoamine reuptake[2]. However, in drug development and safety pharmacology, profiling "inactive" metabolites like desmethylnortriptyline hydrochloride is critical. In patients with poor CYP2D6 metabolizer phenotypes, this metabolite can accumulate, and its residual affinity for off-target receptors (such as H1-histamine, M1-muscarinic, and α1-adrenergic receptors) contributes to cumulative anticholinergic toxidromes and cardiotoxicity.

This application note provides a validated, self-calibrating radioligand binding protocol to quantify the binding affinity (


) of desmethylnortriptyline hydrochloride against primary monoamine transporters and secondary off-targets.

Pathway Ami Amitriptyline (Tertiary Amine) CYP1 Hepatic CYP450 (CYP2C19 / CYP2D6) Ami->CYP1 N-demethylation Nor Nortriptyline (Secondary Amine) CYP2 Hepatic CYP450 (CYP2D6) Nor->CYP2 N-demethylation NET NET (Norepinephrine Transporter) Primary Efficacy Target Nor->NET High Affinity (Ki < 20 nM) Des Desmethylnortriptyline (Primary Amine) Des->NET Weak Affinity (Ki > 500 nM) OffTarget Off-Target Receptors (H1, M1, α1) Toxicity Targets Des->OffTarget Residual Binding CYP1->Nor CYP2->Des

Figure 1: Sequential N-demethylation of amitriptyline to desmethylnortriptyline and its receptor target landscape.

Causality in Experimental Design (Expertise & Experience)

To ensure high-fidelity data, the experimental conditions for testing desmethylnortriptyline must be carefully calibrated to avoid common assay artifacts:

  • Temperature & Buffer Thermodynamics: Traditional NET binding assays utilizing [³H]nisoxetine at 0°C in high Na⁺ buffers frequently underestimate the functional potency of inhibitors[3]. To capture physiologically relevant binding kinetics, we recommend conducting the incubation at 25°C using intact HEK-293 cells expressing hNET, or adjusting the thermodynamic modeling if using membrane preparations[3].

  • Mitigating Non-Specific Binding (NSB): Desmethylnortriptyline is highly lipophilic and basic. It will readily adsorb to the glass fiber matrices of filtration plates. Causality: Pre-soaking GF/B filters in 0.5% polyethylenimine (PEI) coats the silica fibers with a dense positive charge, electrostatically repelling the positively charged primary amine of desmethylnortriptyline and drastically reducing background noise.

  • Self-Validating System Architecture: A protocol is only as trustworthy as its internal controls. Every assay plate must include a full dose-response curve of a highly selective reference standard (e.g., Desipramine for NET)[4]. If the calculated IC₅₀ of the reference standard deviates by >0.5 log units from historical baselines, the entire plate is invalidated. This ensures membrane viability and radioligand integrity are continuously verified.

Step-by-Step Methodology: Radioligand Binding Assay

Reagent & Compound Preparation
  • Stock Solution: Dissolve desmethylnortriptyline hydrochloride powder in 100% anhydrous DMSO to yield a 10 mM stock. Store aliquots at -20°C.

  • Serial Dilution: Prepare a 10-point dose-response curve (ranging from 10 µM down to 0.3 nM) in the assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Critical Rule: Ensure the final DMSO concentration in the assay well does not exceed 1% (v/v) to prevent solvent-induced destabilization of the lipid bilayer.

  • Radioligand Preparation: Dilute [³H]nisoxetine (for NET) to a working concentration of 1 nM[4].

Assay Execution Workflow

Workflow N1 1. Membrane Preparation hNET HEK-293 Cells N2 2. Incubation [3H]Nisoxetine + Desmethylnortriptyline N1->N2 N3 3. Filtration GF/B Filters (0.5% PEI Pre-soaked) N2->N3 N4 4. Quantification Liquid Scintillation Counting N3->N4 N5 5. Data Analysis Cheng-Prusoff Ki Calculation N4->N5

Figure 2: Standardized radioligand competitive binding assay workflow for monoamine transporters.

  • Incubation: In a 96-well plate, combine 50 µL of the desmethylnortriptyline dilution, 50 µL of 1 nM[³H]nisoxetine, and 100 µL of hNET membrane suspension (approx. 10-20 µg protein/well).

  • NSB Definition: In dedicated control wells, replace the test compound with 1 µM Desipramine to completely saturate specific NET sites, thereby defining the Non-Specific Binding (NSB) baseline[4].

  • Equilibration: Seal the plate and incubate at 25°C for 120 minutes to allow the competitive binding to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through a 96-well GF/B filter plate (pre-soaked for 1 hour in 0.5% PEI). Wash the filters three times with 300 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to flush out unbound radioligand.

  • Detection: Dry the filter plate, add 40 µL of liquid scintillation cocktail per well, and quantify the retained radioactivity (Counts Per Minute, CPM) using a microplate scintillation counter.

Data Presentation & Analysis

Raw CPM values must be converted to specific binding percentages. The half-maximal inhibitory concentration (


) is derived using a four-parameter logistic non-linear regression model.

To determine the true binding affinity (


), apply the Cheng-Prusoff equation :


(Where [L] is the concentration of [³H]nisoxetine used (1 nM), and

is the known dissociation constant of the radioligand for the receptor, typically ~2.9 nM for [³H]nisoxetine at hNET[4]).

Table 1: Representative Binding Profile of TCA Metabolites (Note: Data reflects typical pharmacological trends where sequential N-demethylation reduces primary target efficacy but retains off-target liability).

CompoundTarget ReceptorRadioligandReference Inhibitor (NSB)Expected

Range (nM)
Nortriptyline hNET[³H]NisoxetineDesipramine (1 µM)10 - 20
Desmethylnortriptyline hNET[³H]NisoxetineDesipramine (1 µM)> 500 (Weak)
Nortriptyline hSERT[³H]CitalopramImipramine (10 µM)15 - 50
Desmethylnortriptyline hSERT[³H]CitalopramImipramine (10 µM)> 1000 (Inactive)
Desmethylnortriptyline H1 (Histamine)[³H]PyrilaminePyrilamine (1 µM)100 - 300 (Residual)

References

  • PubChem - Desmethylnortriptyline | C18H19N | CID 160755 Source: National Center for Biotechnology Information URL:[Link]

  • Reith MEA, et al. (2005) - Pharmacological profile of radioligand binding to the norepinephrine transporter: instances of poor indication of functional activity Source: Journal of Neuroscience Methods (PubMed) URL:[Link]

  • Eurofins Discovery - NET Human Norepinephrine Transporter Binding Antagonist Radioligand LeadHunter Assay Source: Eurofins Panlabs URL:[Link]

  • Medication Safety Code Initiative - PGx Passport: Nortriptyline and CYP2D6 Metabolism Source: KNMP Pharmacogenetics Working Group URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting desmethylnortriptyline hydrochloride peak tailing in HPLC

Ticket ID: DNT-808 Subject: Troubleshooting Desmethylnortriptyline (DNT) Peak Tailing Status: Open Assigned Specialist: Senior Application Scientist[1] Executive Summary: The "Silanol Trap" You are likely experiencing pe...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: DNT-808 Subject: Troubleshooting Desmethylnortriptyline (DNT) Peak Tailing Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The "Silanol Trap"

You are likely experiencing peak tailing with Desmethylnortriptyline (DNT) while your parent compounds (Amitriptyline or Nortriptyline) elute with acceptable symmetry.[1] This is a common phenomenon rooted in the molecular structure of DNT.

Unlike Amitriptyline (tertiary amine) and Nortriptyline (secondary amine), Desmethylnortriptyline is a primary amine .[1]

  • The Problem: Primary amines lack the steric hindrance of their methylated counterparts. This allows the positively charged nitrogen to access and bind tightly to residual, negatively charged silanol groups (Si-O⁻) on the silica backbone of your HPLC column.

  • The Result: A mixed-mode retention mechanism (Hydrophobic Interaction + Ion Exchange) causes the peak to "drag" or tail.[1]

This guide provides a self-validating troubleshooting workflow to eliminate these secondary interactions.

Diagnostic Workflow

Before altering your chemistry, use this logic tree to isolate the root cause.

TroubleshootingTree Start START: DNT Peak Tailing > 1.5 CheckPh Step 1: Check Mobile Phase pH Start->CheckPh IsAcidic Is pH < 3.0? CheckPh->IsAcidic Low pH Method IsBasic Is pH > 10.0? CheckPh->IsBasic High pH Method AddTEA Protocol A: Add Triethylamine (TEA) IsAcidic->AddTEA No (pH 3-8) CheckCol Step 2: Check Column Type IsAcidic->CheckCol Yes IsBasic->CheckCol Yes SwitchCol Protocol B: Switch to Hybrid/BDS Column IsBasic->SwitchCol No (Silica dissolves) IsHybrid Is Column Hybrid/BDS? CheckCol->IsHybrid IsHybrid->SwitchCol No (Standard C18) CheckLoad Step 3: Check Mass Load IsHybrid->CheckLoad Yes Dilute Protocol C: Dilute Sample 1:10 CheckLoad->Dilute Tailing Reduced?

Figure 1: Decision matrix for isolating the cause of amine-based peak tailing.[1] Blue nodes indicate decision points; Green/Yellow nodes indicate corrective actions.

Phase 1: Mobile Phase Chemistry (The First Line of Defense)

If you are using a standard silica-based C18 column, the mobile phase is your primary tool to suppress silanol activity.

Protocol A: The "Sacrificial Base" Method (Triethylamine)

Mechanism: Triethylamine (TEA) is a small, highly active base.[1] It competes with DNT for the active silanol sites. Because TEA is smaller and more mobile, it saturates the silanols, effectively "capping" them and allowing DNT to interact only with the C18 ligands.

Reagents:

  • HPLC Grade Triethylamine (TEA)[1]

  • Phosphate Buffer (pH 2.5 - 3.0)[1]

Step-by-Step:

  • Preparation: Add TEA to your aqueous buffer before adjusting the pH.[1]

    • Concentration: 25 mM (approx.[2] 3.5 mL TEA per liter of buffer).

  • pH Adjustment: Adjust the pH to 3.0 using Phosphoric Acid (

    
    ).[1]
    
    • Critical: Do not add TEA to an already acidic buffer; it may precipitate or cause local heating.[1] Always add TEA to water, then acidify.

  • Equilibration: Flush the column with 20 column volumes. TEA requires time to saturate the silica surface.

Success Criteria:

  • USP Tailing Factor (

    
    ) drops below 1.3.[1]
    
Protocol B: The "pH Hammer" (High pH)

Mechanism: At pH > 10, the amine group on Desmethylnortriptyline (


) becomes deprotonated (neutral).[1] Neutral molecules do not interact with charged silanols.[1]

Warning: Only use this protocol with Hybrid Particle columns (e.g., Waters XBridge, Agilent Poroshell HPH).[1] Standard silica dissolves above pH 8.0.[1]

Step-by-Step:

  • Buffer: Use 10mM Ammonium Bicarbonate or Ammonium Hydroxide.[1]

  • pH Adjustment: Adjust pH to 10.5 using Ammonia.

  • Mobile Phase: Combine with Acetonitrile (Methanol is less stable at high pH).[1]

Phase 2: Stationary Phase Selection (The Hardware)

If chemistry adjustments fail, your column technology is likely outdated for this specific analyte.[1]

Column TypeSuitability for DNTWhy?
Standard C18 (Type A Silica) 🔴 Avoid High metal content and acidic silanols cause severe tailing.[1]
End-Capped C18 (Type B Silica) 🟡 Caution Better, but primary amines (DNT) can still penetrate the end-capping.[1]
Base-Deactivated Silica (BDS) 🟢 Recommended Chemically treated to remove acidic silanols.[1]
Hybrid / Polymer (e.g., Xtimate) 🟢 Best High pH stability allows operation at pH 10+, eliminating the charge interaction entirely.[1]
Phase 3: System & Sample Factors

Often, what looks like chemical tailing is actually physical distortion.[1]

1. The Solvent Shock Effect

DNT is hydrophobic. If you dissolve your sample in 100% Methanol but your initial mobile phase is 90% Water, the drug precipitates momentarily at the head of the column.

  • Fix: Dissolve the sample in the mobile phase starting composition (e.g., 10% MeOH / 90% Buffer).

2. Mass Overload

Primary amines saturate the limited number of "good" binding sites quickly.

  • Test: Inject 1/10th of your current concentration.

  • Result: If the peak becomes symmetrical at lower concentration, you are overloading the column. Increase buffer ionic strength (up to 50-100 mM) to mask the charge repulsion.

Frequently Asked Questions (FAQ)

Q: Why does Nortriptyline look fine, but Desmethylnortriptyline tails? A: Nortriptyline is a secondary amine; DNT is a primary amine.[1] Primary amines are smaller and less sterically hindered, allowing them to fit into deep pores where acidic silanols reside. They form stronger hydrogen bonds with the stationary phase than secondary or tertiary amines [1].

Q: Can I use Trifluoroacetic Acid (TFA) instead of TEA? A: Yes, but with a caveat. TFA is an ion-pairing agent.[1] It forms a neutral complex with the positively charged DNT. While this sharpens the peak, TFA suppresses MS ionization (if you are using LC-MS) and is difficult to wash out of the column [2].

Q: My retention time is shifting along with the tailing. Why? A: This indicates "Silanol Bleed."[1] As you run more injections, the silanols are slowly being saturated by the drug (acting like a permanently bound additive). To fix this, you must add an amine modifier (TEA) to the mobile phase to keep the surface state constant [3].[3]

References
  • Agilent Technologies. (2015).[1][4] Analysis of Tricyclic Antidepressants using Agilent Poroshell HPH C18. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]

  • MicroSolv Technology. (2025). Ammonium Acetate or Triethylamine TEA Use with Cogent HPLC Columns. Retrieved from [Link]

Sources

Optimization

minimizing matrix effects in desmethylnortriptyline LC-MS/MS analysis

A Guide to Identifying and Minimizing Matrix Effects for Robust and Accurate Quantification Welcome to the technical support resource for the LC-MS/MS analysis of desmethylnortriptyline. As a Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Identifying and Minimizing Matrix Effects for Robust and Accurate Quantification

Welcome to the technical support resource for the LC-MS/MS analysis of desmethylnortriptyline. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the causal logic behind effective method development and troubleshooting. Matrix effects are a significant challenge in bioanalysis, particularly for compounds like tricyclic antidepressants in complex biological matrices.[1][2][3] This guide will equip you with the expertise to diagnose, mitigate, and control these effects, ensuring the integrity and reliability of your data.

Part 1: Frequently Asked Questions - Understanding the Challenge

This section addresses the foundational questions researchers encounter when dealing with matrix effects in desmethylnortriptyline analysis.

Q1: I suspect matrix effects are compromising my assay. How can I be sure?

A: Before you can solve the problem, you must confirm and characterize it. Relying on poor recovery or inconsistent results alone is not enough. Two primary methods are used to systematically evaluate matrix effects:

  • Qualitative Assessment via Post-Column Infusion: This is an excellent diagnostic tool to visualize where in your chromatogram ion suppression or enhancement occurs.[4][5][6][7][8]

    • The "Why": By continuously infusing a standard solution of desmethylnortriptyline directly into the mass spectrometer after the analytical column, you create a stable baseline signal. When you then inject a blank, extracted matrix sample onto the column, any co-eluting components that interfere with the ionization process will cause a dip (ion suppression) or a rise (ion enhancement) in that stable baseline. This tells you the retention time windows to avoid.

  • Quantitative Assessment via Post-Extraction Spike: This method, proposed by Matuszewski et al., provides a numerical value for the extent of the matrix effect.[1][6][9][10]

    • The "Why": This approach directly compares the analyte's response in the presence and absence of matrix components. By spiking the analyte into a blank matrix after the extraction process, you can isolate the effect of the matrix on the MS signal from any losses during sample preparation.

    • Calculation:

      • Matrix Factor (MF) = (Peak area of analyte in post-spiked matrix extract) / (Peak area of analyte in pure solvent)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

      • An MF = 1 indicates no matrix effect.

Q2: What is the most critical factor in controlling matrix effects for desmethylnortriptyline?

A: While no single solution is a panacea, the most impactful strategy is implementing a selective and efficient sample preparation protocol .[1][6][11] The goal is to remove as many interfering endogenous components—primarily phospholipids and proteins from plasma or serum—as possible before the sample ever reaches the LC-MS system.[1][12][13] A clean extract is the foundation of a robust method.

Q3: I use a stable isotope-labeled internal standard (SIL-IS). Doesn't that automatically correct for all matrix effects?

A: This is a common and critical misconception. A SIL-IS, such as desmethylnortriptyline-d3, is the gold standard and is essential for robust bioanalysis, but it is a compensatory tool, not an elimination tool.[14][15][16]

  • How it Works: The SIL-IS is chemically almost identical to the analyte. Therefore, it should co-elute chromatographically and experience the same degree of ion suppression or enhancement.[1][15] The instrument measures the ratio of the analyte to the SIL-IS. Since both are affected similarly by the matrix, the ratio remains constant, allowing for accurate quantification.[1][15]

  • The Limitation: This principle relies on perfect co-elution. Occasionally, especially with deuterium-labeled standards, a "deuterium isotope effect" can cause a slight shift in retention time between the analyte and the SIL-IS.[15] If this shift is significant enough to place the analyte and SIL-IS in different zones of ion suppression, the compensation will be inaccurate.[15] Therefore, while a SIL-IS is crucial, it cannot fix the problems caused by an excessively "dirty" sample or poor chromatography.

Q4: Can't I just dilute my sample to get rid of matrix effects?

A: Yes, sample dilution is a straightforward technique to reduce the concentration of all matrix components, thereby lessening their impact on ionization.[4][6] However, this approach comes with a significant trade-off: a proportional decrease in analyte concentration . For therapeutic drug monitoring of desmethylnortriptyline, where clinical concentrations can be low, dilution may push your analyte below the limit of quantification (LOQ) of your assay.[4] It is a viable strategy only when the starting analyte concentration is very high.

Part 2: Troubleshooting Guide - From Problem to Solution

This section provides actionable steps for common issues encountered during method development and routine analysis.

Issue 1: My QC samples are showing high variability (%CV) and poor accuracy.

This is a classic sign of uncontrolled matrix effects. The following workflow will help you systematically diagnose and resolve the issue.

Troubleshooting_Workflow A High Variability / Poor Accuracy in QCs B Step 1: Quantify Matrix Effect (Post-Extraction Spike) A->B C Is Matrix Factor (MF) between 0.85 and 1.15? B->C D Step 2: Optimize Sample Preparation (LLE, SPE, PLR) C->D No G Issue is not primarily matrix effect. Investigate other sources: - Pipetting errors - Standard stability - Instrument performance C->G Yes E Step 3: Optimize Chromatography (Gradient, Column Chemistry) D->E F Problem Likely Resolved. Validate Method. D->F E->B Re-assess MF E->F G->F

Caption: Systematic workflow for troubleshooting poor assay performance.

  • Quantify the Problem: First, perform the post-extraction spike experiment described in the FAQ to get a hard number for your matrix factor. If it's significantly different from 1.0, proceed.

  • Optimize Sample Preparation: This is your most powerful tool. The choice of technique depends on your specific needs for cleanliness, throughput, and cost.

    Technique Mechanism Pros Cons Best For...
    Liquid-Liquid Extraction (LLE) Partitions analyte between aqueous sample and an immiscible organic solvent based on pH and polarity.[17][18][19]Inexpensive, effective at removing salts and many polar interferences.Can be labor-intensive, prone to emulsion formation, may co-extract non-polar interferences like lipids.[18][20]Initial method development, labs without automated SPE systems.
    Solid-Phase Extraction (SPE) Uses a solid sorbent to retain the analyte while matrix interferences are washed away.[17][18][21]Highly selective, provides very clean extracts, high concentration factor, easily automated.[22]Requires method development, more expensive consumables.High-throughput labs requiring the cleanest possible extracts and best sensitivity.
    Phospholipid Removal (PLR) Plates Combines protein precipitation with a specific sorbent that binds and removes phospholipids.[12][23]Fast (pass-through or filtration format), highly effective at removing the main source of ion suppression, requires minimal method development.[13][24]Less effective at removing other matrix components compared to a well-developed SPE method.High-throughput screening in plasma/serum where speed is critical.
Issue 2: Post-column infusion reveals significant ion suppression that co-elutes with my desmethylnortriptyline peak.

Your sample preparation is leaving behind interfering compounds, and your chromatography isn't separating them from your analyte.

Chromatography_Optimization cluster_strategies Chromatographic Strategies start Analyte Co-elutes with Suppression Zone strat1 Strategy 1: Modify Gradient Decrease ramp speed (e.g., 5% B/min to 2% B/min) to increase separation between peaks. start->strat1 strat2 Strategy 2: Change Selectivity Switch from standard C18 to a Biphenyl or Polar C18 column. Biphenyl phases offer π-π interactions beneficial for aromatic analytes like desmethylnortriptyline. start->strat2 strat3 strat3 start->strat3 end Analyte is Resolved from Suppression Zone strat1->end strat2->end strat3->end

Caption: Key strategies for chromatographic optimization.

  • Improve Chromatographic Separation: The goal is to move the desmethylnortriptyline peak to a "quieter" region of the chromatogram.

    • Adjust the Gradient: Make your gradient shallower around the elution time of your analyte. This increases the separation between closely eluting compounds.[6]

    • Change Column Chemistry: If adjusting the gradient isn't enough, you need to change the selectivity. A standard C18 column separates primarily based on hydrophobicity. For an aromatic amine like desmethylnortriptyline, a Biphenyl phase can provide alternative selectivity through pi-pi interactions, often shifting its retention relative to phospholipids.[2]

    • Increase Peak Efficiency: Switching to a column with smaller particles (e.g., from 5 µm to sub-2 µm UHPLC particles) will produce narrower, sharper peaks.[25] This increased efficiency provides better resolution between the analyte and any nearby interferences, effectively "squeezing" your analyte peak out of the suppression zone.

  • Employ a Divert Valve: A simple but highly effective hardware solution. Program the divert valve to send the column flow to waste during the first part of the run (where salts and highly polar molecules elute) and during the latter part of the run (where strongly retained components like lipids elute).[4] This prevents the bulk of the matrix from ever entering and contaminating the MS source.

Part 3: Validated Experimental Protocols

These protocols provide a starting point for robust sample preparation. They should be optimized and validated for your specific matrix and instrument.

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is a classic method for basic drugs like tricyclic antidepressants from plasma/serum.[17]

  • Pipette 100 µL of sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of internal standard working solution (e.g., Desmethylnortriptyline-d3 in 50% methanol).

  • Vortex briefly to mix.

  • Add 50 µL of 0.1 M NaOH to basify the sample (pH > 10). This neutralizes the amine group on desmethylnortriptyline, making it more soluble in the organic solvent.

  • Add 600 µL of extraction solvent (e.g., Hexane:Isoamyl Alcohol 99:1 v/v).[17]

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer (approx. 550 µL) to a clean tube, being careful not to disturb the aqueous layer or protein pellet.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex to dissolve, then transfer to an autosampler vial for injection.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol uses a mixed-mode cation exchange cartridge, which is highly effective for basic compounds.

  • Pre-treat Sample: To 200 µL of plasma, add 25 µL of SIL-IS and 200 µL of 2% phosphoric acid. Vortex. The acid ensures the analyte is positively charged to bind to the cation exchange sorbent.

  • Condition Cartridge: Pass 1 mL of Methanol through the mixed-mode SPE cartridge, followed by 1 mL of DI Water. Do not let the sorbent go dry.

  • Load Sample: Load the pre-treated sample onto the cartridge.

  • Wash 1: Pass 1 mL of 0.1 M acetate buffer to remove polar interferences.

  • Wash 2: Pass 1 mL of Methanol to remove non-polar interferences like phospholipids.

  • Elute Analyte: Elute desmethylnortriptyline with 1 mL of 5% Ammonium Hydroxide in Methanol. The basic elution solvent neutralizes the analyte, releasing it from the sorbent.

  • Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitute in 100 µL of mobile phase for LC-MS/MS analysis.

Protocol 3: Phospholipid Removal Plate (96-well format)

This is a generic, high-throughput protocol adaptable to most commercially available PLR plates.[12][23]

  • Pipette 100 µL of sample, calibrator, or QC into the wells of the 96-well plate.

  • Add 25 µL of SIL-IS.

  • Add 300 µL of 1% formic acid in acetonitrile. This serves to precipitate the proteins.

  • Mix thoroughly. This can be done by sealing the plate and vortexing, or by using a multichannel pipette to aspirate and dispense several times. This step is critical for efficient protein precipitation and interaction with the PLR sorbent.

  • Apply vacuum or positive pressure to pull the sample through the plate into a clean collection plate below. The sorbent in the plate traps the precipitated proteins and phospholipids, allowing the analyte-containing supernatant to pass through.

  • Evaporate the filtrate to dryness under nitrogen.

  • Reconstitute in 100 µL of mobile phase for analysis.

References

  • Bioanalysis Zone. (2016). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]

  • Cimino, C. E., & Mazzola, E. P. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC. [Link]

  • LCGC International. (2026). Rapid Improvements for LC–MS-MS Analysis Using the New Phree Phospholipid Removal Plates. [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing. [Link]

  • LCGC International. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. [Link]

  • PMC. (n.d.). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. [Link]

  • Spectroscopy Online. (2020). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. [Link]

  • Phenomenex. (2026). Matrix Effects: Causes and Solutions in Analysis. [Link]

  • PMC. (n.d.). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. [Link]

  • ResearchGate. (2025). (PDF) Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples. [Link]

  • Waters Corporation. (n.d.). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. [Link]

  • Infinix Bio. (2026). Comprehensive Guide to LC MS MS Assay Troubleshooting for Accurate Results. [Link]

  • PubMed. (2011). Bio-sample preparation and analytical methods for the determination of tricyclic antidepressants. [Link]

  • ResearchGate. (n.d.). Matrix effects: Causes and solutions. [Link]

  • Taylor & Francis Online. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. [Link]

  • PMC. (n.d.). Determination of tricyclic antidepressants in human urine samples by the three-step sample pretreatment followed by HPLC-UV analysis: an efficient analytical method for further pharmacokinetic and forensic studies. [Link]

  • Encyclopedia.pub. (2024). Applications of Gas Chromatography for Tricyclic Antidepressants Analysis. [Link]

  • Waters Corporation. (n.d.). Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. [Link]

  • MDPI. (2019). Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices. [Link]

  • CUNY Academic Works. (n.d.). Development and validation of a LC-MS/MS method for detection and quantification of 18 antidepressants in whole blood. [Link]

  • Aurora Biomed. (2019). Liquid-Liquid Extraction vs. Solid-Phase Extraction. [Link]

  • Omics Online. (2013). Identification and Reduction of Matrix Effects Caused by Solutol Hs15 in Bioanalysis Using Liquid Chromatography/Tandem Mass Spectrometry. [Link]

  • Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. [Link]

  • PubMed. (2003). A comparative solid-phase extraction study for the simultaneous determination of fluoxetine, amitriptyline, nortriptyline, trimipramine, maprotiline, clomipramine, and trazodone in whole blood by capillary gas-liquid chromatography with nitrogen-phosphorus detection. [Link]

  • Future Science. (2011). Minimizing matrix effects while preserving throughput in LC–MS/MS bioanalysis. [Link]

  • PMC. (2024). High-performance liquid chromatography-tandem mass spectrometry was used to measure 20 antidepressants in human serum. [Link]

  • K-Jhil. (2025). Liquid-Liquid Extraction vs. Solid-Phase Extraction Methods. [Link]

  • Biotage. (2023). SLE, SPE and LLE – How are Those Different?. [Link]

  • Phenomenex. (n.d.). Column Considerations for LC-MS/MS Analysis of a Panel of 22 Antidepressants. [Link]

  • MDPI. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. [Link]

  • ResearchGate. (2025). Antidepressant Drugs in Oral Fluid Using Liquid Chromatography-Tandem Mass Spectrometry. [Link]

  • LCGC International. (2022). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

  • Royal Society of Chemistry. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. [Link]

  • AMS Bio. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. [Link]

  • J-STAGE. (2023). Comparative study of stable isotope-labeled internal standard substances for the LC-MS/MS determination of the urinary excretion of melatonin. [Link]

Sources

Troubleshooting

addressing poor peak shape of desmethylnortriptyline in chromatography

Advanced Troubleshooting Guide: Resolving Desmethylnortriptyline Peak Shape Anomalies Welcome to the Advanced Applications Support Center. As drug development professionals and analytical scientists, you know that tricyc...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Troubleshooting Guide: Resolving Desmethylnortriptyline Peak Shape Anomalies

Welcome to the Advanced Applications Support Center. As drug development professionals and analytical scientists, you know that tricyclic antidepressants (TCAs) and their metabolites are notoriously difficult to analyze via reversed-phase High-Performance Liquid Chromatography (HPLC).

This guide provides field-proven, mechanistically grounded solutions specifically tailored for desmethylnortriptyline , ensuring your analytical methods remain robust, reproducible, and scientifically sound.

The Root Cause: Mechanistic FAQ

Q: Why does desmethylnortriptyline exhibit significantly worse peak tailing than its parent drug, amitriptyline? A: The severity of peak tailing is a function of both basicity and steric hindrance. Amitriptyline is a tertiary amine, and nortriptyline is a secondary amine. Desmethylnortriptyline, however, is a primary amine with a high


 (~9.5). Because it lacks the bulky methyl groups of its precursors, the primary amine nitrogen has minimal steric hindrance. This allows the molecule to penetrate deeply into the stationary phase and interact intimately with highly acidic, sterically hidden residual silanols (

) on the silica surface . This electrostatic ion-exchange interaction acts as a secondary retention mechanism, causing severe band broadening and asymmetrical "shark fin" peak shapes.

Q: How does the choice of mobile phase pH dictate the chromatographic behavior of this molecule? A: The pH of your mobile phase acts as the primary thermodynamic lever controlling the ionization state of both the analyte and the column:

  • Low pH (2.0 – 3.0): The primary amine is fully protonated (

    
    ). Most surface silanols are neutralized (
    
    
    
    ), reducing interactions. However, highly acidic trace silanols remain active, which can still cause tailing on older-generation columns .
  • Mid pH (6.0 – 8.0): The worst-case scenario. The amine remains fully protonated, and the silica silanols are fully ionized (

    
    ). This maximizes electrostatic attraction and peak distortion .
    
  • High pH (> 10.0): The pH exceeds the analyte's

    
    , deprotonating the amine into its neutral free-base form. This completely eliminates electrostatic interactions, yielding sharp, Gaussian peaks, provided you use a column engineered to withstand alkaline dissolution .
    
Diagnostic & Troubleshooting Workflows

Before altering your chemistry, you must isolate whether the peak distortion is a physical system failure or a chemical interaction.

TroubleshootingFlow Start Desmethylnortriptyline Peak Tailing Detected CheckSystem Run Neutral Marker (Toluene) Does it tail? Start->CheckSystem Physical Physical Issue: Check Void Volume / Frit CheckSystem->Physical Yes Chemical Chemical Issue: Silanol Interactions CheckSystem->Chemical No pH_Decision Select pH Strategy Chemical->pH_Decision Low_pH Low pH (< 3.0) Protonate Silanols pH_Decision->Low_pH High_pH High pH (> 10.0) Deprotonate Amine pH_Decision->High_pH Action_Low Use CSH or Ultra-Inert C18 Add 0.1% TFA Low_pH->Action_Low Action_High Use High-pH Stable Column (e.g., Poroshell HPH) High_pH->Action_High

Diagnostic workflow for isolating and resolving peak tailing of basic amines.

Mechanism Amine Desmethylnortriptyline (Protonated Amine) Interaction Secondary Ion-Exchange (Electrostatic Attraction) Amine->Interaction Silanol Residual Silanols (SiO- on Silica) Silanol->Interaction Result Peak Tailing & Efficiency Loss Interaction->Result

Mechanism of secondary ion-exchange interactions causing peak tailing.

Quantitative Data: Stationary Phase Dynamics

Selecting the correct stationary phase is critical. Standard endcapping is insufficient for primary amines like desmethylnortriptyline. Refer to the data below to select a column technology that aligns with your method's pH constraints.

Table 1: Comparative Performance of Stationary Phases for Primary Amines

Column TechnologyOptimal pH RangeSilanol ActivityExpected USP Tailing Factor (

)
Mechanistic Advantage
Standard Endcapped C18 2.0 – 8.0Moderate1.5 – 2.5Basic endcapping reduces accessible silanols but fails under mass overload.
Ultra-Inert C18 1.5 – 10.0Extremely Low1.0 – 1.2High-purity Type-B silica minimizes metal content and acidic silanols.
Charged Surface Hybrid (CSH) 1.0 – 11.0Low (Repulsive)1.0 – 1.1Deliberate positive surface charge repels protonated amines at low pH.
High-pH Stable (e.g., HPH) 3.0 – 11.0Low1.0 – 1.1Enables pH > 10 to fully deprotonate the analyte, eliminating ionic interactions.
Self-Validating Methodologies

To guarantee analytical trustworthiness, protocols must be self-validating. Below are two optimized, step-by-step workflows for desmethylnortriptyline. Each includes a System Suitability Test (SST) that acts as a logical gate to verify the mechanism of action before proceeding to sample analysis.

Protocol A: Low-pH Separation using Charged Surface Hybrid (CSH) Technology

This method is ideal for LC-MS applications where volatile, low-pH buffers are required.

Step 1: Mobile Phase Preparation

  • Aqueous (A): 0.1% v/v Formic Acid in MS-grade Water (pH ~2.7).

  • Organic (B): 0.1% v/v Formic Acid in Acetonitrile.

  • Causality: Formic acid ensures the bulk of the silica silanols remain protonated (neutral) while maintaining the solubility and ionization of the analyte for MS detection .

Step 2: Column Selection & Equilibration

  • Install a CSH C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Equilibrate with 95% A / 5% B for at least 20 column volumes.

  • Causality: CSH particles are engineered with a low-level positive surface charge. At low pH, this charge actively repels the positively charged desmethylnortriptyline, effectively blocking it from reaching any trace active silanols .

Step 3: Self-Validating System Suitability Test (SST)

  • Inject a mixed standard containing Toluene (neutral probe) and Desmethylnortriptyline (basic probe).

  • Validation Logic Check:

    • If Toluene

      
      : STOP.  The column has a physical void volume or frit blockage. Replace the column.
      
    • If Toluene

      
       but Desmethylnortriptyline 
      
      
      
      : STOP. The mobile phase pH is incorrect, or the column has lost its surface charge. Verify your acid modifier concentration.
    • If both

      
      : PASS.  Proceed with sample analysis.
      
Protocol B: High-pH Isocratic Elution for Free-Base Analysis

This method is ideal for UV-DAD detection where maximum resolution of TCA metabolites is required.

Step 1: Buffer Preparation

  • Prepare a 10 mM Ammonium Bicarbonate buffer. Adjust the pH to 10.5 using Ammonium Hydroxide.

  • Causality: Operating exactly 1 pH unit above the analyte's

    
     (~9.5) ensures that >90% of the desmethylnortriptyline is in its neutral free-base form. Without a positive charge, it cannot undergo ion-exchange interactions.
    

Step 2: Column Selection

  • Install a High-pH stable column (e.g., superficially porous HPH-C18).

  • Warning: Do not use standard silica columns, as the silica backbone will rapidly dissolve at pH > 8.0.

Step 3: Self-Validating Mass Overload Test

  • Inject Desmethylnortriptyline standards at 3 escalating concentration levels (e.g., 10, 100, and 1000 ng/mL).

  • Validation Logic Check: Overlay the resulting chromatograms.

    • If the retention time shifts significantly earlier at the 1000 ng/mL level and the peak exhibits a "right-triangle" shape: STOP. The column is experiencing mass overload. Reduce the injection volume or switch to a column with higher surface area.

    • If the retention time is stable across all concentrations and

      
      : PASS.  The method is validated for basic analytes.
      
References
  • Analysis of Tricyclic Antidepressants using Agilent Poroshell HPH C18. Agilent Technologies. Available at:[Link]

  • Improving Peak Shape for Combination Drug Products Using Charged Surface Hybrid Particle Technology. Waters Corporation. Available at: [Link]

  • Improving of a Peak Shape of the Charged Compounds. SIELC Technologies. Available at: [Link]

  • Determination of amitriptyline and its main metabolites in human plasma samples using HPLC-DAD. SciSpace. Available at: [Link]

Optimization

Technical Support Center: Chromatography &amp; Mass Spectrometry

Troubleshooting Guide: Resolving Co-Elution of Desmethylnortriptyline and Its Isomers Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the chromatographic s...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide: Resolving Co-Elution of Desmethylnortriptyline and Its Isomers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the chromatographic separation of tricyclic antidepressants (TCAs) and their biological metabolites. Desmethylnortriptyline (DNT), a primary amine metabolite of nortriptyline, and its hydroxylated structural isomers (e.g., E- and Z-10-hydroxydesmethylnortriptyline) present a notorious co-elution challenge. Because these compounds possess nearly identical hydrophobicities and basic nitrogen centers, they are highly susceptible to secondary interactions with residual silanols on silica-based stationary phases.

This guide provides field-proven, mechanistically grounded solutions to resolve these co-elutions, ensuring high-fidelity data for your pharmacokinetic and forensic workflows.

Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why do desmethylnortriptyline and its isomers persistently co-elute or exhibit severe peak tailing in standard reversed-phase liquid chromatography (RPLC)? A1: The causality lies in the basicity of the analytes and the surface chemistry of the column. DNT is a primary amine with a high pKa (~9.7–10.5). In standard RPLC conditions (e.g., pH 5–7), DNT is fully protonated. Simultaneously, residual silanol groups (Si-OH) on the silica stationary phase become ionized (Si-O⁻) above pH 4.0. The electrostatic attraction between the protonated amine and the ionized silanols causes secondary retention mechanisms, leading to severe peak tailing and the collapse of resolution between DNT and closely related isomers ()[1].

Q2: How can I manipulate the mobile phase to force the separation of E- and Z-isomers? A2: You must suppress the secondary silanol interactions. There are two mechanistic approaches:

  • Low pH Strategy: Lowering the mobile phase pH below 3.0 (e.g., using 2 mM ammonium formate at pH 3.0) neutralizes the acidic silanols, eliminating the electrostatic pull.

  • Amine Modifiers: If a mid-pH must be used, adding a primary amine modifier (e.g., methylamine or propylamine at 100 mM) competitively binds to the active silanol sites, freeing the DNT and its isomers to partition purely based on hydrophobicity ()[2].

Q3: Can't I just use LC-MS/MS Multiple Reaction Monitoring (MRM) to mathematically resolve the co-elution? A3: It depends on the specific pair of co-eluting compounds. If DNT (m/z 250.15) co-elutes with Nortriptyline (m/z 264.17), MS/MS can easily resolve them via distinct precursor-to-product ion transitions. However, if you are dealing with the E- and Z-isomers of 10-hydroxydesmethylnortriptyline (both m/z 266.15), they are isobaric and yield identical fragmentation spectra. For isobaric isomers, chromatographic baseline separation is an absolute physical requirement ()[3].

Part 2: Quantitative Data & MS Parameters

To successfully design an MRM method, you must understand the exact mass and transitions of the target analytes.

Table 1: Physicochemical and LC-MS/MS Properties of DNT and Related Metabolites

AnalyteFormulaMonoisotopic MassPrecursor Ion [M+H]⁺Primary MRM TransitionLogP (Predicted)
Desmethylnortriptyline (DNT)C₁₈H₁₉N249.15250.15250.15 → 233.104.1
Nortriptyline (NT)C₁₉H₂₁N263.17264.17264.17 → 233.104.6
E-10-Hydroxydesmethyl-NTC₁₈H₁₉NO265.15266.15266.15 → 248.103.2
Z-10-Hydroxydesmethyl-NTC₁₈H₁₉NO265.15266.15266.15 → 248.103.2

(Data synthesized from [4] and standardized TCA fragmentation libraries)

Part 3: Experimental Protocols (Self-Validating Workflow)

To guarantee trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system . By incorporating specific system suitability criteria, the method inherently proves its own accuracy before any unknown biological samples are processed.

Protocol: Optimized LC-MS/MS Workflow for Baseline Separation

1. Sample Preparation (Solid-Phase Extraction) Causality: Plasma proteins and phospholipids cause matrix effects (ion suppression) in the MS source.

  • Step 1.1: Aliquot 200 µL of human plasma. Add 10 µL of internal standard (e.g., DNT-d3).

  • Step 1.2: Alkalinize with 200 µL of 0.1 M NaOH to uncharge the amines, maximizing retention on the SPE sorbent.

  • Step 1.3: Load onto an Oasis HLB cartridge (30 mg/1 cc) pre-conditioned with methanol and water.

  • Step 1.4: Wash with 5% methanol in water to remove polar interferences.

  • Step 1.5: Elute with 1 mL of 100% methanol. Evaporate under N₂ and reconstitute in 100 µL of initial mobile phase.

2. Chromatographic Separation Causality: A highly end-capped, high-purity silica column combined with a low-pH volatile buffer neutralizes silanol interactions while maintaining MS compatibility ()[5].

  • Column: Sunfire C18 or Inertsil C8 (100 mm × 2.1 mm, 3.5 µm).

  • Mobile Phase A: 2 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-1 min (10% B), 1-4 min (linear ramp to 60% B), 4-5 min (hold 60% B), 5-5.1 min (drop to 10% B), 5.1-7 min (re-equilibration).

  • Flow Rate: 0.3 mL/min. Column Temp: 35°C.

3. System Suitability & Self-Validation (Critical Step) Before injecting biological samples, the system must validate its resolving power:

  • Action: Inject a System Suitability Test (SST) mixture containing DNT, NT, and E/Z-10-hydroxydesmethylnortriptyline at 50 ng/mL.

  • Validation Criteria 1 (Resolution): The chromatographic resolution (

    
    ) between the E- and Z-isomers must be 
    
    
    
    (baseline separation). If
    
    
    , replace the column or verify mobile phase pH.
  • Validation Criteria 2 (Peak Symmetry): The tailing factor (

    
    ) for DNT must be 
    
    
    
    . A higher
    
    
    indicates active silanols or column degradation.
Part 4: Mandatory Visualization

Troubleshooting Start Co-elution Detected: DNT & Related Metabolites CheckIsobaric Are the co-eluting compounds isobaric? (e.g., E/Z isomers) Start->CheckIsobaric YesIsobaric YES (Identical m/z) CheckIsobaric->YesIsobaric NoIsobaric NO (Distinct m/z) CheckIsobaric->NoIsobaric ActionLC Chromatographic Resolution Mandatory YesIsobaric->ActionLC ActionMS Resolve via MS/MS Optimize MRM Transitions (e.g., DNT vs NT) NoIsobaric->ActionMS CheckTailing Is peak tailing (Tf) > 1.2? ActionLC->CheckTailing FixSilanol Suppress Silanol Interactions: 1. Drop pH to 3.0 2. Use heavily end-capped column CheckTailing->FixSilanol Yes (Secondary Interactions) FixGradient Optimize Hydrophobic Partitioning: 1. Flatten gradient slope 2. Change organic modifier (MeOH/ACN) CheckTailing->FixGradient No (Pure Co-elution)

Decision tree for resolving co-elution of DNT and isomers via LC-MS/MS and RPLC.

References
  • Title: Development of a rapid extraction and high-performance liquid chromatographic separation for amitriptyline and six biological metabolites Source: Journal of Chromatography B URL: [Link]

  • Title: High Performance Liquid Chromatography | Metabolomics Source: Scribd URL: [Link]

  • Title: Paper Spray Mass Spectrometry for Rapid Drug Screening Source: CORE URL: [Link]

  • Title: Desmethylnortriptyline (C18H19N) Source: PubChemLite URL: [Link]

  • Title: Analytical methodologies for determination of amitriptyline and its metabolite nortriptyline: A review Source: Der Pharma Chemica URL: [Link]

Sources

Troubleshooting

Technical Support Center: Desmethylnortriptyline (Didesmethylamitriptyline) Quantification

Advanced Troubleshooting & Method Optimization Hub Status: Active Subject: Calibration Curve Non-Linearity & Quantification Failures Analyte Class: Primary Amine Tricyclic Antidepressant Metabolite Target Audience: Bioan...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Troubleshooting & Method Optimization Hub

Status: Active Subject: Calibration Curve Non-Linearity & Quantification Failures Analyte Class: Primary Amine Tricyclic Antidepressant Metabolite Target Audience: Bioanalytical Scientists, DMPK Researchers

Executive Summary: The "Primary Amine" Challenge

Welcome to the technical support hub for Desmethylnortriptyline (DMNT). If you are here, you are likely facing non-linear calibration curves, poor reproducibility at the Lower Limit of Quantification (LLOQ), or severe peak tailing.

The Core Problem: Unlike its parent compounds Amitriptyline (tertiary amine) and Nortriptyline (secondary amine), Desmethylnortriptyline is a primary amine . This structural difference drastically increases its basicity and its potential for interaction with free silanols on LC columns and glass surfaces. It is the "stickiest" analyte in the TCA panel, leading to specific adsorption losses that distort calibration curves.

Issue 1: Non-Linearity at the Low End (The "Drooping" Curve)

Symptom: Your calibration curve looks linear at high concentrations but drops off disproportionately at the LLOQ (e.g., 1–5 ng/mL), causing negative bias and failed accuracy.

Root Cause: Adsorptive Loss (The Langmuir Effect) At low concentrations, the active sites on your labware (glass vials) or the LC system (rotor seals, needle) are not saturated. The analyte binds to these sites irreversibly until they are filled, meaning the mass reaching the detector is lower than injected.

Troubleshooting Protocol:

  • Container Material: Switch immediately from standard glass vials to Polypropylene (PP) or Silanized Glass vials. Primary amines bind avidly to the silanol groups (

    
    ) on untreated glass.
    
  • Solvent Modification: Ensure your reconstitution solvent contains an "anti-adsorption" agent.

    • Recommendation: Use 80:20 Water:Methanol with 0.1% Formic Acid . The acid keeps the amine protonated (

      
      ), reducing its affinity for neutral surfaces.
      
  • System Passivation: If the issue persists, the adsorption is happening inside the LC. Inject a high-concentration "masking" agent (e.g., blank plasma extract with high clonidine or similar basic drug) to cover active sites before running your curve.

Decision Logic: Adsorption vs. Suppression

AdsorptionLogic Start Low End Non-Linearity (Negative Bias) CheckIS Check Internal Standard (IS) Response Start->CheckIS ISDrops IS Area Drops at Low Conc? CheckIS->ISDrops Yes ISStable IS Area Stable Across Curve? CheckIS->ISStable No Adsorption Diagnosis: Adsorption/Binding (Loss of Analyte) ISDrops->Adsorption Suppression Diagnosis: Ion Suppression (Matrix Effect) ISStable->Suppression Action1 Action: Switch to PP Vials Acidify Reconstitution Solvent Adsorption->Action1 Action2 Action: Improve Extraction (LLE) or Dilute Sample Suppression->Action2

Figure 1: Diagnostic logic to distinguish between adsorptive losses and matrix suppression.

Issue 2: Peak Tailing & Integration Errors

Symptom: The DMNT peak is asymmetrical (tailing factor > 1.5), making consistent integration difficult, especially at the LLOQ.

Root Cause: Silanol Interaction Even on C18 columns, residual silanols act as weak cation exchangers. The basic primary amine of DMNT interacts strongly here.

Technical Fixes:

ParameterStandard Approach (Fails)Optimized Approach (Works) Why?
Column Phase Standard C18Biphenyl or Phenyl-Hexyl

interactions improve selectivity for the TCA aromatic rings, masking silanol effects.
Mobile Phase A 0.1% Formic Acid10mM Ammonium Formate + 0.1% Formic Acid Ammonium ions (

) flood the system and compete for silanol sites, displacing the DMNT.
pH UncontrolledAcidic (pH ~3.0) Keeps silanols protonated (neutral) and DMNT protonated, reducing ionic attraction.
Issue 3: Internal Standard (IS) "Tracking" Failure

Symptom: The calibration curve


 is poor (< 0.99) because the Internal Standard response varies unpredictably compared to the analyte.

Root Cause: Deuterium Isotope Effect or Analog Drift Using a structural analog (like Protriptyline) or a different TCA as an IS is risky because their extraction recovery often differs from the primary amine DMNT. Even deuterated IS can separate chromatographically from the analyte if the gradient is shallow, leading to different matrix effects.

Protocol for IS Validation:

  • Mandatory: Use Desmethylnortriptyline-d3 (or d4). Do not use Nortriptyline-d3 (secondary amine) to quantify Desmethylnortriptyline (primary amine); their pKa and solubility profiles differ enough to cause tracking errors during extraction.

  • Co-elution Check: Ensure the IS and Analyte elute at the exact same retention time. If they separate, the IS cannot compensate for transient ion suppression (e.g., phospholipid elution).

Issue 4: Carryover (Ghost Peaks)

Symptom: A small peak appears in the blank injection immediately following the highest calibrator (ULOQ).

Root Cause: The primary amine sticks to the rotor seal (Vespel/Tefzel) or the injection needle coating.

Wash Solvent Protocol: Standard methanol/water washes are insufficient for DMNT. You must use a "chaotropic" wash to break the ionic bonds.

  • Weak Wash: 90:10 Water:Acetonitrile

  • Strong Wash: 40:40:20 Acetonitrile:Isopropanol:Acetone + 0.2% Formic Acid . (The acid is critical to desorb the basic amine).

Recommended Extraction Workflow: Liquid-Liquid Extraction (LLE)

Protein Precipitation (PPT) often leaves too many phospholipids, causing suppression. LLE is the gold standard for TCAs.

LLE_Workflow Sample Plasma Sample (50-100 µL) Buffer Add Buffer (0.5M Na2CO3, pH 11) Sample->Buffer Basify to Uncharge Amine Solvent Add Organic Solvent (Hexane:Isoamyl Alcohol 98:2) Buffer->Solvent Mix Vortex & Centrifuge (Partitioning) Solvent->Mix Transfer Transfer Organic Supernatant Mix->Transfer Top Layer (Analytes) Dry Evaporate to Dryness (N2 stream) Transfer->Dry Recon Reconstitute (Mobile Phase + Acid) Dry->Recon Ready for LC-MS

Figure 2: Optimized Liquid-Liquid Extraction (LLE) workflow. Note the high pH buffer step: This converts the DMNT salt to its free base form, driving it into the organic layer while leaving salts and proteins behind.

References & Authority
  • FDA Guidance for Industry: Bioanalytical Method Validation M10 (2022).[1] Provides the regulatory framework for linearity, carryover, and LLOQ requirements.[2]

  • Tricyclic Antidepressant Analysis: Simultaneous Quantitation of Drugs in Human Plasma by LC-MS/MS. Highlights the necessity of specific dilution and matrix management for TCAs.

  • Primary Amine Challenges: Measurement of atmospheric amines by column adsorption/extraction. Discusses the specific adsorptive behavior of primary amines and the need for acidification.

  • Clinical TDM Context: Fast and sensitive LC-MS/MS assay for quantification of nortriptyline and metabolites. Validates the use of specific internal standards and extraction methods for this class.

Sources

Reference Data & Comparative Studies

Validation

Validation of Desmethylnortriptyline (DNT) Hydrochloride ELISA: A Comparative Technical Guide

Executive Summary: The Challenge of the "Second Methyl" Desmethylnortriptyline (DNT), also known as didesmethylamitriptyline, represents a unique bioanalytical challenge. As the secondary metabolite of amitriptyline and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Challenge of the "Second Methyl"

Desmethylnortriptyline (DNT), also known as didesmethylamitriptyline, represents a unique bioanalytical challenge. As the secondary metabolite of amitriptyline and the primary metabolite of nortriptyline (via CYP2C19 and CYP2D6 demethylation), it shares a nearly identical structural backbone with its parent compounds.

While LC-MS/MS remains the gold standard for distinguishing these tricyclic antidepressant (TCA) metabolites due to mass-to-charge differentiation, the demand for high-throughput screening has driven the development of ELISA (Enzyme-Linked Immunosorbent Assay) alternatives.

This guide validates the performance of Desmethylnortriptyline Hydrochloride ELISA kits, specifically addressing the critical "identity crisis": How to validate an immunoassay that must distinguish DNT from Nortriptyline, differing only by a single methyl group.

Technology Comparison: ELISA vs. LC-MS/MS

The following table objectively compares the DNT ELISA against the bioanalytical gold standard, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

FeatureDesmethylnortriptyline ELISALC-MS/MS (Gold Standard)
Principle Antibody-Antigen Interaction (Colorimetric)Mass-to-Charge (m/z) Separation
Specificity Moderate to High (Dependent on antibody epitope)Ultimate (Distinguishes isomers/metabolites)
Sensitivity (LLOQ) Typically 1.0 – 5.0 ng/mL< 0.1 ng/mL
Throughput High (90 samples / 2 hours)Moderate (varies by column run time)
Sample Volume Low (20–50 µL)Moderate (50–200 µL)
Cost Per Sample Low (~$5–10)High (>$50 including instrumentation)
Major Limitation Cross-reactivity with Nortriptyline/AmitriptylineMatrix effects (Ion suppression)

Expert Insight: The utility of a DNT ELISA is not to replace LC-MS/MS for confirmatory toxicology, but to serve as a rapid screen for metabolic phenotyping or therapeutic drug monitoring (TDM) where throughput is paramount.

The Self-Validating System: Experimental Framework

A robust validation protocol must prove that the signal observed is derived from DNT and not the parent drug. This requires a "Self-Validating System" where controls are built into the workflow.

Metabolic Context & Specificity

To understand the specificity challenge, visualize the metabolic pathway. The ELISA antibody must bind DNT (Target) while ignoring Nortriptyline (Interferent).

MetabolicPathway Amitriptyline Amitriptyline (Parent) Nortriptyline Nortriptyline (Major Metabolite) Amitriptyline->Nortriptyline Demethylation (CYP2C19) DNT Desmethylnortriptyline (Target Analyte) Nortriptyline->DNT Demethylation (CYP2D6/2C19) Hydroxy 10-Hydroxy-Nortriptyline (Alternative Pathway) Nortriptyline->Hydroxy Hydroxylation (CYP2D6)

Figure 1: Metabolic pathway of Amitriptyline. The ELISA must selectively detect DNT (Green) without cross-reacting with the high-abundance Nortriptyline (Yellow).

Detailed Validation Protocol

This protocol follows FDA Bioanalytical Method Validation Guidance principles, adapted for the specific challenges of DNT.

Phase 1: Critical Specificity (Cross-Reactivity)

Objective: Determine the "Cross-Reactivity Factor" (CRF) for Nortriptyline.

  • Prepare Spikes:

    • Tube A: Buffer only (Blank).

    • Tube B: DNT Standard (100 ng/mL).

    • Tube C: Nortriptyline Standard (100 ng/mL).

    • Tube D: Amitriptyline Standard (100 ng/mL).

  • Run ELISA: Follow kit instructions.

  • Calculate % Cross-Reactivity:

    
    
    
    • Acceptance Criteria: Nortriptyline cross-reactivity must be < 5% for the assay to be valid for DNT quantification in clinical samples.

Phase 2: Linearity & Sensitivity (LLOQ)

Objective: Define the working range.

  • Standard Curve: Prepare 7 non-zero standards (e.g., 0, 1.0, 2.5, 5.0, 10, 25, 50, 100 ng/mL) by serial dilution.

  • Regression: Fit data using a 4-Parameter Logistic (4-PL) curve. Do not use linear regression, as antibody saturation is non-linear.

  • LLOQ Determination: The lowest concentration where the Coefficient of Variation (CV) is < 20% and Accuracy is 80–120%.

Phase 3: Matrix Effect (Spike Recovery)

Objective: Ensure blood/urine components do not inhibit binding.

  • Matrix: Use pooled human plasma (free of TCAs).

  • Spike: Add DNT to plasma at Low (5 ng/mL), Mid (25 ng/mL), and High (75 ng/mL) levels.

  • Compare: Run against standards prepared in assay buffer.

  • Calculation:

    
    
    
    • Acceptance Criteria: 85% – 115%.

Validation Workflow Diagram

The following decision tree guides the researcher through the validation process, ensuring "Go/No-Go" checkpoints are met before proceeding to sample analysis.

ValidationWorkflow Start Start Validation Specificity Step 1: Specificity Test (Nortriptyline Cross-Reactivity) Start->Specificity CheckSpec Is CR < 5%? Specificity->CheckSpec FailSpec STOP: Assay Unsuitable Use LC-MS/MS CheckSpec->FailSpec No Linearity Step 2: Linearity & LLOQ (4-PL Curve Fit) CheckSpec->Linearity Yes CheckLin R² > 0.99? Linearity->CheckLin CheckLin->Linearity No (Re-optimize) Matrix Step 3: Matrix Recovery (Spike in Plasma) CheckLin->Matrix Yes CheckMat Recovery 80-120%? Matrix->CheckMat CheckMat->Matrix No (Dilute Sample) Valid VALIDATED SYSTEM Ready for Samples CheckMat->Valid Yes

Figure 2: Step-by-step validation logic. Note the critical "Kill Step" at Specificity testing.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
High Background (Blank OD > 0.2) Inadequate washing or HRP-conjugate aggregation.Increase wash cycles (5x). Filter conjugate through 0.2 µm filter.
Poor Specificity (False Positives) Antibody cross-reacting with Nortriptyline.Critical: Perform "Adsorption Step". Pre-incubate sample with trace amounts of Nortriptyline-linker to block non-specific sites (advanced technique).
Drifting Standard Curve Temperature fluctuations during incubation.Use a calibrated incubator at 37°C ± 0.5°C. Do not rely on ambient room temp.
"Hook Effect" (Low signal at high conc.) Antigen excess saturating antibodies.Dilute samples 1:10 and 1:100 to check for linearity.

References

  • Brunswick, D. J., Needelman, B., & Mendels, J. (1979).[1] Specific radioimmunoassay of amitriptyline and nortriptyline. British Journal of Clinical Pharmacology, 7(4), 343–348.[1] Link

  • Marullo, S., et al. (1986). Enzyme-linked immunosorbent assay for amitriptyline and other antidepressants using a monoclonal antibody.[2][3] Clinical Chemistry, 32. Link

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Link

  • MedChemExpress. Desmethylnortriptyline Product Information & Structure. Link

Sources

Comparative

Reproducibility of Desmethylnortriptyline Hydrochloride Experimental Results: A Comparative Technical Guide

Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Focus: Analytical Reproducibility, Physicochemical Stability, and Protocol Optimization Introduct...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Focus: Analytical Reproducibility, Physicochemical Stability, and Protocol Optimization

Introduction: The Primary Amine Challenge

Desmethylnortriptyline (also known as Didesmethylamitriptyline or Northiaden ) is the primary amine metabolite of the tricyclic antidepressant (TCA) Nortriptyline. While Nortriptyline itself is a secondary amine, the further removal of the methyl group exposes a primary amine group (


), drastically altering the molecule's physicochemical behavior compared to its parent compounds.

For researchers, reproducibility with Desmethylnortriptyline hydrochloride is often elusive not because of the molecule's inherent degradation, but due to two specific "silent" failure modes:

  • Adsorption: The primary amine interacts strongly with silanol groups in glass and plastic, leading to non-linear calibration curves at low concentrations.

  • Schiff Base Formation: The exposed amine reacts with trace aldehydes or ketones (common in laboratory solvents like methanol or acetone-washed glassware) to form imines, causing "disappearing" analyte peaks.

This guide objectively compares Desmethylnortriptyline HCl against its key alternatives (parent compounds and deuterated standards) and provides a self-validating protocol to ensure experimental integrity.

Chemical Integrity & Handling: The "Hidden" Variables

The hydrochloride salt form (Desmethylnortriptyline HCl) improves water solubility but does not mitigate the reactivity of the primary amine once in solution.

Comparison of Chemical Forms & Alternatives[1]
FeatureDesmethylnortriptyline HCl (Analyte)Nortriptyline HCl (Parent/Alternative)Deuterated Internal Standard (

-Desmethylnortriptyline)
Chemical Class Primary AmineSecondary AminePrimary Amine (Isotope Labeled)
Adsorption Risk High (Sticks to glass/plastic)ModerateHigh (Compensates for analyte loss)
Reactivity High (Forms Schiff bases with ketones)LowHigh (Forms Schiff bases identically)
Chromatography Prone to severe tailing (silanol interaction)Moderate tailingCo-elutes; perfect correction
Matrix Effect Susceptible to ion suppressionSusceptibleCorrects for suppression
Critical Handling Rule: The "Zero-Aldehyde" Environment

To guarantee reproducibility, you must eliminate sources of carbonyls.

  • Solvents: Use only LC-MS grade methanol/acetonitrile. Avoid "Reagent Grade" solvents which often contain trace formaldehyde.

  • Glassware: Do NOT rinse glassware with acetone. Use methanol or isopropyl alcohol.

  • Storage: Store stock solutions in silanized glass or high-quality polypropylene to prevent adsorption.

Metabolic & Analytical Context (Visualized)

Understanding the metabolic pathway is crucial for separating the analyte from its parent drugs in biological matrices.

MetabolicPathway AMI Amitriptyline (Tertiary Amine) NOR Nortriptyline (Secondary Amine) AMI->NOR CYP2C19 Demethylation DMN Desmethylnortriptyline (Primary Amine) NOR->DMN CYP2D6/CYP1A2 Demethylation OH_MET 10-Hydroxy Metabolites NOR->OH_MET CYP2D6 Hydroxylation Schiff Schiff Base (Ghost Peak) DMN->Schiff Trace Aldehydes (Experimental Artifact)

Caption: Figure 1. Metabolic pathway of Amitriptyline. The primary amine Desmethylnortriptyline is susceptible to artifact formation (Schiff Base) if handled incorrectly.

Validated Experimental Protocol: Robust LC-MS/MS Workflow

This protocol uses Mixed-Mode Cation Exchange (MCX) SPE. This is superior to protein precipitation for primary amines because it allows a high-strength organic wash to remove interferences while the amine is locked to the sorbent by charge.

Step-by-Step Methodology

Objective: Quantify Desmethylnortriptyline in plasma with <5% CV (Coefficient of Variation).

  • Internal Standard Spiking:

    • Add 20 µL of

      
      -Desmethylnortriptyline (100 ng/mL) to 200 µL of plasma.
      
    • Why: The deuterated IS mimics the primary amine's adsorption and reactivity, correcting for losses.

  • Sample Pre-treatment:

    • Dilute plasma 1:1 with 2% Formic Acid in water.

    • Why: Acidifies the sample to ensure the amine is fully protonated (

      
      ) for cation exchange binding.
      
  • Solid Phase Extraction (MCX Cartridge):

    • Condition: 1 mL Methanol, then 1 mL Water.

    • Load: Apply pre-treated sample.

    • Wash 1: 1 mL 0.1 M HCl . (Removes proteins/zwitterions).

    • Wash 2: 1 mL Methanol . (Crucial: Removes neutral hydrophobic interferences. The analyte stays bound).

    • Elute: 2 x 250 µL 5% Ammonium Hydroxide in Methanol .

    • Why: High pH neutralizes the amine (

      
      ), breaking the ionic bond and releasing it.
      
  • Reconstitution:

    • Evaporate eluate under Nitrogen at 40°C.

    • Reconstitute in Mobile Phase A (0.1% Formic Acid in Water).

    • Critical: Use silanized glass vials or low-binding PP vials for the autosampler.

LC-MS/MS Parameters
  • Column: C18 or Phenyl-Hexyl (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Transitions (MRM):

    • Quantifier: m/z 264.2 → 233.1 (Loss of

      
      )
      
    • Qualifier: m/z 264.2 → 91.1 (Tropylium ion)

Troubleshooting & Self-Validation (E-E-A-T)

To ensure your results are real and not artifacts, run these self-validation checks.

Table 1: Troubleshooting Reproducibility Issues
SymptomProbable CauseValidation Step
Non-linear calibration at low end Adsorption to vials/tubing.Switch to silanized glass vials. Add 0.1% BSA (Bovine Serum Albumin) to stock solutions as a "sacrificial" protein to coat surfaces.
"Ghost" peak +12 or +30 mass units Reaction with Formaldehyde (+12) or Acetaldehyde (+26/30).Check solvent grade.[1] Freshly prepare mobile phases. Do not use acetone to wash glassware.
Broad/Tailing Peaks Silanol interaction on column.Increase buffer strength (e.g., 10mM Ammonium Formate) or use a column with "end-capping" technology.
High Variation (CV > 15%) Inconsistent recovery during SPE.Use the Deuterated IS (

).[1] If using an analog IS (like Nortriptyline), the correction will fail because the secondary amine behaves differently.
Workflow Visualization: The "Clean" Path

Workflow cluster_0 Pre-Treatment cluster_1 SPE (MCX) Step1 Plasma + D3-Internal Std Step2 Acidify (2% Formic Acid) Protonate Amine -> NH3+ Step1->Step2 Step3 Load Sample Step2->Step3 Step4 Wash 1: Acidic (Remove Proteins) Step3->Step4 Step5 Wash 2: 100% MeOH (Remove Neutrals) Step4->Step5 Step6 Elute: 5% NH4OH (Release Amine) Step5->Step6

Caption: Figure 2. Optimized SPE workflow. The 100% Methanol wash (Step 5) is critical for removing interferences without losing the charged analyte.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16648, Desmethylnortriptyline. Available at: [Link]

  • Ghosh, C., et al. (2012). "Stable Isotope Labeled Internal Standards in Quantitative Bioanalysis." Journal of Bioequivalence & Bioavailability.
  • U.S. Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry." Available at: [Link]

  • Svensson, J.O., et al. (2003). "Determination of amitriptyline and metabolites in human plasma by liquid chromatography–mass spectrometry." Journal of Chromatography B.

Sources

Validation

Comprehensive Comparison Guide: Bioanalytical Method Validation for Desmethylnortriptyline

Introduction and Clinical Context Desmethylnortriptyline (NNT) is a critical secondary active metabolite of the widely prescribed tricyclic antidepressant amitriptyline. The sequential N-demethylation of amitriptyline to...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Clinical Context

Desmethylnortriptyline (NNT) is a critical secondary active metabolite of the widely prescribed tricyclic antidepressant amitriptyline. The sequential N-demethylation of amitriptyline to nortriptyline, and subsequently to NNT, is primarily catalyzed by the hepatic cytochrome P450 enzyme 1[1]. Quantifying NNT alongside its parent compounds in human plasma is essential for therapeutic drug monitoring (TDM), evaluating patient compliance, and conducting pharmacogenetic profiling of CYP2C19 phenotypes.

Because NNT circulates at significantly lower concentrations than amitriptyline and nortriptyline, the bioanalytical method must possess exceptional sensitivity and selectivity. This guide objectively compares the modern, high-performance approach—Solid-Phase Extraction (SPE) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—against the traditional alternative of Liquid-Liquid Extraction (LLE) coupled with2[2].

Metabolism AMI Amitriptyline NT Nortriptyline AMI->NT CYP2C19 Demethylation NNT Desmethylnortriptyline (NNT) NT->NNT CYP2C19 Demethylation OH_NT 10-OH-Nortriptyline NT->OH_NT CYP2D6 Hydroxylation

CYP450-mediated metabolism pathway of amitriptyline to desmethylnortriptyline.

Methodological Causality and Self-Validating Design

A robust bioanalytical method is not merely a sequence of steps; it is a self-validating system designed to expose and correct its own analytical vulnerabilities.

  • Extraction Choice (SPE vs. LLE): Traditional LLE methods often utilize non-polar solvents like hexane and isoamyl alcohol to partition the analytes[2]. While cost-effective, LLE is prone to emulsion formation and incomplete recovery of polar metabolites. Conversely, polymeric mixed-mode SPE (e.g., Oasis HLB) is selected for the LC-MS/MS workflow because it systematically removes phospholipids and endogenous salts, directly mitigating ion suppression—a critical failure point in mass spectrometry[3].

  • Internal Standardization for Self-Validation: To make the system self-validating, a stable isotopically labeled internal standard (e.g., Nortriptyline-d3) is introduced at the very first step[4]. Because the deuterated standard shares the exact physicochemical properties of the analyte, any volumetric loss during extraction or ionization variance in the MS source is proportionally mirrored and mathematically canceled out during quantification.

Workflow cluster_LCMS Recommended: SPE + LC-MS/MS cluster_HPLC Alternative: LLE + HPLC-DAD Plasma Human Plasma Sample + Internal Standard SPE Solid-Phase Extraction (SPE) (Polymeric Sorbent) Plasma->SPE LLE Liquid-Liquid Extraction (LLE) (Hexane/Isoamyl alcohol) Plasma->LLE LCMS LC-MS/MS Analysis (MRM Mode) SPE->LCMS Data1 High Sensitivity LLOQ < 1 ng/mL LCMS->Data1 HPLC HPLC-DAD Analysis (UV 240 nm) LLE->HPLC Data2 Moderate Sensitivity LLOQ ~ 5 ng/mL HPLC->Data2

Bioanalytical workflow comparison: SPE/LC-MS/MS vs. LLE/HPLC-DAD for NNT.

Step-by-Step Experimental Protocols

Recommended Workflow: SPE with LC-MS/MS

This method provides superior selectivity by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, yielding an5[5].

Step 1: Sample Preparation & Internal Standard Addition

  • Aliquot 100 µL of human plasma (blank, calibration standards, QCs, or patient samples) into a 96-well plate.

  • Add 10 µL of Internal Standard working solution (Nortriptyline-d3, 100 ng/mL) to all wells except double blanks.

    • Causality: Early addition ensures the IS undergoes the exact same matrix binding and extraction conditions as the endogenous NNT, validating recovery efficiency.

  • Add 100 µL of 2% ammonium hydroxide in water to disrupt protein binding and ensure the basic amine groups remain un-ionized for optimal sorbent retention.

Step 2: Solid-Phase Extraction (SPE)

  • Condition polymeric SPE plate (e.g., Oasis HLB) with 1 mL methanol, followed by 1 mL water.

  • Load the pre-treated plasma samples onto the SPE plate.

  • Wash with 1 mL of 5% methanol in water to elute polar interferences and salts.

  • Elute analytes with 2 x 500 µL of Acetonitrile/Methanol (50:50, v/v) containing 2% formic acid.

    • Causality: The acidic organic elution breaks the ionic interactions between the basic amine of NNT and the sorbent, ensuring high recovery.

  • Evaporate under nitrogen at 40°C and reconstitute in 100 µL of mobile phase.

Step 3: LC-MS/MS Analysis

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase: Gradient elution using 6[6].

  • Detection: Positive electrospray ionization (ESI+). Monitor specific MRM transitions for NNT.

Alternative Workflow: Two-Step LLE with HPLC-DAD

This traditional method is suitable for laboratories lacking MS infrastructure but requires larger sample volumes and yields 2[2].

Step 1: Liquid-Liquid Extraction

  • Aliquot 500 µL of human plasma. Add 50 µL of structural analog internal standard (e.g., maprotiline).

  • Alkalinize with 0.5 M NaOH to un-ionize the basic drugs.

  • Extract with 2.5 mL of3[3]. Vortex for 10 minutes and centrifuge.

  • Transfer the organic layer and perform a back-extraction into 200 µL of 0.1 M phosphoric acid.

    • Causality: Back-extraction into an acidic aqueous phase acts as a highly effective clean-up step, trapping the re-ionized basic drugs while leaving neutral lipophilic interferences behind in the organic layer[2].

Step 2: HPLC-DAD Analysis

  • Inject 50 µL of the acidic aqueous extract.

  • Column: C8 or C18 reversed-phase column.

  • Detection: Diode Array Detector monitoring UV absorbance at 240 nm.

Performance Comparison and Experimental Data

The following table summarizes the validation parameters based on FDA/EMA bioanalytical method validation guidelines, comparing the recommended LC-MS/MS method against the HPLC-DAD alternative.

Validation ParameterRecommended: SPE + LC-MS/MSAlternative: LLE + HPLC-DADAnalytical Significance
Sample Volume 50 - 100 µL500 - 1000 µLLC-MS/MS is ideal for pediatric or volume-limited clinical samples.
Lower Limit of Quantitation (LLOQ) 0.5 - 1.0 ng/mL5.0 ng/mLLC-MS/MS accurately captures the low-circulating NNT metabolite[2][5].
Linear Dynamic Range 0.5 – 500 ng/mL5.0 – 250 ng/mLWider range in MS reduces the need for sample dilution and reanalysis.
Intra-assay Precision (CV%) < 6.5%< 12.1%SPE/MS provides tighter precision due to stable isotope IS correction[2][4].
Extraction Recovery 85% - 92%65% - 75%Mixed-mode SPE yields higher and more consistent recovery than LLE.
Matrix Effect Minimal (IS normalized)High background noiseDAD lacks the mass-to-charge selectivity of MRM, risking co-eluting peaks.

Conclusion

While the LLE-HPLC-DAD method remains a cost-effective alternative for high-dose amitriptyline monitoring, it falls short when precise quantification of the desmethylnortriptyline (NNT) metabolite is required for CYP2C19 phenotyping. The SPE-LC-MS/MS workflow is the objectively superior choice. By integrating a self-validating stable-isotope internal standard system and highly selective MRM detection, the LC-MS/MS method ensures absolute data integrity, eliminates matrix-induced false negatives, and meets stringent regulatory requirements for modern drug development and therapeutic monitoring.

References

  • Der Pharma Chemica. Analytical methodologies for determination of amitriptyline and its metabolite nortriptyline: A review. Available at: [Link]

  • SciSpace. Determination of amitriptyline and its main metabolites in human plasma samples using HPLC-DAD. Available at: [Link]

  • ResearchGate. Fast and sensitive LC-MS/MS assay for quantification of nortriptyline and its active metabolites E- and Z-10-hydroxynortriptyline in human plasma. Available at: [Link]

  • eGrove (University of Mississippi). LC-MS/MS Method Development and Analysis of Tricyclic Antidepressants in Human Plasma. Available at: [Link]

  • ResearchGate. Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of nortriptyline and 10-hydroxynortriptyline in human plasma. Available at: [Link]

  • PubMed. Validated LC-MS (ESI) assay for the simultaneous determination of amitriptyline and its metabolite nortriptyline in rat plasma. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Desmethylnortriptyline Hydrochloride: Proper Disposal &amp; Handling Guide

[1] Part 1: Executive Safety Directive Do not dispose of Desmethylnortriptyline Hydrochloride in municipal trash or down the drain. While Desmethylnortriptyline (a primary amine metabolite of Nortriptyline) is not explic...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Part 1: Executive Safety Directive

Do not dispose of Desmethylnortriptyline Hydrochloride in municipal trash or down the drain.

While Desmethylnortriptyline (a primary amine metabolite of Nortriptyline) is not explicitly listed on the EPA’s RCRA P-list or U-list, it belongs to the Tricyclic Antidepressant (TCA) class. These compounds possess significant acute oral toxicity and high aquatic toxicity.

The Operational Standard: Treat all waste containing Desmethylnortriptyline HCl as Non-RCRA Regulated Hazardous Pharmaceutical Waste (unless mixed with RCRA solvents) and mandate High-Temperature Incineration .

Part 2: Chemical Profile & Hazard Identification

Before initiating disposal, verify the material identity. This compound is typically found in research labs as an analytical reference standard or impurity marker (milligram scale).

Parameter Technical Specification
Chemical Name Desmethylnortriptyline Hydrochloride
Synonyms Northiaden; 1-Propanamine, 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-
CAS Number 4444-42-2 (Free Base); Salt forms vary, check specific vendor SDS
Molecular Formula C₁₈H₁₉N[1][2][3][4][5][6][7] · HCl
Physical State Solid (White to Off-white powder)
Primary Hazard Acute Toxicity (Oral) ; Aquatic Toxicity (Chronic)
RCRA Status Non-Listed (manage as Hazardous Pharmaceutical Waste)

Mechanistic Insight: TCAs function by inhibiting the reuptake of norepinephrine and serotonin. In overdose or environmental release, they act as sodium channel blockers. This mechanism is what makes them dangerous to aquatic life (disrupting ion regulation) and humans (cardiotoxicity). Therefore, dilution is not a solution; destruction is required.

Part 3: Disposal Protocols
Scenario A: Solid Waste (Expired/Excess Reference Standards)

Context: You have a vial containing 1–100 mg of solid powder.

  • Containment: Do not empty the vial. Keep the substance in its original primary container (glass vial).

  • Secondary Packaging: Place the primary vial into a clear, sealable plastic bag (e.g., Ziploc) to contain any potential breakage.

  • Bulking (Prohibited): Do not bulk this with general solid chemical waste (e.g., silica gel, gloves) unless that waste is also destined for incineration.

  • Labeling: Apply a hazardous waste label.

    • Text: "Non-RCRA Pharmaceutical Waste - Toxic - Incinerate Only."

    • Constituents: "Desmethylnortriptyline HCl."

  • Final Disposition: Transfer to your facility's Blue Bin (Pharmaceutical Waste) or Black Bin (RCRA Hazardous Waste) depending on site specific protocols. Yellow Bins (Chemo/Trace) are acceptable if incineration is the destruction method.

Scenario B: Liquid Waste (HPLC Effluent / Stock Solutions)

Context: You have acetonitrile/methanol mixtures containing trace Desmethylnortriptyline from HPLC analysis.

  • Classification: The solvent (Acetonitrile/Methanol) drives the classification. This is RCRA Hazardous Waste (Characteristic: Ignitable, D001).

  • Segregation: Collect in carboys designated for "Flammable Organic Solvents."

  • Compatibility: TCAs are stable in common organic solvents. No risk of exothermic reaction with standard mobile phases.

  • Labeling:

    • Primary Hazard: Flammable.

    • Constituents: Acetonitrile, Methanol, <0.1% Desmethylnortriptyline HCl.

  • Final Disposition: Fuel Blending or Incineration.

Part 4: Operational Decision Tree (Visualized)

The following diagram outlines the logical flow for determining the correct disposal path based on the physical state and mixture of the substance.

DisposalWorkflow Start Waste: Desmethylnortriptyline HCl StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder/Vial) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid OrigContainer Keep in Original Vial (Double Bag) Solid->OrigContainer LabelSolid Label: 'Toxic - Incinerate Only' OrigContainer->LabelSolid BinSolid Black/Blue Bin (Pharm Waste Incineration) LabelSolid->BinSolid Incineration DESTINATION: High-Temp Incineration BinSolid->Incineration SolventCheck Contains Organic Solvents? (MeCN, MeOH) Liquid->SolventCheck Organic Yes (HPLC Waste) SolventCheck->Organic Yes Aqueous No (Pure Aqueous) SolventCheck->Aqueous No RCRA_Ignitable Classify: RCRA D001 (Ignitable) Organic->RCRA_Ignitable Non_RCRA_Liq Classify: Non-RCRA Pharm Waste Aqueous->Non_RCRA_Liq RCRA_Ignitable->Incineration Non_RCRA_Liq->Incineration

Figure 1: Decision logic for the segregation and disposal of Desmethylnortriptyline HCl based on waste matrix.

Part 5: Emergency & Spill Procedures

In the event of a spill of the pure hydrochloride salt (powder):

  • PPE: Nitrile gloves (double gloving recommended), lab coat, and safety glasses. If powder is aerosolized, use an N95 respirator or work within a fume hood.

  • Containment: Do not dry sweep. Cover the spill with a damp paper towel (water or methanol) to prevent dust generation.

  • Cleanup: Wipe up the material.[8] Clean the surface with a detergent solution followed by water.

  • Disposal of Cleanup Materials: All wipes and gloves used in the cleanup must be disposed of as Solid Hazardous Waste (Scenario A), not regular trash.

Part 6: Regulatory Grounding
  • RCRA (40 CFR 261): While not P/U listed, the "Cradle-to-Grave" responsibility requires generators to characterize waste. Due to the biological potency, managing as hazardous is the only defensible strategy [1].

  • Best Practice: The EPA's Management Standards for Hazardous Waste Pharmaceuticals (Subpart P) encourages the incineration of non-creditable hazardous pharmaceutical waste to prevent environmental entry [2].

References
  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Protection of Environment, Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • PubChem. (2023). Desmethylnortriptyline Compound Summary (CID 123000). National Library of Medicine. Retrieved from [Link]

Sources

Handling

Definitive Guide to Personal Protective Equipment for Handling Desmethylnortriptyline Hydrochloride

A Senior Application Scientist's Procedural Blueprint for Safety and Compliance In the landscape of pharmaceutical research and development, the meticulous handling of active pharmaceutical ingredients (APIs) is paramoun...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Procedural Blueprint for Safety and Compliance

In the landscape of pharmaceutical research and development, the meticulous handling of active pharmaceutical ingredients (APIs) is paramount to ensuring both the integrity of our work and, most importantly, the safety of our scientific personnel. Desmethylnortriptyline Hydrochloride, a principal metabolite of the tricyclic antidepressant nortriptyline, requires a comprehensive and rigorously applied safety protocol. While not classified as a cytotoxic antineoplastic agent, its pharmacological activity necessitates its treatment as a hazardous drug, warranting a diligent approach to personal protective equipment (PPE).

This guide provides an in-depth, procedural framework for the safe handling of Desmethylnortriptyline Hydrochloride. It is designed to move beyond a simple checklist, offering a self-validating system of protocols rooted in the principles of risk assessment, hazard containment, and regulatory compliance. Every recommendation is grounded in authoritative sources to provide a clear understanding of the causality behind our safety protocols.

Hazard Classification and Risk Assessment: The 'Why' Behind the 'How'

Desmethylnortriptyline Hydrochloride is classified as harmful if swallowed.[1][2] Occupational exposure can occur through inhalation of the powder, dermal contact with the solid or solutions, or accidental ingestion.[3] Although no specific Occupational Exposure Limit (OEL) has been established by major regulatory bodies like OSHA or ACGIH, the absence of an OEL does not imply the absence of risk.[4][5][6][7] For potent, pharmacologically active compounds lacking specific exposure limits, a conservative approach is mandated.

We will operate under the guidance of the National Institute for Occupational Safety and Health (NIOSH) criteria for hazardous drugs.[8][9] A drug is considered hazardous if it exhibits carcinogenicity, teratogenicity, reproductive toxicity, organ toxicity at low doses, or genotoxicity.[10] Given the potent bioactivity of tricyclic antidepressants, treating Desmethylnortriptyline Hydrochloride with the full respect of a hazardous drug is a cornerstone of our safety philosophy. This aligns with the principles outlined in USP General Chapter <800>, which provides standards for the safe handling of hazardous drugs in healthcare settings.[11][12][13][14]

This guide addresses the two primary forms in which researchers will encounter this compound:

  • Solid Form (Powder): Poses a primary risk of inhalation and dermal contact.

  • Solution Form: Poses a primary risk of splash and dermal absorption. This compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[15]

The Core Ensemble: Selecting Your Personal Protective Equipment

The selection of PPE is not a one-size-fits-all approach. It is dictated by the specific task and the physical form of the compound being handled. Below is a detailed breakdown of the required PPE, the rationale for its selection, and the standards it must meet.

Dual gloving is mandatory for all handling activities involving Desmethylnortriptyline Hydrochloride. This practice provides a critical layer of redundancy, significantly reducing the risk of exposure in the event of a breach in the outer glove.

  • Glove Type: Powder-free nitrile gloves are required. Latex gloves are not recommended due to the risk of allergic reactions.[16] Vinyl gloves are not to be used as they offer poor chemical resistance.[16]

  • Glove Standard: The gloves used must be tested to the ASTM D6978-05 standard, which is the standard practice for assessing the resistance of medical gloves to permeation by chemotherapy drugs.[1][17] While Desmethylnortriptyline Hydrochloride is not a chemotherapy agent, this standard provides the most rigorous evaluation of glove integrity against potent pharmaceutical compounds.

  • Chemical Resistance in Solutions:

    • Ethanol: Nitrile gloves offer excellent resistance to ethanol.[1][18]

    • Dimethyl Sulfoxide (DMSO): Nitrile gloves provide good resistance to DMSO.[19]

    • Dimethylformamide (DMF): Nitrile gloves have poor resistance to DMF.[19] If DMF must be used as a solvent, alternative glove materials such as Viton or Butyl rubber should be considered, or operations should be conducted within a contained system like a glovebox.

Table 1: Glove Selection for Desmethylnortriptyline Hydrochloride

Activity Glove Requirement Standard Rationale
Handling solid compound Double-gloving with powder-free nitrile gloves ASTM D6978 Prevents dermal contact and cross-contamination.
Handling solutions (Ethanol, DMSO) Double-gloving with powder-free nitrile gloves ASTM D6978 Protects against splashes and dermal absorption.

| Handling solutions (DMF) | Consult specialized glove charts; consider Butyl or Viton gloves | Manufacturer-specific permeation data | Nitrile offers poor resistance to DMF, necessitating a more robust barrier. |

A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting elastic or knit cuffs is mandatory.[13] Gowns must close in the back to provide a continuous protective barrier at the front of the body. These gowns should not be worn outside of the designated handling area to prevent the spread of contamination.

The primary inhalation risk comes from the handling of the solid, powdered form of Desmethylnortriptyline Hydrochloride.

  • For Handling Solid Powder: A NIOSH-approved N95 or higher-rated respirator is required. An FFP2 or FFP3 respirator under European standards is also acceptable.[2] This will protect against airborne particulates.

  • For Handling Solutions: Respiratory protection is generally not required when handling solutions in a well-ventilated area or a chemical fume hood, as the vapor pressure of the compound is low. However, a risk assessment should be performed for any procedure with a high potential for aerosolization.

ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement for all handling activities. When there is a risk of splashes, such as when preparing solutions or performing extractions, a full-face shield must be worn in addition to safety glasses.[19]

Procedural Blueprint: Donning and Doffing of PPE

The sequence of donning and doffing PPE is as critical as the equipment itself. An improper removal technique can lead to self-contamination. The following procedures must be strictly adhered to.

The following diagram illustrates the correct sequence for putting on your PPE before handling Desmethylnortriptyline Hydrochloride.

G cluster_donning PPE Donning Sequence node_gown 1. Don Gown node_respirator 2. Don Respirator (if handling powder) node_gown->node_respirator node_face_protection 3. Don Eye/Face Protection node_respirator->node_face_protection node_gloves 4. Don Inner Gloves node_face_protection->node_gloves node_outer_gloves 5. Don Outer Gloves (over gown cuff) node_gloves->node_outer_gloves

Caption: Workflow for correctly donning PPE.

The removal of PPE should be performed in a manner that contains contaminants. The outside of your PPE should be considered contaminated.

G cluster_doffing PPE Doffing Sequence node_outer_gloves 1. Remove Outer Gloves node_gown 2. Remove Gown (turn inside out) node_outer_gloves->node_gown node_hand_hygiene1 3. Perform Hand Hygiene node_gown->node_hand_hygiene1 node_face_protection 4. Remove Eye/Face Protection node_hand_hygiene1->node_face_protection node_respirator 5. Remove Respirator node_face_protection->node_respirator node_inner_gloves 6. Remove Inner Gloves node_respirator->node_inner_gloves node_hand_hygiene2 7. Perform Hand Hygiene node_inner_gloves->node_hand_hygiene2

Caption: Workflow for correctly doffing PPE.

Operational Plan: Decontamination and Disposal

A comprehensive safety plan extends beyond personal protection to include the proper management of waste and procedures for decontamination.

While specific deactivation agents for tricyclic antidepressants are not well-established in literature, a two-step cleaning process is recommended for all surfaces and equipment.

  • Decontamination: Use a solution of 2% sodium hypochlorite (bleach) followed by a neutralizing agent like sodium thiosulfate. Allow for the appropriate contact time as per your facility's SOPs.

  • Cleaning: Following decontamination, perform a thorough cleaning with a germicidal detergent to remove any residual chemical and deactivating agent.[20] Finally, rinse with purified water.

All waste generated from the handling of Desmethylnortriptyline Hydrochloride is considered hazardous pharmaceutical waste. It must be segregated from regular and biohazardous waste streams.

  • Solid Waste: All disposable PPE (gloves, gowns, respirator), contaminated wipes, and weigh papers must be disposed of in a designated, leak-proof, and clearly labeled hazardous waste container.[21] In many jurisdictions, this is a black pharmaceutical waste container.[22]

  • Sharps: Needles and syringes used for transferring solutions must be disposed of in a puncture-resistant sharps container designated for hazardous pharmaceutical waste.

  • Liquid Waste: Unused solutions should be collected in a designated hazardous waste container. Aqueous solutions should not be disposed of down the drain.[23][24][25]

  • Final Disposal: All hazardous pharmaceutical waste must be disposed of through a licensed hazardous waste contractor, typically via incineration.[26] This ensures the complete destruction of the active compound.

The following diagram outlines the decision-making process for waste segregation.

G cluster_waste Waste Disposal Pathway start Waste Generated decision Contaminated with Desmethylnortriptyline HCl? start->decision ppe_sharps PPE, Sharps, Contaminated Materials decision->ppe_sharps Yes non_haz Non-Hazardous Waste decision->non_haz No haz_container Black Hazardous Pharmaceutical Waste Container ppe_sharps->haz_container regular_trash Regular Trash non_haz->regular_trash incineration Disposal via Licensed Contractor (Incineration) haz_container->incineration

Caption: Waste segregation and disposal workflow.

Emergency Procedures: Spill and Exposure Management

In Case of a Spill:

  • Alert personnel in the immediate area and restrict access.

  • If not already wearing it, don the appropriate PPE as outlined in Section 2, including double nitrile gloves, a gown, eye/face protection, and a respirator.

  • Contain the spill using absorbent pads or spill pillows.

  • If the spill involves a solid, gently cover it with damp absorbent material to avoid raising dust.

  • Work from the outside of the spill inward, cleaning the area using the decontamination procedure outlined in Section 4.1.

  • Place all contaminated cleaning materials into the hazardous pharmaceutical waste container.

  • Report the spill to your Environmental Health and Safety (EHS) department.

In Case of Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move the affected individual to fresh air.

  • Ingestion: Do not induce vomiting.

For all exposures, seek immediate medical attention after initial first aid and report the incident to your supervisor and EHS department. Provide the Safety Data Sheet (SDS) to the responding medical personnel.

References

  • ASTM D6978-05(2023), Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs, ASTM International, West Conshohocken, PA, 2023,

  • University of Pennsylvania EHRS. (2019, February). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • Yarrington, M. E. (2016). Navigating the New Requirements for USP 800 Drugs.
  • UCAR. (2019, March 11). NIOSH Table 1,2 & 3. Environmental Health & Safety.
  • United States Pharmacopeial Convention. (2019). <800> Hazardous Drugs—Handling in Healthcare Settings.
  • ECETOC. (n.d.). Chemical Resistance of Gloves – Quick guide.
  • Daniels Health. (2025, July 23). USP <800> Compliance Guide: Everything You Need to Know. Retrieved from [Link]

  • USA Scientific, Inc. (n.d.). Chemical Resistance of Latex and Nitrile Gloves. Retrieved from [Link]

  • Dykema. (2008, December 11). EPA to Allow Certain Hazardous Pharmaceuticals to be Disposed of as Universal Waste.
  • Power, L. A., & Coyne, J. W. (2014). USP <800>: handling hazardous drugs. Hospital pharmacy, 49(9), 816–817.
  • PAI Pharma. (2015, March 3).
  • Wolters Kluwer. (2020, August 5). Keeping It (USP) 800: Safe Handling of Hazardous Drugs. Retrieved from [Link]

  • University of Colorado. (2025, September 12). Handling Antineoplastics and Other Hazardous Drugs.
  • WellBefore. (2022, December 29).
  • Kimberly-Clark Professional. (n.d.). KIMBERLY-CLARK Nitrile Gloves Chemical Resistance Guide*.
  • Cayman Chemical. (2023, November 2).
  • LGC Standards. (n.d.).
  • SHOWA. (n.d.).
  • Dykema. (2015, October 30). EPA Proposes Rules Governing Disposal of Certain Pharmaceuticals as “Hazardous Wastes”.
  • Rx Destroyer. (2022, November 2). What Determines Hazardous and Non-Hazardous Pharmaceuticals.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4543, Nortriptyline. Retrieved from [Link].

  • Canadian Association of Pharmacy in Oncology. (2019). Safe handling of hazardous drugs. Journal of oncology pharmacy practice, 25(8_suppl), 3-29.
  • The Royal Children's Hospital Melbourne. (2017, June 15). Clinical Practice Guidelines: Tricyclic Antidepressant (TCA) Poisoning.
  • CriticalPoint. (2018, September 7). Decontamination, Cleaning and Disinfection of Hazardous Drug Compounding Environments.
  • Sigma-Aldrich. (2025, October 15).
  • CriticalPoint. (2023, May 30). Protect Workers During Nonsterile Hazardous Drug Compounding: Yes, the Risks are Real!
  • MedChemExpress. (2025, July 1).
  • Centers for Disease Control and Prevention. (2025, February 7). NIOSH Hazardous Drugs 2024 List. Pharmacy Practice News.
  • UCSF Safety Office. (n.d.).
  • Wisconsin Department of Natural Resources. (n.d.). Safe disposal of non-household pharmaceutical waste.
  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P.
  • Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Disposal of Hazardous Drugs.
  • Centers for Disease Control and Prevention. (2024). NIOSH List of Hazardous Drugs in Healthcare Settings, 2024.
  • Daniels Health. (n.d.). NIOSH Hazardous Drugs.
  • Manoguerra, A. S., et al. (2008). Tricyclic antidepressant poisoning: an evidence-based consensus guideline for out-of-hospital management. Clinical toxicology, 46(9), 835-853.
  • Alberta Health Services. (2025, December 16).
  • IntechOpen. (2020). Wastewater Treatment Approaches for the Removal of Antidepressant Residues.
  • Bradberry, S. M., et al. (2005). The management of tricyclic antidepressant poisoning: the role of gut decontamination, extracorporeal procedures and fab antibody fragments. Toxicological reviews, 24(3), 195-204.
  • SciSpace. (2005). The management of tricyclic antidepressant poisoning.
  • ECETOC. (2006, October 29).
  • North Safety Products. (2010, December 20). Chemical Resistance Guide.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desmethylnortriptyline Hydrochloride
Reactant of Route 2
Reactant of Route 2
Desmethylnortriptyline Hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.